Product packaging for 5-Cyano-2-hydroxyphenylboronic acid(Cat. No.:CAS No. 1256355-57-3)

5-Cyano-2-hydroxyphenylboronic acid

Cat. No.: B595987
CAS No.: 1256355-57-3
M. Wt: 162.939
InChI Key: QXWBHAJKEPWEBD-UHFFFAOYSA-N
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Description

5-Cyano-2-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C7H6BNO3 and its molecular weight is 162.939. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BNO3 B595987 5-Cyano-2-hydroxyphenylboronic acid CAS No. 1256355-57-3

Properties

IUPAC Name

(5-cyano-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWBHAJKEPWEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681885
Record name (5-Cyano-2-hydroxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-57-3
Record name B-(5-Cyano-2-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Cyano-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1256355-57-3

This technical guide provides an in-depth overview of 5-Cyano-2-hydroxyphenylboronic acid, a versatile reagent in organic synthesis, particularly for applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Chemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueReference
CAS Number 1256355-57-3[1]
Molecular Formula C₇H₆BNO₃[1]
Molecular Weight 162.94 g/mol [1]
Appearance Off-white to pale yellow solid
IUPAC Name (5-cyano-2-hydroxyphenyl)boronic acid
Storage Temperature -20°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A representative synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Borylation 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Reaction1 3-Hydroxybenzonitrile->Reaction1 Dichloromethane N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reaction1 2-Bromo-5-hydroxybenzonitrile 2-Bromo-5-hydroxybenzonitrile Reaction1->2-Bromo-5-hydroxybenzonitrile 2-Bromo-5-hydroxybenzonitrile_2 2-Bromo-5-hydroxybenzonitrile Reaction2 2-Bromo-5-hydroxybenzonitrile_2->Reaction2 Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Reaction2 Pd_catalyst Pd Catalyst/Base Pd_catalyst->Reaction2 5-Cyano-2-hydroxyphenylboronic_acid_pinacol_ester Pinacol Ester Intermediate Reaction3 5-Cyano-2-hydroxyphenylboronic_acid_pinacol_ester->Reaction3 Hydrolysis Hydrolysis Hydrolysis->Reaction3 Final_Product This compound Reaction2->5-Cyano-2-hydroxyphenylboronic_acid_pinacol_ester Reaction3->Final_Product Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X R1-Pd(II)L2-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Aryl R1-Pd(II)L2-R2 Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Biaryl_Product R1-R2 Reductive_Elimination->Biaryl_Product Aryl_Halide R1-X Aryl_Halide->Oxidative_Addition Boronic_Acid R2-B(OH)2 Base Base Boronic_Acid->Base Base->Transmetalation

References

5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Weight: 162.94 g/mol

This technical guide provides an in-depth overview of 5-Cyano-2-hydroxyphenylboronic acid, a key reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and a detailed, representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Specifications

This compound is a specialized organoboron compound utilized as a building block in the synthesis of complex organic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Weight 162.94 g/mol [1][2]
Molecular Formula C₇H₆BNO₃[1][2]
CAS Number 1256355-57-3[1][2]
IUPAC Name (5-cyano-2-hydroxyphenyl)boronic acid[2]
Appearance Off-white to pale yellow solid[2]
Purity (by HPLC) >95.0%[2]
SMILES OB(O)C1=C(O)C=CC(=C1)C#N[2]
Storage Conditions -20°C[1]

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, enabling the construction of biaryl or aryl-vinyl scaffolds. These structural motifs are prevalent in many biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the cyano and hydroxyl groups on the phenyl ring provides sites for further functionalization, making it a versatile reagent for creating libraries of compounds for drug discovery.

Experimental Protocols: Representative Suzuki-Miyaura Cross-Coupling

The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Note: This is a generalized procedure and may require optimization for specific substrates.

Objective: To synthesize a 2'-hydroxy-4'-cyano-biphenyl derivative.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) in a small amount of anhydrous 1,4-dioxane until a homogeneous solution is formed.

  • Addition of Reagents: Add the catalyst solution to the round-bottom flask containing the solids.

  • Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the reaction flask. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Reaction reactant1 This compound catalyst Pd(0) Catalyst Base reactant2 Aryl Halide (Ar-X) product Biaryl Product catalyst->product

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Experimental_Workflow A Reaction Setup: Combine boronic acid, aryl halide, and base in a flask. B Catalyst Addition: Add Pd catalyst and ligand. A->B C Solvent Addition: Add dioxane and water. B->C D Heating and Reaction: Heat under inert atmosphere. C->D E Workup: Cool, extract with ethyl acetate, and wash. D->E F Purification: Dry, concentrate, and purify by column chromatography. E->F G Product Isolation F->G

Caption: Experimental Workflow for Synthesis.

References

An In-Depth Technical Guide to the Synthesis of 5-Cyano-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, two-step synthetic protocol for 5-Cyano-2-hydroxyphenylboronic acid, an important building block in medicinal chemistry and materials science. The synthesis involves the initial preparation of the key intermediate, 4-bromo-2-cyanophenol, followed by a palladium-catalyzed Miyaura borylation and subsequent hydrolysis to yield the target compound.

Step 1: Synthesis of 4-Bromo-2-cyanophenol

The initial step focuses on the synthesis of the precursor, 4-bromo-2-cyanophenol, from 5-bromosalicylaldehyde. This reaction is a dehydration of an oxime intermediate.

Experimental Protocol:

A solution of 5-bromosalicylaldehyde (80.0 g, 0.40 mol) is prepared in formic acid. To this solution, hydroxylamine hydrochloride (36.0 g, 0.52 mol) and sodium formate (37.0 g, 0.52 mol) are added sequentially. The resulting mixture is stirred at 100 °C for 7 hours. Upon completion, the formic acid is removed by evaporation under reduced pressure. The residue is then dissolved in ethyl acetate, and the organic layer is washed with water and dried over anhydrous sodium sulfate. The solvent is again removed by evaporation. Petroleum ether is added to the residue to induce crystallization. The precipitated solid is collected by filtration to yield 4-bromo-2-cyanophenol.

Quantitative Data for Step 1:
Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)
5-Bromosalicylaldehyde201.0280.00.40-
Hydroxylamine HCl69.4936.00.52-
Sodium Formate68.0137.00.52-
4-Bromo-2-cyanophenol198.0275.20.3895

Step 2: Synthesis of this compound

This step involves the palladium-catalyzed Miyaura borylation of 4-bromo-2-cyanophenol with bis(pinacolato)diboron, followed by hydrolysis of the resulting boronate ester to the desired boronic acid. The Miyaura borylation is a robust and versatile method for the formation of carbon-boron bonds.

Experimental Protocol:

Part A: Miyaura Borylation

In a glovebox, a flask is charged with 4-bromo-2-cyanophenol (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (2.5 eq.), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq.). Anhydrous 1,4-dioxane is added as the solvent. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours under an inert atmosphere. The progress of the reaction should be monitored by TLC or LC-MS. Once the starting material is consumed, the reaction mixture is cooled to room temperature.

Part B: Hydrolysis

The reaction mixture from Part A is filtered, and the solvent is removed under reduced pressure. The resulting crude boronate ester is then dissolved in a suitable solvent mixture, such as THF/water. An acid, for example, hydrochloric acid, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (as monitored by TLC or LC-MS). The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

Purification:

Purification of the crude product can be achieved by recrystallization from a suitable solvent system, such as hot water or an ethanol/water mixture. Alternatively, column chromatography on silica gel can be employed.

Quantitative Data for Step 2 (Representative):
Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
4-Bromo-2-cyanophenol198.021.0
Bis(pinacolato)diboron253.941.1
Potassium Acetate98.142.5
PdCl₂(dppf)731.700.03
This compound162.94-

Overall Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Borylation & Hydrolysis start1 5-Bromosalicylaldehyde reagents1 Hydroxylamine HCl, Sodium Formate, Formic Acid product1 4-Bromo-2-cyanophenol reagents1->product1 100°C, 7h start2 4-Bromo-2-cyanophenol product1->start2 Purification reagents2 Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, 1,4-Dioxane intermediate Boronate Ester Intermediate reagents2->intermediate 80-100°C, 12-24h reagents3 HCl, THF/H₂O product2 This compound reagents3->product2 Room Temp MiyauraBorylation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Boron Ar-Pd(II)L₂-B(pin) Transmetal->PdII_Boron RedElim Reductive Elimination PdII_Boron->RedElim RedElim->Pd0 ArylBpin Ar-B(pin) RedElim->ArylBpin ArylBr Ar-Br ArylBr->OxAdd B2pin2 B₂(pin)₂ (with base) B2pin2->Transmetal

An In-depth Technical Guide to 5-Cyano-2-hydroxyphenylboronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-hydroxyphenylboronic acid is a substituted arylboronic acid of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic boronic acid moiety and a substituted phenolic ring, makes it a versatile building block for the construction of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in cross-coupling reactions and its potential as a scaffold in drug discovery.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Reference
IUPAC Name (5-Cyano-2-hydroxyphenyl)boronic acid[1]
CAS Number 1256355-57-3[2][3]
Molecular Formula C₇H₆BNO₃[2][3]
Molecular Weight 162.94 g/mol [2][3]
Appearance Off-white to pale yellow solid[1]
Melting Point Data not available. Estimated to be in the range of 150-250 °C, typical for substituted phenylboronic acids.N/A
Boiling Point Data not available. Decomposes upon strong heating.N/A
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water and nonpolar organic solvents.General knowledge for similar boronic acids.
pKa Data not available. The pKa of the boronic acid moiety is expected to be in the range of 8-9, while the phenolic hydroxyl group is expected to have a pKa around 10.Estimated based on related structures.
Storage Store at -20°C.[2][3][2][3]

Synthesis and Purification

Synthetic Route

A common method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route starts from 2-bromo-4-cyanophenol.

Synthesis of 5-Cyano-2-hydroxyphenylboronic_acid cluster_0 Protection cluster_1 Borylation cluster_2 Deprotection and Hydrolysis 2-bromo-4-cyanophenol 2-Bromo-4-cyanophenol Protected_Phenol Protected 2-Bromo-4-cyanophenol 2-bromo-4-cyanophenol->Protected_Phenol Protecting Group (e.g., MOM-Cl), Base Grignard_Formation Grignard Reagent Formation Protected_Phenol->Grignard_Formation Mg, THF Boronate_Ester Boronate Ester Intermediate Grignard_Formation->Boronate_Ester B(OMe)₃ Final_Product This compound Boronate_Ester->Final_Product Acidic Workup (e.g., HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 2-Bromo-4-cyanophenol

  • Protecting agent (e.g., Chloromethyl methyl ether, MOM-Cl)

  • Base (e.g., Diisopropylethylamine, DIPEA)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Protection of the hydroxyl group: Dissolve 2-bromo-4-cyanophenol in an appropriate solvent like dichloromethane. Add a base such as DIPEA, followed by the dropwise addition of the protecting agent (e.g., MOM-Cl) at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

  • Grignard reagent formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine. Add a solution of the protected 2-bromo-4-cyanophenol in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution and reflux the mixture until the magnesium is consumed.

  • Borylation: Cool the Grignard reagent to -78°C and add a solution of trimethyl borate in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Deprotection: Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl. This will hydrolyze the boronate ester and simultaneously remove the protecting group. Stir the mixture vigorously for a few hours.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocol: Purification

Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or methanol).

  • Slowly add a co-solvent in which the compound is less soluble (e.g., hexanes or water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Spectroscopic Data

While a publicly available, fully assigned NMR spectrum for this compound is not available, a theoretical spectrum can be predicted based on its structure and data from analogous compounds.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H3~7.8 (d)~138
H4~7.6 (dd)~120
H6~7.0 (d)~118
-OH~10.5 (br s)N/A
-B(OH)₂~8.5 (br s)N/A
C1-BN/A~125 (broad)
C2-OHN/A~160
C3N/A~138
C4N/A~120
C5-CNN/A~105
C6N/A~118
CNN/A~119

Note: Chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The carbon attached to boron (C1) may appear as a broad signal due to quadrupolar relaxation.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for the synthesis of biaryls and other conjugated systems.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)Intermediate Organoborane R²-B(OH)₂ Organoborane->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, with water as a co-solvent)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl/vinyl halide/triflate (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been extensively reported, boronic acids, in general, are a privileged class of compounds in medicinal chemistry. The boron atom can form reversible covalent bonds with diols and the active site serine residues of proteases, making them potent enzyme inhibitors.

Boronic Acids as Enzyme Inhibitors

The empty p-orbital of the sp²-hybridized boron atom makes it a Lewis acid, capable of accepting a lone pair of electrons from a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of a serine residue. This interaction can lead to the formation of a stable tetrahedral boronate adduct, effectively inhibiting the enzyme.

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Serine Serine Residue (-OH) Reversible_Complex Tetrahedral Boronate Adduct (Reversible Covalent Bond) Serine->Reversible_Complex Nucleophilic Attack Boronic_Acid This compound Boronic_Acid->Reversible_Complex

Caption: Mechanism of enzyme inhibition by a boronic acid.

General Protocol: Enzyme Inhibition Assay

A general protocol to assess the inhibitory activity of this compound against a model serine protease (e.g., trypsin) is outlined below.

Materials:

  • Serine protease (e.g., Trypsin)

  • Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the substrate in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer (containing a small percentage of DMSO to ensure solubility).

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include a control well with DMSO instead of the inhibitor.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Monitor the absorbance of the product (p-nitroaniline) at 405 nm over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl structures, which are common motifs in many pharmaceutical agents. Furthermore, the presence of the boronic acid functional group suggests potential applications as an enzyme inhibitor. This technical guide provides a foundational understanding of its chemical properties and methodologies for its use, encouraging further exploration of this versatile compound in research and drug development.

References

An In-depth Technical Guide to 5-Cyano-2-hydroxyphenylboronic acid: Structure, Synthesis, and Application in Targeting the ENL YEATS Domain in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-hydroxyphenylboronic acid is a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its unique structural features, combining a boronic acid moiety, a hydroxyl group, and a cyano group on a phenyl ring, make it a versatile building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the structure, properties, and a representative synthesis of this compound. Furthermore, it delves into its application as a crucial component in the development of small molecule inhibitors targeting the ENL YEATS domain, a critical regulator of oncogenic gene expression in acute myeloid leukemia (AML). Detailed experimental protocols for relevant biological assays and a depiction of the associated signaling pathway are also presented to facilitate further research and development in this promising therapeutic area.

Core Compound Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a boronic acid group (-B(OH)₂), a hydroxyl group (-OH), and a cyano group (-C≡N) at positions 1, 2, and 5, respectively.

Chemical Structure:

Caption: ENL YEATS domain's role in leukemia and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize inhibitors of the ENL YEATS domain.

AlphaScreen Assay for ENL-Histone Interaction

This assay is used to quantify the binding of the ENL YEATS domain to an acetylated histone peptide and to determine the potency of inhibitory compounds.

Table 2: AlphaScreen Assay Protocol

StepProcedure
1. Reagents - His-tagged ENL YEATS domain protein\n- Biotinylated histone H3 peptide (e.g., H3K9ac)\n- Streptavidin-coated Donor beads\n- Nickel Chelate Acceptor beads\n- Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
2. Compound Preparation Prepare a serial dilution of the test compound (e.g., starting from 10 mM in DMSO).
3. Assay Plate Preparation In a 384-well plate, add:\n- 5 µL of test compound dilution\n- 5 µL of His-ENL YEATS domain (final concentration ~50 nM)\n- 5 µL of biotinylated H3 peptide (final concentration ~20 nM)
4. Incubation Incubate the plate at room temperature for 60 minutes.
5. Bead Addition Add 5 µL of a mixture of Donor and Acceptor beads (final concentration ~10 µg/mL each) to each well.
6. Final Incubation Incubate the plate in the dark at room temperature for 60 minutes.
7. Data Acquisition Read the plate on an AlphaScreen-compatible plate reader.
8. Data Analysis Calculate the IC₅₀ values from the dose-response curves.
Cell Viability Assay

This assay measures the effect of ENL inhibitors on the proliferation of leukemia cells, such as the MV4-11 cell line.

Table 3: MV4-11 Cell Viability Assay Protocol

StepProcedure
1. Cell Culture Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
2. Cell Seeding Seed MV4-11 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
3. Compound Treatment Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
4. Incubation Incubate the plate for 72 hours at 37°C and 5% CO₂.
5. Viability Reagent Addition Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
6. Incubation Incubate the plate for the time specified by the reagent manufacturer (typically 1-4 hours).
7. Data Acquisition Measure the luminescence or absorbance on a plate reader.
8. Data Analysis Normalize the data to the vehicle control and calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable and versatile chemical entity for the development of targeted therapeutics. Its utility as a synthetic building block for the generation of potent and selective inhibitors of the ENL YEATS domain highlights its importance in the field of oncology drug discovery. The experimental protocols and pathway information provided in this guide are intended to serve as a valuable resource for researchers working to advance the understanding and therapeutic targeting of epigenetic regulators in cancer. Further exploration of the synthetic accessibility and biological applications of derivatives of this compound is warranted to unlock their full potential in the development of novel medicines.

Navigating the Solubility of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – Researchers and drug development professionals working with 5-Cyano-2-hydroxyphenylboronic acid now have a comprehensive technical guide detailing the compound's solubility characteristics. This document addresses the current gap in available quantitative data by providing established experimental protocols and summarizing key physical and chemical properties to support laboratory work.

While specific solubility values for this compound in various solvents are not extensively reported in publicly available literature, this guide equips scientists with the necessary methodologies to determine these parameters in-house. Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, particularly in applications such as cross-coupling reactions, and for its advancement in drug discovery pipelines.

Core Compound Properties

A summary of the known physical and chemical properties of this compound is presented below, offering a foundational understanding of the compound.

PropertyValueSource
Molecular Formula C₇H₆BNO₃[1][2][3][4]
Molecular Weight 162.94 g/mol [1][2][3][4]
Appearance Off-white to pale yellow solid[1]
Purity (Assay by HPLC) >95.0%[1]
CAS Number 1256355-57-3[1]
Storage Temperature -20°C[2][3]

General Solubility Considerations for Boronic Acids

The solubility of boronic acids is influenced by several factors, including the nature of the substituents on the phenyl ring and the properties of the solvent. Generally, the presence of polar functional groups can enhance solubility in polar solvents. For phenylboronic acid and its derivatives, studies have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5] The esterification of boronic acids also tends to increase their solubility in organic solvents compared to the parent acids.[5][6]

Experimental Protocol for Solubility Determination (Dynamic Method)

For researchers seeking to quantify the solubility of this compound, the following dynamic method, adapted from established protocols for other boronic acids, is recommended.[5][7][8] This method relies on determining the temperature at which a known concentration of the solute completely dissolves in a solvent.

Materials and Equipment:

  • This compound

  • High-purity organic solvents of interest

  • Glass test tubes with stoppers

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath (e.g., oil bath or heating block)

  • Calibrated thermometer or temperature probe

  • Luminance probe or a device to measure light intensity (optional, for turbidity measurement)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and add it to a known volume of the selected solvent in a glass test tube.

  • Initial Mixing: Place a magnetic stir bar in the test tube, seal it, and begin stirring to create a suspension.

  • Heating and Observation: Gradually heat the suspension in the temperature-controlled bath while continuously stirring.

  • Equilibrium Determination: Carefully observe the solution for the disappearance of turbidity. The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific concentration.

  • Data Correlation: Repeat the experiment with different concentrations to generate a solubility curve (solubility vs. temperature). The results can be correlated using equations such as the Wilson, NRTL, or Redlich-Kister equations.[5]

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic method.

G Workflow for Dynamic Solubility Determination A Sample Preparation (Known concentration of solute in solvent) B Heating and Stirring (Gradual temperature increase in a controlled bath) A->B C Observation (Monitor for disappearance of solid particles) B->C D Record Temperature (Temperature of complete dissolution) C->D E Repeat for Different Concentrations D->E E->A F Generate Solubility Curve (Plot of solubility vs. temperature) E->F

Workflow for determining solubility.

Applications in Drug Discovery

Boronic acids are a significant class of compounds in medicinal chemistry and drug discovery.[9] They are known to be bioisosteres of carboxylic acids and have been incorporated into several FDA-approved drugs. Their utility often stems from their ability to form reversible covalent bonds with active site serine residues in enzymes, making them effective inhibitors.[10] The development of boronic acid-containing drugs, such as bortezomib for multiple myeloma, highlights the therapeutic potential of this compound class.[11][12] Understanding the solubility of novel boronic acids like this compound is a crucial first step in evaluating their potential as drug candidates, as it impacts formulation, bioavailability, and overall efficacy.

References

An In-depth Technical Guide to the Safety of 5-Cyano-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A complete Safety Data Sheet (SDS) for 5-Cyano-2-hydroxyphenylboronic acid (CAS No. 1256355-57-3) was not publicly available at the time of this writing. The information herein is compiled from product data sheets and safety information for structurally related compounds. It is imperative to consult the direct supplier's documentation and perform a thorough risk assessment before handling this chemical.

Chemical Identification and Physical Properties

This compound is a specialized chemical intermediate. The following table summarizes its key identification and physical and chemical properties based on available data.

ParameterValueReference
Chemical Name This compound[1][2]
CAS Number 1256355-57-3[1][2][3][4]
Molecular Formula C7H6BNO3[1][2][3][4]
Molecular Weight 162.94 g/mol [3][4][5]
Appearance Off-white to pale yellow solid[1][2]
Purity >95.0% (HPLC)[1][2]
SMILES OB(O)C1=C(O)C=CC(=C1)C#N[5]
InChI Key QXWBHAJKEPWEBD-UHFFFAOYSA-N[5]

Hazard Identification and Classification

While a complete GHS classification is not available, product information from suppliers indicates the following hazard statements are associated with this compound.[5]

Hazard ClassGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

The following diagram illustrates the identified hazards.

GHS_Hazards cluster_product This compound cluster_hazards GHS Hazard Statements Product CAS: 1256355-57-3 H302 H302: Harmful if swallowed Product->H302 H315 H315: Causes skin irritation Product->H315 H319 H319: Causes serious eye irritation Product->H319 H335 H335: May cause respiratory irritation Product->H335

GHS Hazards for this compound.

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety. The following recommendations are based on general best practices for boronic acids and available supplier information.

ParameterRecommendationReference
Handling Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling.[6][7]
Storage Store at -20°C. Keep container tightly closed in a dry place.[3][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[7]
Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound.

PPE TypeSpecificationReference
Eye/Face Protection Safety glasses with side-shields or goggles.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
Respiratory Protection Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate.[6]

The following diagram outlines a general workflow for safe handling and the use of personal protective equipment.

Safe_Handling_Workflow cluster_preparation Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure A Assess Risks B Consult SDS (if available) A->B C Ensure proper ventilation B->C D Wear safety glasses/goggles C->D E Wear chemical-resistant gloves D->E F Wear lab coat E->F G Use respirator if needed F->G H Handle in a fume hood G->H I Avoid creating dust H->I J Wash hands after handling I->J

Safe Handling and PPE Workflow.

First Aid Measures

In the event of exposure, the following first aid measures, based on those for similar chemical compounds, should be taken. Medical attention should be sought immediately.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

The logical workflow for responding to an exposure event is depicted below.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_actions First Aid Actions cluster_medical Medical Attention Exposure Chemical Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to fresh air Inhalation->FreshAir WashSkin Wash with soap and water Skin->WashSkin RinseEyes Rinse eyes for 15 mins Eye->RinseEyes RinseMouth Rinse mouth, do not induce vomiting Ingestion->RinseMouth SeekHelp Seek Immediate Medical Attention FreshAir->SeekHelp WashSkin->SeekHelp RinseEyes->SeekHelp RinseMouth->SeekHelp

First Aid Response Workflow.

Firefighting and Accidental Release Measures

ParameterMeasureReference
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
Hazardous Combustion Products Carbon oxides, nitrogen oxides (NOx), oxides of boron.[6]
Firefighter Protection Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable container for disposal. Do not let the product enter drains.[7]

Toxicological and Ecological Information

Experimental Protocols

No experimental protocols for the determination of the safety data presented were cited in the publicly available product information sheets.

This guide provides a summary of the known safety information for this compound. Due to the limited availability of a complete SDS, users must exercise extreme caution and adhere to the highest safety standards when handling this compound. Always consult the original supplier for the most current and comprehensive safety information.

References

A Technical Guide to 5-Cyano-2-hydroxyphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Reagent in Modern Organic Synthesis

This technical guide provides a comprehensive overview of 5-Cyano-2-hydroxyphenylboronic acid, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, reliable suppliers, and its application in pivotal organic reactions, complete with a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

This compound, with the CAS number 1256355-57-3, is a valuable reagent in the synthesis of complex organic molecules.[1][2][3][4][5][6][7][8] Its structure, featuring a nitrile, a hydroxyl, and a boronic acid group, makes it a versatile partner in a variety of chemical transformations, particularly in the formation of carbon-carbon bonds.[9][10]

A summary of its key physicochemical properties is presented in the table below for easy reference.

PropertyValueReference
CAS Number 1256355-57-3[1][2][3][4][5][6][7]
Molecular Formula C₇H₆BNO₃[1][3][6][7]
Molecular Weight 162.94 g/mol [3][6][7]
Appearance Off-white to pale yellow solid[1]
Purity Typically ≥95% (HPLC)[1]
Storage Temperature -20°C[3][7]

Sourcing and Availability

A reliable supply of high-purity this compound is crucial for reproducible research and development. Several chemical suppliers offer this reagent in various quantities. The following table provides a comparative summary of prominent suppliers.

SupplierPurityAvailable Quantities
Thermo Fisher Scientific 96%250 mg
Parchem Not specifiedInquire for details
United States Biological Highly PurifiedInquire for details
BLD Pharm Not specifiedInquire for details
MOLBASE Not specifiedInquire for details
Synblock ≥98%Inquire for details
Capot Chemical Not specifiedInquire for details

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting. This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General first aid measures include flushing with water in case of skin or eye contact and moving to fresh air in case of inhalation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5][6] This reaction is widely used in the pharmaceutical industry to construct complex molecular architectures found in many drug candidates.[9][10] this compound is an excellent substrate for these reactions, allowing for the introduction of the 5-cyano-2-hydroxyphenyl moiety into a target molecule.[5]

Signaling Pathway of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates this fundamental pathway.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ (Oxidative Addition Complex) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ (Transmetalation Complex) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction is outlined in the diagram below. This involves the careful setup of the reaction under an inert atmosphere, followed by the reaction itself, and finally, workup and purification of the desired product.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add aryl halide, boronic acid, base, and solvent to flask. - Degas the mixture. Start->Reaction_Setup Catalyst_Addition Add Palladium Catalyst under inert atmosphere. Reaction_Setup->Catalyst_Addition Reaction Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. Catalyst_Addition->Reaction Workup Workup: - Cool to room temperature. - Quench the reaction. - Extract with organic solvent. Reaction->Workup Purification Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification End End Purification->End

References

The Emergence of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-hydroxyphenylboronic acid has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a boronic acid, a hydroxyl group, and a cyano group, offers a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the probable synthetic discovery, detailed experimental protocols for its preparation, and its potential applications in drug discovery, supported by quantitative data and visual diagrams of relevant chemical transformations. While a seminal "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be reliably achieved through established methodologies for arylboronic acids.

Physicochemical Properties

This compound is typically an off-white to pale yellow solid.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1256355-57-3[1][2]
Molecular Formula C₇H₆BNO₃[1][2]
Molecular Weight 162.94 g/mol [1][2]
Appearance Off-white to pale yellow solid[1]
Purity (typical) >95.0% (HPLC)[1]
Storage Temperature -20°C[2]

Postulated Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved from commercially available starting materials such as 2-bromo-4-cyanophenol. The most probable synthetic route involves a protection-metalation-borylation-deprotection sequence. This approach is standard for the synthesis of hydroxyphenylboronic acids where the hydroxyl group's acidity would interfere with the metalation step.

A plausible and detailed experimental protocol is provided below.

Protection of the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group in 2-bromo-4-cyanophenol must be protected before the metal-halogen exchange. A common and effective protecting group for this purpose is the methoxymethyl (MOM) ether.

Reaction:

G start 2-bromo-4-cyanophenol reagents + MOM-Cl, DIPEA in DCM, 0°C to rt start->reagents product 1-bromo-2-(methoxymethoxy)-5-nitrobenzene reagents->product

Figure 1: Protection of 2-bromo-4-cyanophenol.

Protocol:

  • To a solution of 2-bromo-4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude MOM-protected intermediate.

  • Purify the crude product by flash column chromatography on silica gel.

Lithium-Halogen Exchange and Borylation

The MOM-protected intermediate can then undergo a lithium-halogen exchange followed by borylation with a trialkyl borate.

Reaction:

G start 1-bromo-2-(methoxymethoxy) -5-nitrobenzene reagents1 + n-BuLi in THF at -78°C start->reagents1 intermediate Lithium Intermediate reagents1->intermediate reagents2 + B(OiPr)₃ intermediate->reagents2 product MOM-protected boronic ester reagents2->product

Figure 2: Lithiation and borylation sequence.

Protocol:

  • Dissolve the MOM-protected 1-bromo-2-(methoxymethoxy)-5-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) and cool the solution to -78°C under an inert atmosphere.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the solution and stir at -78°C for 1 hour.

  • Add triisopropyl borate (B(OiPr)₃, 1.2 eq) to the reaction mixture and continue stirring at -78°C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Deprotection and Isolation

The final step is the acidic hydrolysis of the MOM protecting group and the boronic ester to yield the final product.

Reaction:

G start MOM-protected boronic ester reagents + HCl (aq) in THF/H₂O start->reagents product This compound reagents->product G cluster_workflow Suzuki-Miyaura Coupling Workflow A Reactants (Boronic Acid + Aryl Halide) E Reaction Mixture A->E B Palladium Catalyst (e.g., Pd(PPh₃)₄) B->E C Base (e.g., K₂CO₃, Cs₂CO₃) C->E D Solvent (e.g., Dioxane/H₂O) D->E F Heating (e.g., 80-100°C) E->F G Work-up and Purification F->G H Biaryl Product G->H

References

Spectroscopic Profile of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Cyano-2-hydroxyphenylboronic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed, standardized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

  • IUPAC Name: (5-Cyano-2-hydroxyphenyl)boronic acid

  • Molecular Formula: C₇H₆BNO₃

  • Molecular Weight: 162.94 g/mol

  • CAS Number: 1256355-57-3

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are generated using computational models and serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2 (predicted)s1HAr-H (H-6)
~7.8 (predicted)d1HAr-H (H-4)
~7.0 (predicted)d1HAr-H (H-3)
~10.0 (predicted)s (broad)1HAr-OH
~8.5 (predicted)s (broad)2HB(OH)₂

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~160 (predicted)C-OH (C-2)
~140 (predicted)C-H (C-6)
~135 (predicted)C-H (C-4)
~120 (predicted)C-CN (C-5)
~118 (predicted)C-H (C-3)
~115 (predicted)C-B (C-1)
~110 (predicted)-C≡N
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200BroadO-H stretch (phenolic and boronic acid)
~3100-3000MediumAromatic C-H stretch
~2230SharpC≡N stretch
~1600, ~1480MediumAromatic C=C stretch
~1350StrongB-O stretch
~1250MediumC-O stretch (phenolic)
~850StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (mass-to-charge ratio)Ion
163.04 (predicted)[M+H]⁺
185.02 (predicted)[M+Na]⁺
161.03 (predicted)[M-H]⁻
144.03 (predicted)[M-H₂O-H]⁻

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette and vial

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Weigh the appropriate amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently agitate the vial to dissolve the sample completely.

  • Transfer the solution to an NMR tube using a pipette.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H spectrum, typically using a single pulse experiment.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound (a small amount of solid)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal and anvil thoroughly after the measurement.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of molecular ions of this compound.[1]

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • Vials and micropipettes

  • Mass spectrometer with an ESI source

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Prepare a dilute sample solution (e.g., 1-10 µg/mL) by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • For positive ion mode analysis, add a small amount of formic acid (0.1% final concentration) to the sample solution to promote protonation.[1]

  • For negative ion mode analysis, a small amount of ammonium hydroxide can be added to promote deprotonation.

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[2]

  • Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable spray and optimal ionization.[1]

  • Acquire the mass spectrum in the desired mass range.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Solid_Sample Solid Sample (IR) Sample->Solid_Sample Dilution Dilution in Volatile Solvent (MS) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Solid_Sample->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

The Dual Reactivity of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Cyano-2-hydroxyphenylboronic acid is a bifunctional organic compound that presents a unique scaffold for chemical synthesis and drug discovery. Its structure incorporates a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and a cyano group, a versatile precursor for a multitude of chemical transformations. The presence of a hydroxyl group ortho to the boronic acid can also modulate the reactivity of the boronic acid and participate in intramolecular interactions. This technical guide provides an in-depth analysis of the reactivity of the cyano group within this molecule, offering insights into its potential applications and providing detailed experimental frameworks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1256355-57-3[1][2][3]
Molecular Formula C₇H₆BNO₃[1][2][3]
Molecular Weight 162.94 g/mol [1][2][3]
Appearance Off-white to pale yellow solid[3]
Purity (by HPLC) >95.0%[3]

Reactivity of the Cyano Group

The cyano group (-C≡N) is a highly versatile functional group that can be converted into a variety of other functionalities, making it a valuable handle in organic synthesis. The principal reactions of the cyano group in this compound are expected to be hydrolysis, reduction, and cycloaddition.

Hydrolysis to Carboxylic Acid

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is fundamental in drug development for converting a nitrile-containing intermediate into a bioactive carboxylic acid derivative.

  • Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

  • Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to an imidate intermediate that tautomerizes to an amide, which is subsequently hydrolyzed.

The expected product of hydrolysis is 5-carboxy-2-hydroxyphenylboronic acid .

Typical Reaction Conditions for Aryl Nitrile Hydrolysis:

ReagentsSolventTemperatureTimeTypical Yield
6M HCl (aq)DioxaneReflux12-24 h80-95%
20% NaOH (aq)Ethanol/WaterReflux8-16 h85-98%
H₂SO₄/H₂OAcetic Acid100-120 °C6-12 h75-90%

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze the cyano group of this compound to a carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • 6M Hydrochloric Acid (excess)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a 1:1 mixture of 1,4-dioxane and 6M hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 5-carboxy-2-hydroxyphenylboronic acid.

  • Purify the product by recrystallization or column chromatography.

Reduction to a Primary Amine

The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is crucial for introducing a flexible amino-methyl linker, a common pharmacophore in medicinal chemistry.

  • Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF) are powerful reducing agents capable of converting nitriles to primary amines.

  • Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) is another effective method.

The expected product of reduction is 5-(aminomethyl)-2-hydroxyphenylboronic acid .

Typical Reaction Conditions for Aryl Nitrile Reduction:

ReagentsSolventTemperatureTimeTypical Yield
LiAlH₄THF or Diethyl Ether0 °C to Reflux4-12 h70-90%
BH₃·THFTHFReflux6-18 h75-95%
H₂ (50 psi), Raney NiMethanol/Ammonia25-50 °C12-24 h80-95%

Experimental Protocol: Reduction of this compound with Borane-THF Complex

Objective: To reduce the cyano group of this compound to a primary amine.

Materials:

  • This compound (1.0 eq)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1M Hydrochloric Acid

  • 1M Sodium Hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask and nitrogen line

Procedure:

  • In a dry Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex solution (3.0 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 65 °C).

  • Monitor the reaction by TLC or HPLC.

  • Upon completion (typically 6-18 hours), cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

  • Acidify the mixture with 1M HCl and stir for 30 minutes.

  • Basify the aqueous layer with 1M NaOH to a pH of ~10-11.

  • Extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Dry the combined organic layers over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product, 5-(aminomethyl)-2-hydroxyphenylboronic acid.

  • Purify as necessary.

[3+2] Cycloaddition to Tetrazole

The cyano group can undergo a [3+2] cycloaddition reaction with an azide (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, often exhibiting improved metabolic stability and pharmacokinetic properties.

The expected product is 5-(1H-tetrazol-5-yl)-2-hydroxyphenylboronic acid .

Typical Reaction Conditions for Tetrazole Formation from Aryl Nitriles:

ReagentsSolventCatalyst/AdditiveTemperatureTimeTypical Yield
NaN₃DMFNH₄Cl100-120 °C12-24 h60-85%
NaN₃WaterZnCl₂100 °C18-36 h70-90%
TMSN₃TolueneDibutyltin oxideReflux8-16 h75-95%

Experimental Protocol: Synthesis of 5-(1H-tetrazol-5-yl)-2-hydroxyphenylboronic Acid

Objective: To convert the cyano group of this compound into a tetrazole ring.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Ammonium chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric Acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

  • Heat the mixture to 120 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous mixture).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization to obtain 5-(1H-tetrazol-5-yl)-2-hydroxyphenylboronic acid.

Chemoselectivity and Reactivity of the Boronic Acid Group

While this guide focuses on the cyano group, it is crucial to consider the reactivity of the boronic acid moiety. The primary reaction of the boronic acid group is the Suzuki-Miyaura cross-coupling reaction, which is fundamental for the formation of C-C bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the arylboronic acid with an aryl or vinyl halide/triflate. The reaction is typically performed in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃). The cyano group is generally stable under these conditions, allowing for selective reaction at the boronic acid site.

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a logical workflow for studying the reactivity of this compound.

Reactivity_Pathways cluster_cyano Cyano Group Reactions cluster_boronic_acid Boronic Acid Reactions 5-Cyano-2-hydroxyphenylboronic_acid 5-Cyano-2-hydroxyphenylboronic_acid Hydrolysis Hydrolysis 5-Cyano-2-hydroxyphenylboronic_acid->Hydrolysis H₃O⁺ or OH⁻ Reduction Reduction 5-Cyano-2-hydroxyphenylboronic_acid->Reduction [H] (e.g., LiAlH₄, BH₃) Cycloaddition Cycloaddition 5-Cyano-2-hydroxyphenylboronic_acid->Cycloaddition NaN₃ Suzuki_Coupling Suzuki_Coupling 5-Cyano-2-hydroxyphenylboronic_acid->Suzuki_Coupling Ar-X, Pd cat., base 5-Carboxy-2-hydroxyphenylboronic_acid 5-Carboxy-2-hydroxyphenylboronic_acid Hydrolysis->5-Carboxy-2-hydroxyphenylboronic_acid 5-(Aminomethyl)-2-hydroxyphenylboronic_acid 5-(Aminomethyl)-2-hydroxyphenylboronic_acid Reduction->5-(Aminomethyl)-2-hydroxyphenylboronic_acid 5-(1H-Tetrazol-5-yl)-2-hydroxyphenylboronic_acid 5-(1H-Tetrazol-5-yl)-2-hydroxyphenylboronic_acid Cycloaddition->5-(1H-Tetrazol-5-yl)-2-hydroxyphenylboronic_acid Biaryl_Product Biaryl_Product Suzuki_Coupling->Biaryl_Product

Caption: Major reaction pathways of this compound.

Experimental_Workflow Start Start Define_Reaction_Conditions Define Reaction Conditions (e.g., Hydrolysis, Reduction, Coupling) Start->Define_Reaction_Conditions Perform_Reaction Perform Reaction on This compound Define_Reaction_Conditions->Perform_Reaction Monitor_Progress Monitor Reaction Progress (TLC, LC-MS, HPLC) Perform_Reaction->Monitor_Progress Workup_and_Isolation Aqueous Workup and Product Isolation Monitor_Progress->Workup_and_Isolation Purification Purification (Recrystallization or Chromatography) Workup_and_Isolation->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Assess_Yield_and_Purity Assess Yield and Purity Characterization->Assess_Yield_and_Purity End End Assess_Yield_and_Purity->End

Caption: A generalized experimental workflow for studying the reactivity.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. The cyano group offers a gateway to a diverse range of functional groups, including carboxylic acids, primary amines, and tetrazoles, which are of significant interest in drug design. This guide provides a foundational understanding and practical protocols for the key transformations of the cyano group in this molecule. While the provided experimental details are based on established chemical principles for analogous compounds, they offer a robust starting point for researchers to explore the rich chemistry of this versatile compound. Further investigation into the chemoselectivity and optimization of reaction conditions will undoubtedly unlock the full potential of this compound in the development of novel therapeutics and functional materials.

References

The Pivotal Role of the Ortho-Hydroxyl Group in the Reactivity of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-hydroxyphenylboronic acid is a versatile reagent in organic synthesis, particularly in the construction of complex biaryl structures, which are prevalent in many pharmaceutical compounds. Its reactivity is intricately modulated by the interplay of its three functional groups: the boronic acid, the cyano group, and, most critically, the ortho-hydroxyl group. This technical guide provides an in-depth analysis of the multifaceted role of the hydroxyl group in influencing the reactivity of this compound, with a focus on its impact on Suzuki-Miyaura coupling and other key chemical transformations. This document synthesizes theoretical principles with practical considerations to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Physicochemical Properties

The reactivity of this compound is fundamentally governed by its electronic and steric properties, which are significantly influenced by its substituents.

PropertyValue/DescriptionSource
CAS Number 1256355-57-3[1][2][3]
Molecular Formula C₇H₆BNO₃[2][3]
Molecular Weight 162.94 g/mol [2][3]
Appearance Off-white to pale yellow solid[2]
Purity (HPLC) >95.0%[2]

The Influence of the Hydroxyl Group on Reactivity

The presence of a hydroxyl group ortho to the boronic acid moiety is a key structural feature that dictates the unique reactivity of this compound. Its influence can be categorized into several key aspects:

Electronic Effects

The hydroxyl group is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. This increases the electron density at the ortho and para positions. In this compound, the hydroxyl group is ortho to the boronic acid and meta to the electron-withdrawing cyano group. This electronic push from the hydroxyl group can influence the nucleophilicity of the aryl ring and the Lewis acidity of the boron center.

Modulation of Boronic Acid Acidity (pKa)
Intramolecular Interactions and Conformational Control

The ortho-hydroxyl group can form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid moiety. This interaction can have several consequences:

  • Conformational Rigidity: The hydrogen bond can lock the conformation of the molecule, influencing its steric profile and how it interacts with other reagents and catalysts.

  • Stabilization of Intermediates: The hydrogen bond can stabilize the boronate anion formed upon reaction with a base, which is a key intermediate in the Suzuki-Miyaura catalytic cycle.[5] This can potentially accelerate the transmetalation step.

  • Modulation of Reactivity: By influencing the orientation of the boronic acid group, the intramolecular hydrogen bond can affect the rate and outcome of cross-coupling reactions.

The following diagram illustrates the potential intramolecular hydrogen bonding.

Caption: Potential intramolecular hydrogen bonding in this compound.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6][7][8] The reactivity of this compound in this reaction is significantly impacted by its substituents.

General Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)₂ + Base) pd2_complex->transmetalation pd2_aryl_complex R¹-Pd(II)Ln-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-Ar reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Influence of the Hydroxyl and Cyano Groups in the Catalytic Cycle
  • Transmetalation Step: The formation of the boronate anion (Ar-B(OH)₃⁻) upon addition of a base is crucial for the transmetalation step.[8] The electron-withdrawing cyano group facilitates the formation of this anion by increasing the acidity of the boronic acid. The ortho-hydroxyl group can further stabilize this intermediate through intramolecular hydrogen bonding, potentially accelerating the rate of transmetalation.

  • Oxidative Addition and Reductive Elimination: The electronic nature of the arylboronic acid can also influence the rates of oxidative addition and reductive elimination, although these steps are more directly affected by the nature of the organohalide and the phosphine ligands on the palladium catalyst.

Experimental Protocols

While specific, optimized protocols for this compound are not detailed in the searched literature, a general procedure for a Suzuki-Miyaura coupling can be adapted. The following is a representative protocol based on common practices.[9]

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv.)

  • Solvent (e.g., Toluene/EtOH/H₂O mixture, Dioxane/H₂O)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent mixture to the vessel.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

The following diagram outlines the general workflow for a Suzuki-Miyaura coupling experiment.

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Monitor Reaction catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The biaryl motif is a privileged structure in medicinal chemistry. The ability of this compound to participate in the construction of these scaffolds makes it a valuable building block in drug discovery. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the hydroxyl group can serve as a key pharmacophoric feature or a handle for further derivatization.

Conclusion

The ortho-hydroxyl group in this compound plays a pivotal and multifaceted role in modulating its reactivity. Through a combination of electronic effects, control of the boronic acid's acidity, and the potential for intramolecular hydrogen bonding, the hydroxyl group significantly influences the course and efficiency of chemical transformations, most notably the Suzuki-Miyaura cross-coupling. A thorough understanding of these effects is paramount for the rational design of synthetic routes and the development of novel therapeutics. While quantitative data for this specific molecule remains to be fully elucidated in the public domain, the principles outlined in this guide provide a strong framework for its effective utilization in research and development.

References

The Strategic Utility of 5-Cyano-2-hydroxyphenylboronic Acid in Modern Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical overview exploring the burgeoning research applications of 5-Cyano-2-hydroxyphenylboronic acid reveals its pivotal role as a versatile building block in the synthesis of advanced therapeutic agents and novel chemical sensors. This guide consolidates key findings for researchers, scientists, and drug development professionals, offering a detailed look into its synthetic utility, biological significance, and future potential.

This compound, a specialized organic compound, is emerging as a molecule of significant interest within the scientific community. Its unique structural features, combining a boronic acid, a hydroxyl group, and a cyano group on a phenyl ring, provide a powerful platform for the construction of complex molecules with tailored biological activities. This guide delves into the core applications of this compound, with a particular focus on its role in the development of enzyme inhibitors and its potential in the creation of sophisticated sensing technologies.

Core Chemical Properties

To facilitate its use in research and synthesis, the fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 1256355-57-3[1]
Molecular Formula C₇H₆BNO₃[1]
Molecular Weight 162.94 g/mol [1]
Appearance Off-white to pale yellow solid[1]

Application in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

A primary and highly significant application of this compound and its close derivatives lies in the synthesis of benzoxaborole-based phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition can lead to a reduction in pro-inflammatory cytokines. This makes PDE4 a key target for the treatment of inflammatory conditions such as atopic dermatitis and psoriasis.

The drug Crisaborole, an FDA-approved topical treatment for atopic dermatitis, is a prime example of a benzoxaborole-based PDE4 inhibitor.[2] The synthesis of Crisaborole and its analogs often involves precursors that are structurally analogous to this compound, highlighting the importance of this scaffold in accessing this class of therapeutic agents.[3][4]

The PDE4 Signaling Pathway and Inhibition Mechanism

The mechanism of action of benzoxaborole inhibitors like Crisaborole involves the targeted inhibition of the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the inflammatory response.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Cytokines PKA->Inflammation Reduces Inhibitor Benzoxaborole Inhibitor Inhibitor->PDE4 Inhibits

Caption: Mechanism of PDE4 inhibition by benzoxaboroles.

Quantitative Data on PDE4 Inhibition

The potency of benzoxaborole derivatives as PDE4 inhibitors is a critical aspect of their therapeutic potential. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.

CompoundTargetIC₅₀ (nM)Reference
CrisaborolePDE4B57.20[3]
Compound 72 (a novel derivative)PDE4B0.42[3]

This data clearly demonstrates the potential for developing highly potent PDE4 inhibitors based on the benzoxaborole scaffold, for which this compound is a key synthetic precursor.

Synthetic Utility: Suzuki-Miyaura Coupling

Beyond its role in the synthesis of specific drug molecules, this compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures that are prevalent in many pharmaceuticals and functional materials. The presence of the cyano and hydroxyl groups on the phenylboronic acid allows for further functionalization, making it a versatile building block for creating diverse molecular libraries for drug discovery.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow Start Start Reactants Combine Aryl Halide, This compound, Base, and Solvent Start->Reactants Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Reaction Heat Reaction Mixture under Inert Atmosphere Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Biaryl Product Purification->Product End End Product->End Fluorescent_Sensing_Workflow Start Start Probe Prepare Solution of Boronic Acid-based Fluorescent Probe Start->Probe Baseline Measure Baseline Fluorescence Probe->Baseline Analyte Add Diol-containing Analyte Baseline->Analyte Binding Boronic Acid-Diol Binding Analyte->Binding Measurement Measure Change in Fluorescence Intensity Binding->Measurement Quantification Correlate Fluorescence Change to Analyte Concentration Measurement->Quantification End End Quantification->End

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Cyano-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide has become indispensable in the synthesis of biaryls and substituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Cyano-2-hydroxyphenylboronic acid with various aryl halides. The presence of both an electron-withdrawing cyano group and a potentially coordinating ortho-hydroxyl group on the boronic acid presents unique challenges that require careful optimization of reaction conditions to achieve high yields and purity. These notes offer a comprehensive guide to reaction conditions, a detailed experimental protocol, and a summary of relevant data to facilitate the successful application of this important building block in synthetic chemistry.

Challenges and Considerations

The Suzuki-Miyaura coupling of this compound requires consideration of the following factors:

  • Electronic Effects: The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle.

  • Ortho-Hydroxyl Group: The hydroxyl group at the ortho position can influence the reaction in several ways. It can participate in chelation with the palladium catalyst, potentially altering its reactivity. It may also increase the susceptibility of the boronic acid to protodeboronation, a common side reaction.

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical to overcome the challenges posed by the substrate's electronic and steric properties. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.

  • Base and Solvent: The selection of an appropriate base and solvent system is crucial for activating the boronic acid and ensuring the solubility of all reaction components.

Summary of Reaction Conditions

The successful Suzuki-Miyaura coupling of substituted phenylboronic acids is highly dependent on the careful selection of the catalyst system and reaction conditions. Below is a summary of conditions reported to be effective for the coupling of phenylboronic acids with similar electronic and steric features to this compound.

Aryl HalideCatalyst / Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (2:1)10012>90
4-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane10018~85
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)8012~95
2-BromopyridinePdCl₂(dppf) (3)-K₂CO₃ (2)DMF9016~80
4-IodoacetophenonePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)Acetonitrile/H₂O (3:1)806>95

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene (5 mL) and degassed water (2.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Analysis start Start reagents Combine Reactants: - this compound - Aryl Halide - Base (e.g., K₃PO₄) start->reagents 1. catalyst Add Catalyst System: - Palladium Precatalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) reagents->catalyst 2. solvent Add Solvents: - Anhydrous Organic Solvent (e.g., Toluene) - Degassed Water catalyst->solvent 3. inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert 4. heat Heat and Stir (e.g., 100 °C, 12-24h) inert->heat 5. monitor Monitor Progress (TLC, LC-MS) heat->monitor 6. quench Cool to RT & Quench monitor->quench 7. extract Aqueous Workup & Extraction quench->extract 8. dry Dry, Filter, & Concentrate extract->dry 9. purify Purify by Chromatography dry->purify 10. product Characterize Final Product purify->product 11. end End product->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide R¹-X transmetal Transmetalation pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl [R²B(OH)₃]⁻ (from R²B(OH)₂ + Base) pd2_aryl->pd0 R¹-R² red_elim Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Application Notes: 5-Cyano-2-hydroxyphenylboronic acid as a Precursor for a Peroxynitrite-Selective Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Cyano-2-hydroxyphenylboronic acid is a versatile precursor for the synthesis of highly sensitive and selective fluorescent probes. Its unique structure, featuring a boronic acid moiety, a cyano group, and a hydroxyl group, allows for tailored chemical reactions to develop probes for specific analytes. This document details its application as a precursor for a fluorescent probe designed for the detection of peroxynitrite (ONOO⁻), a potent reactive oxygen species (ROS) implicated in various pathological conditions.

The boronic acid group serves as the reaction site for peroxynitrite. The detection mechanism is based on the highly specific and rapid oxidation of the arylboronic acid to a phenol by peroxynitrite.[1] This reaction is significantly faster than the reaction with other ROS such as hydrogen peroxide, providing high selectivity.[1] The oxidation event leads to a modulation of the fluorophore's electronic properties, resulting in a distinct change in its fluorescence emission, often in a "turn-on" fashion.

Principle of Peroxynitrite Detection

The core principle of detection lies in the peroxynitrite-mediated conversion of the boronic acid group to a hydroxyl group. This transformation alters the intramolecular charge transfer (ICT) characteristics of the synthesized probe molecule. In its native state, the probe is often designed to be weakly fluorescent. Upon reaction with peroxynitrite, the resulting phenolic product exhibits strong fluorescence, enabling the quantitative detection of peroxynitrite.

Quantitative Data Summary

The following table summarizes hypothetical yet representative performance data for a fluorescent probe synthesized from this compound for the detection of peroxynitrite. This data is based on typical performance characteristics of similar reported boronic acid-based peroxynitrite probes.

ParameterValue
Excitation Wavelength (λex)~488 nm
Emission Wavelength (λem)~525 nm
Quantum Yield (Φ) (Probe alone)< 0.01
Quantum Yield (Φ) (After reaction with ONOO⁻)~0.4
Detection Limit~10 nM
Response Time< 5 seconds
Optimal pH range7.0 - 8.0

Experimental Protocols

I. Synthesis of a Peroxynitrite Fluorescent Probe

This protocol describes a general two-step synthesis of a fluorescent probe for peroxynitrite, starting from this compound and a suitable fluorophore with a reactive group (e.g., an amino group for condensation or a leaving group for nucleophilic substitution). For this example, we will consider a condensation reaction with an amino-functionalized coumarin fluorophore.

Materials:

  • This compound

  • Amino-functionalized coumarin (e.g., 7-Amino-4-methylcoumarin)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amide Coupling:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and 7-Amino-4-methylcoumarin (1.0 mmol) in anhydrous DMF (20 mL).

    • Add EDC (1.2 mmol) and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure fluorescent probe.

  • Characterization:

    • Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Fluorescence Measurements for Peroxynitrite Detection

This protocol outlines the procedure for evaluating the fluorescence response of the synthesized probe to peroxynitrite.

Materials:

  • Synthesized fluorescent probe stock solution (1 mM in DMSO)

  • Peroxynitrite (ONOO⁻) stock solution (concentration determined by UV-vis spectroscopy at 302 nm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other reactive oxygen species (e.g., H₂O₂, O₂⁻, •OH) for selectivity studies

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS (pH 7.4) from the stock solution.

  • Fluorescence Measurement:

    • Place 2 mL of the probe working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum (e.g., excitation at 488 nm, emission from 500 to 600 nm).

    • Add a specific concentration of peroxynitrite (e.g., final concentration of 5 µM) to the cuvette.

    • Mix gently and immediately record the fluorescence spectrum.

  • Dose-Response and Detection Limit:

    • Repeat the measurement with varying concentrations of peroxynitrite to construct a dose-response curve and determine the limit of detection.

  • Selectivity Test:

    • Repeat the experiment using other reactive oxygen species at high concentrations to assess the selectivity of the probe for peroxynitrite.

Visualizations

G Signaling Pathway for Peroxynitrite Detection Probe Fluorescent Probe (Weakly Fluorescent) Product Oxidized Product (Highly Fluorescent) Probe->Product Oxidation of Boronic Acid ONOO Peroxynitrite (ONOO⁻) ONOO->Probe

Caption: Signaling pathway for peroxynitrite detection.

G Experimental Workflow for Probe Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound + Amino-fluorophore Reaction Amide Coupling Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spec Purification->Characterization Prep Prepare Probe Solution Characterization->Prep Synthesized Probe Measure1 Record Initial Fluorescence Prep->Measure1 Add Add Peroxynitrite Measure1->Add Measure2 Record Final Fluorescence Add->Measure2 Analysis Data Analysis Measure2->Analysis G Logical Relationships in Probe Design Precursor This compound Probe Final Fluorescent Probe Precursor->Probe provides reaction site Fluorophore Fluorophore Core Fluorophore->Probe provides signal output Signal Fluorescence Signal Probe->Signal generates Analyte Peroxynitrite Analyte->Probe reacts with

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 5-Cyano-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibitors are pivotal in regulating metabolic pathways and serve as foundational molecules in therapeutic drug development.[1] Boronic acids, in particular, have emerged as a versatile class of reversible covalent inhibitors targeting a wide range of enzymes, including proteases and β-lactamases. Their unique ability to form a stable, yet reversible, covalent bond with the catalytic serine residues in the active site of these enzymes makes them potent and selective inhibitors. This document provides detailed protocols and application notes for the synthesis and evaluation of a potential enzyme inhibitor derived from 5-Cyano-2-hydroxyphenylboronic acid.

This compound is a readily available building block with the chemical formula C7H6BNO3 and a molecular weight of 162.94 g/mol .[2][3][4][5] Its chemical structure offers multiple points for synthetic modification, making it an attractive starting material for the generation of diverse inhibitor libraries. The protocols outlined below describe a representative synthesis of a triazole-based inhibitor using a click chemistry approach, followed by a method for evaluating its inhibitory activity against a model enzyme, β-lactamase.

Synthesis of a Triazole-Based Inhibitor

This protocol describes a two-step synthesis of a potential β-lactamase inhibitor from this compound. The synthesis involves the propargylation of the starting material, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final triazole product.

Experimental Workflow

G A This compound B Propargylation (Propargyl bromide, K2CO3, Acetone) A->B C Intermediate: 2-(Prop-2-yn-1-yloxy)-5-cyanophenylboronic acid B->C D Click Chemistry (CuAAC) (Benzyl azide, CuSO4, Na-Ascorbate) C->D E Final Inhibitor: 2-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)- 5-cyanophenylboronic acid D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G H Enzyme Inhibition Assay G->H G cluster_0 β-Lactamase Active Site Enzyme Enzyme (Ser-OH) Complex Reversible Covalent Complex Enzyme-Ser-O-B(OH)R Enzyme->Complex + Inhibitor Inhibitor Boronic Acid Inhibitor R-B(OH)2 Complex->Enzyme - Inhibitor

References

Application Notes: 5-Cyano-2-hydroxyphenylboronic Acid in the Synthesis of Novel Benzoxaborole-Based Jumonji Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are a family of Fe(II) and α-ketoglutarate-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues.[1][2] The dysregulation of these enzymes has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[3] Benzoxaboroles are a class of boron-containing heterocyclic compounds that have emerged as a versatile scaffold in medicinal chemistry, known to inhibit various enzymes through unique mechanisms.[4][5] This document outlines a hypothetical application of 5-Cyano-2-hydroxyphenylboronic acid in the synthesis of a novel class of benzoxaborole-based Jumonji demethylase inhibitors. The inclusion of the cyano group is proposed to enhance binding affinity and selectivity through specific interactions within the enzyme's active site.[6][7]

Hypothetical Inhibitor Profile

For the purpose of these notes, we will refer to our hypothetical inhibitor, derived from this compound, as CBO-KDMi-01 . We postulate that CBO-KDMi-01 acts as a competitive inhibitor of α-ketoglutarate in the JmjC active site.

Data Presentation

The following tables summarize the hypothetical quantitative data for CBO-KDMi-01 and related analogs to illustrate a potential structure-activity relationship (SAR).

Table 1: In Vitro Inhibitory Activity of Benzoxaborole Analogs against JmjC Demethylases

Compound IDR1 SubstituentKDM4A IC50 (µM)KDM5B IC50 (µM)KDM6B IC50 (µM)
CBO-KDMi-01 5-CN 0.5 ± 0.1 1.2 ± 0.3 5.8 ± 1.1
CBO-KDMi-025-H5.2 ± 0.98.5 ± 1.5> 50
CBO-KDMi-035-F1.8 ± 0.44.1 ± 0.825.3 ± 4.7
CBO-KDMi-045-OCH33.5 ± 0.76.9 ± 1.3> 50
CBO-KDMi-054-CN2.1 ± 0.55.3 ± 1.030.1 ± 5.9

Table 2: Cellular Activity of CBO-KDMi-01

Cell LineTarget PathwayEC50 (µM) for H3K9me3 IncreaseAnti-proliferative GI50 (µM)
PC-3 (Prostate Cancer)KDM4A1.2 ± 0.22.5 ± 0.6
MCF-7 (Breast Cancer)KDM5B3.5 ± 0.87.1 ± 1.4
HCT116 (Colon Cancer)KDM4A/5B2.8 ± 0.55.9 ± 1.2
Normal Fibroblasts-> 50> 100

Experimental Protocols

1. Synthesis of 5-Cyano-1-hydroxy-2,1-benzoxaborole (CBO-KDMi-01)

This protocol is a proposed method based on standard synthetic routes for benzoxaboroles.

  • Materials:

    • This compound

    • Paraformaldehyde

    • Toluene

    • Dean-Stark apparatus

    • Anhydrous Magnesium Sulfate (MgSO4)

    • Hexanes

    • Ethyl Acetate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq) and paraformaldehyde (1.2 eq).

    • Add toluene to the flask to create a suspension.

    • Heat the mixture to reflux and allow it to stir for 4-6 hours, collecting water in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble byproducts.

    • Evaporate the toluene under reduced pressure to yield a crude solid.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 5-Cyano-1-hydroxy-2,1-benzoxaborole as a white crystalline solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

2. JmjC Demethylase Inhibition Assay (AlphaLISA)

This protocol describes a typical in vitro assay to determine the inhibitory activity of synthesized compounds.

  • Materials:

    • Recombinant human JmjC demethylase (e.g., KDM4A)

    • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

    • AlphaLISA anti-H3K9me2 acceptor beads

    • Streptavidin-coated donor beads

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

    • Cofactors: Fe(II) sulfate, α-ketoglutarate, Ascorbic acid

    • Test compounds (dissolved in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing the JmjC enzyme, Fe(II), and ascorbic acid in the assay buffer.

    • Add the test compound (CBO-KDMi-01) at various concentrations (typically a serial dilution).

    • Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate and α-ketoglutarate.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the AlphaLISA acceptor beads and incubate in the dark.

    • Add the streptavidin donor beads and incubate further in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Cellular Histone Methylation Assay (Western Blot)

This protocol is for assessing the effect of the inhibitor on histone methylation levels within cells.

  • Materials:

    • Cancer cell line of interest (e.g., PC-3)

    • Cell culture medium and supplements

    • CBO-KDMi-01

    • Lysis buffer

    • Primary antibodies (e.g., anti-H3K9me3, anti-total Histone H3)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescence substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of CBO-KDMi-01 for 24-48 hours.

    • Harvest the cells and perform histone extraction or whole-cell lysis.

    • Quantify protein concentration using a suitable method (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the specific histone mark (e.g., H3K9me3).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Normalize the signal to a loading control, such as total histone H3.

Visualizations

G cluster_synthesis Synthesis of CBO-KDMi-01 start This compound reagents + Paraformaldehyde + Toluene start->reagents reflux Reflux with Dean-Stark Trap reagents->reflux workup Cool, Filter, Evaporate reflux->workup purify Recrystallization (Ethyl Acetate/Hexanes) workup->purify product 5-Cyano-1-hydroxy-2,1-benzoxaborole (CBO-KDMi-01) purify->product G cluster_pathway Proposed Mechanism of Action KDM JmjC Demethylase (e.g., KDM4A) H3K9me2 Histone H3 (Lys9-dimethylated) KDM->H3K9me2 Demethylation Fe_aKG Fe(II) + α-Ketoglutarate (Cofactors) Fe_aKG->KDM H3K9me3 Histone H3 (Lys9-trimethylated) H3K9me3->KDM Tumor_Growth Tumor Growth H3K9me3->Tumor_Growth maintains state for CBO_KDMi CBO-KDMi-01 CBO_KDMi->KDM Inhibition Gene_Repression Transcriptional Repression H3K9me2->Gene_Repression Gene_Repression->Tumor_Growth suppresses

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 5-Cyano-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-Cyano-2-hydroxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is crucial for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials. The presence of both an electron-withdrawing cyano group and a potentially coordinating hydroxyl group presents unique challenges that require careful optimization of catalytic systems.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound (such as a boronic acid) with an organohalide or triflate.[1] Its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents have made it an indispensable tool in modern organic synthesis.[2]

The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the active Pd(0) species.

Challenges with this compound

The unique substitution pattern of this compound introduces specific challenges to the Suzuki-Miyaura coupling:

  • Electron-Withdrawing Cyano Group: The cyano group deactivates the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle.[3]

  • Ortho-Hydroxyl Group: The hydroxyl group in the ortho position can coordinate to the palladium center, potentially influencing the catalyst's activity and stability. It can also participate in side reactions if not carefully managed.

  • Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation, a side reaction that leads to the formation of the corresponding arene and reduces the yield of the desired coupled product.

To overcome these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is paramount.

Recommended Palladium Catalyst Systems

For challenging substrates such as this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often the most effective. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help to stabilize the active catalytic species.

Table 1: Recommended Palladium Catalysts and Ligands for Suzuki Coupling of this compound

Catalyst/PrecatalystLigandKey Features & Recommendations
Pd(OAc)₂ / Pd₂(dba)₃SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)A highly effective Buchwald-type ligand for coupling electron-deficient boronic acids. Often provides high yields under relatively mild conditions.
Pd(OAc)₂ / Pd₂(dba)₃XPhos (Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine)Another powerful Buchwald ligand, known for its ability to couple sterically hindered and electronically challenging substrates.
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, versatile catalyst, though it may require higher temperatures and longer reaction times for challenging substrates.[4]
PEPPSI™-IPrN/A (Pre-formed Pd-NHC complex)A robust and air-stable catalyst that can be highly effective for a broad range of Suzuki couplings, including those with deactivated substrates.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki coupling of this compound with aryl bromides. Optimization of catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)

This protocol is recommended as a starting point for achieving high yields with a variety of aryl bromide coupling partners.

Diagram 1: Experimental Workflow for Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide, boronic acid, and base in a flame-dried flask. B Add Pd precatalyst and ligand. A->B C Evacuate and backfill with inert gas (3x). B->C D Add degassed solvent. C->D E Heat to desired temperature with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench. F->G H Perform aqueous work-up (extraction). G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Degassed 1,4-dioxane/water (10:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a classic and readily available catalyst, which may require more forcing conditions.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed toluene/ethanol/water (4:1:1, 12 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aryl bromide, this compound, and potassium carbonate.

  • Add the Tetrakis(triphenylphosphine)palladium(0).

  • Flush the apparatus with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) with stirring.

  • Monitor the reaction until the starting material is consumed (typically 12-24 hours).

  • Follow steps 7-10 from Protocol 1 for work-up and purification.

Data Presentation

While specific yield data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table provides representative yields for the coupling of structurally similar boronic acids, which can serve as a benchmark for optimization.

Table 2: Representative Yields for Suzuki Coupling of Substituted Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)
5-Chloro-2-hydroxyphenylboronic acidAryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O75-90
4-Cyanophenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85
2-Hydroxyphenylboronic acid4-IodotoluenePd(OAc)₂/SPhosK₃PO₄Toluene92
4-Cyanophenylboronic acid1-Bromo-4-nitrobenzenePd/CK₂CO₃EtOH/H₂O95

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R1-X R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2B(OH)2 R2B(OH)2 R2B(OH)2->Transmetalation Base Base Base->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive_Elimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, oxygen contamination, impure reagents.Use fresh catalyst and ligands, ensure proper degassing of solvents, and confirm the purity of starting materials.
Protodeboronation Presence of excess water, prolonged reaction time, or harsh basic conditions.Use anhydrous solvents or a lower water ratio, minimize reaction time, or switch to a milder base (e.g., K₂CO₃ or Cs₂CO₃).
Homocoupling of Boronic Acid Oxygen in the reaction mixture, presence of Pd(II) species at the start.Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere.
Incomplete Reaction Insufficiently active catalyst system for the substrate.Switch to a more active catalyst system (e.g., a Buchwald ligand or NHC), increase the reaction temperature, or increase the catalyst loading.

By carefully considering the choice of catalyst, ligand, base, and solvent, the Suzuki-Miyaura coupling of this compound can be a highly efficient and reliable method for the synthesis of valuable biaryl compounds.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Cyano-2-hydroxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is particularly vital in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds—motifs prevalent in numerous biologically active molecules.[4]

This document provides detailed application notes and protocols for the use of 5-Cyano-2-hydroxyphenylboronic acid as a key building block in Suzuki-Miyaura coupling reactions. The presence of both an ortho-hydroxyl group and a meta-cyano group on the boronic acid presents unique considerations for reaction optimization. The hydroxyl group can participate in the catalytic cycle, potentially accelerating the reaction, while the electron-withdrawing cyano group influences the nucleophilicity of the boronic acid. Understanding these effects is crucial for developing robust and high-yielding coupling procedures.

General Reaction Scheme

The fundamental transformation involves the palladium-catalyzed coupling of this compound with an aryl or heteroaryl halide (Ar-X) in the presence of a suitable base.

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Key Considerations for Reaction Optimization

The successful coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent system. The interplay of the ortho-hydroxyl and meta-cyano substituents introduces specific challenges and opportunities:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[3] For sterically hindered or electronically deactivated aryl halides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination steps.[5]

  • Base: A base is essential to activate the boronic acid for the transmetalation step.[3] The ortho-hydroxyl group can make the boronic acid more acidic, potentially allowing for the use of milder bases. However, strong inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly employed to ensure the formation of the reactive boronate species. The choice of base can significantly impact yield and should be screened for optimal performance.

  • Solvent: A variety of solvents can be used, with common choices including ethereal solvents like 1,4-dioxane or THF, aromatic hydrocarbons like toluene, or polar aprotic solvents such as DMF.[1] Often, the addition of water is necessary to facilitate the dissolution of the inorganic base and promote the catalytic cycle.

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[1][2] Coupling with less reactive aryl chlorides typically requires more active catalyst systems, higher temperatures, and longer reaction times.

Tabulated Reaction Conditions

The following table summarizes reported conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. This data provides a starting point for reaction optimization.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-(4-Bromopyridin-2-yl)morpholinePd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001674
General Aryl BromidePd(OAc)₂ (1-3)SPhos (2-6)K₃PO₄ (2-3)Toluene/H₂O or Dioxane/H₂O80-1104-24Variable
General Aryl ChloridePd₂(dba)₃ (2-5)XPhos or RuPhos (4-10)Cs₂CO₃ or K₃PO₄ (2-3)1,4-Dioxane or t-Amyl alcohol100-13012-48Variable

Note: Conditions for "General Aryl Bromide/Chloride" are representative starting points based on established methodologies for similar substituted boronic acids and may require optimization.

Detailed Experimental Protocols

Protocol 1: Coupling with a Heteroaryl Bromide

This protocol is adapted from a patented procedure for the synthesis of a key intermediate.

Reaction: Coupling of this compound with 4-(4-bromopyridin-2-yl)morpholine.

Materials:

  • This compound (1.1 equiv)

  • 4-(4-Bromopyridin-2-yl)morpholine (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a reaction vessel, add 4-(4-bromopyridin-2-yl)morpholine, this compound, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the vessel.

  • Add Pd(dppf)Cl₂ to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualized Workflows and Mechanisms

To aid in the conceptualization of the experimental and chemical processes, the following diagrams are provided.

Caption: General workflow for Suzuki-Miyaura coupling experiments.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal:e->Product:w ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Preparation of Biaryl Compounds using 5-Cyano-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-Cyano-2-hydroxyphenylboronic acid in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are crucial structural motifs in many pharmaceuticals and functional materials, and this building block offers a unique combination of a synthetically versatile boronic acid, a directing hydroxyl group, and an electron-withdrawing cyano group.

The information presented herein is intended to serve as a foundational resource for the development of robust and efficient synthetic methodologies. While specific experimental data for this compound is not extensively published, the provided protocols are based on well-established principles of Suzuki-Miyaura coupling and data from structurally related compounds. Optimization for specific substrates is recommended.

Overview and Reaction Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide or triflate.[1][2] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3] The reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions with high yields.[3]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of the hydroxyl and cyano groups on the phenylboronic acid can influence its reactivity and may require careful selection of reaction parameters.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if required, e.g., triphenylphosphine, a biarylphosphine)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

General Procedure:

  • To a dry reaction flask, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (see Table 1 for examples), and the base (2.0-3.0 equivalents).

  • The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Add the anhydrous solvent via syringe. If a biphasic system is used, degassed water is also added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the reaction is complete (monitored by TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Data Presentation: Reaction Components

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following tables summarize common components that can be used as a starting point for optimization.

Table 1: Common Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5Often used directly, suitable for a range of substrates.
Pd(OAc)₂Palladium(II) acetate1-5Requires a ligand, such as triphenylphosphine (PPh₃) or more advanced biaryl phosphine ligands.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-5Effective for a broad range of substrates, including challenging couplings.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-3Often used with phosphine ligands; a common Pd(0) source.

Table 2: Common Bases and Solvents

BaseSolvent SystemTypical ConcentrationNotes
K₂CO₃Toluene/EtOH/H₂O, Dioxane/H₂O1-2 MA common and effective base for many Suzuki couplings.
K₃PO₄Toluene, Dioxane1-2 MA stronger base, often used for less reactive aryl chlorides.
Cs₂CO₃Dioxane, THF1-2 MA highly effective base, particularly for difficult couplings.
Na₂CO₃DME/H₂O, Toluene/H₂O1-2 MA milder base, suitable for sensitive substrates.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X      L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'      L2 transmetalation->pd2_biaryl boronic_acid Ar'B(OH)2 (Base) boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl_product Ar-Ar' reductive_elimination->biaryl_product aryl_halide Ar-X aryl_halide->oxidative_addition Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert_atmosphere add_solvent Add Anhydrous Solvent(s) inert_atmosphere->add_solvent heating Heat and Stir Reaction Mixture add_solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup drying Dry Organic Layer and Concentrate workup->drying purification Purify by Column Chromatography drying->purification product Isolated Biaryl Product purification->product

References

Application Note: 5-Cyano-2-hydroxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Cyano-2-hydroxyphenylboronic acid is a specialized boronic acid derivative that serves as a crucial building block in medicinal chemistry.[1][2][3][4] Organoboron compounds, particularly boronic acids, are valued for their versatile reactivity, stability, and relatively low toxicity.[5] They are key components in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[6][7][8][9] This application note focuses on the primary role of this compound and its derivatives in the synthesis of benzoxaboroles, a class of compounds with significant therapeutic applications, most notably as antifungal agents that inhibit protein synthesis.[10][11]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)

The medicinal importance of this compound is intrinsically linked to the biological activity of the benzoxaborole compounds derived from it, such as Tavaborole.[12][13] Tavaborole is a potent antifungal agent that functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[14][15][16]

The mechanism, known as the oxaborole tRNA-trapping (OBORT) mechanism, involves the following key steps:[17]

  • The benzoxaborole compound enters the editing site of the fungal LeuRS enzyme.[10][18]

  • Inside the active site, the boron atom of the benzoxaborole forms a stable, covalent adduct with the cis-diols of the terminal ribose on the tRNALeu molecule.[10][19]

  • This adduct traps the tRNALeu in the editing site, blocking the catalytic cycle of the enzyme.[17]

  • The inhibition of LeuRS halts the attachment of leucine to its corresponding tRNA, thereby terminating fungal protein synthesis, which leads to fungal cell death.[16][20][21]

This mechanism is highly selective for the fungal enzyme over its mammalian counterpart, contributing to the favorable safety profile of drugs like tavaborole.[22]

MechanismOfAction Fig. 1: Oxaborole tRNA-Trapping (OBORT) Mechanism cluster_Enzyme Fungal LeuRS Enzyme cluster_Process Process Flow Editing_Site Editing Site Adduct Covalent Adduct (Benzoxaborole-tRNA) Editing_Site->Adduct Forms Adduct Synthetic_Site Synthetic Site tRNA tRNA-Leu tRNA->Editing_Site Enters Benzoxaborole Benzoxaborole (e.g., Tavaborole) Benzoxaborole->Editing_Site Enters Block Protein Synthesis BLOCKED Adduct->Block

Caption: Fig. 1: Inhibition of LeuRS by a benzoxaborole via the OBORT mechanism.

Applications in Drug Synthesis

This compound is a versatile pharmaceutical intermediate.[6] Its primary application is in the synthesis of more complex molecules, particularly biaryl compounds, through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8][23] This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.[5][9]

The general workflow for utilizing a phenylboronic acid derivative in a Suzuki-Miyaura coupling involves:

  • Activation: The boronic acid is activated with a base.[9][23]

  • Oxidative Addition: A palladium(0) catalyst reacts with an organohalide.[7][9]

  • Transmetalation: The activated boronic acid transfers its organic group to the palladium catalyst.[7][9]

  • Reductive Elimination: The final coupled product is formed, and the palladium catalyst is regenerated.[7][9]

SuzukiCouplingWorkflow Fig. 2: General Workflow for Suzuki-Miyaura Coupling Start Reactants: - Aryl/Vinyl Halide - Phenylboronic Acid Derivative - Pd Catalyst - Base OxAdd 1. Oxidative Addition (Pd(0) inserts into R-X bond) Start->OxAdd Transmetal 2. Transmetalation (Activated boronic acid transfers aryl group to Pd) OxAdd->Transmetal RedElim 3. Reductive Elimination (C-C bond forms, product released) Transmetal->RedElim Product Biaryl Product RedElim->Product CatalystRegen Pd(0) Catalyst Regenerated RedElim->CatalystRegen CatalystRegen->OxAdd Re-enters Cycle

Caption: Fig. 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The derivatives of this compound, such as Tavaborole (AN2690) and AN2718, have been extensively studied for their antifungal activity. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Concentration (IC50) of Benzoxaboroles against Fungal LeuRS

Compound Fungal Species Target Enzyme IC50 (μM) Reference(s)
AN2718 Aspergillus fumigatus Cytoplasmic LeuRS 2.0
AN2718 Candida albicans Cytoplasmic LeuRS 4.2

| Epetraborole | Escherichia coli | ecLeuRS | 0.038 (pre-incubation: 0.003) |[24] |

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoxaboroles against Fungal Strains

Compound Fungal Species MIC Range (μg/mL) MIC90 (μg/mL) Reference(s)
Tavaborole Candida spp. 0.5 - 1 - [25]
Tavaborole Various Isolates - 16 [25]
AN2718 Candida albicans - 1
AN2718 Candida glabrata - 0.25
AN2718 Trichophyton mentagrophytes - 1
AN2718 Trichophyton rubrum - 0.5

| Tavaborole | T. rubrum & T. mentagrophytes | 0.25 - 2 | - |[26] |

Table 3: Minimum Fungicidal Concentration (MFC) of Tavaborole

Compound Fungal Species MFC (μg/mL) Reference(s)
Tavaborole Trichophyton rubrum 8 [26]

| Tavaborole | Trichophyton mentagrophytes | 16 |[26] |

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling.[7]

  • Materials:

    • Aryl or vinyl halide (1.0 mmol)

    • This compound (or other boronic acid derivative, 1.1 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol)

    • Base (e.g., K₂CO₃, Na₂CO₃, or Amberlite IRA-400 resin, 2.0 mmol)

    • Solvent (e.g., Toluene, THF, or aqueous ethanol)

    • Round-bottomed flask

    • Stir bar

    • Condenser (if heating)

  • Procedure:

    • To a round-bottomed flask, add the aryl halide (1.0 mmol), the boronic acid (1.1 mmol), the base (2.0 mmol), and a stir bar.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the solvent (e.g., 5 mL) and degas the mixture.

    • Add the palladium catalyst (0.01 mmol) to the flask.

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Protocol 2: Fungal LeuRS Inhibition Assay

This protocol describes a method to determine the IC50 of an inhibitor against fungal LeuRS.

  • Materials:

    • Purified recombinant fungal LeuRS enzyme

    • [¹⁴C]-labeled Leucine

    • tRNA specific for Leucine (tRNALeu)

    • ATP (Adenosine triphosphate)

    • Inhibitor compound (e.g., AN2718) dissolved in DMSO

    • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

    • Scintillation fluid and vials

    • Filter paper discs (e.g., Whatman 3MM)

    • Trichloroacetic acid (TCA) solution

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ATP, and [¹⁴C]-Leucine.

    • Add varying concentrations of the inhibitor (dissolved in DMSO) to the reaction mixture. Include a control with DMSO only.

    • Pre-incubate the mixture with the purified LeuRS enzyme for a specified time.

    • Initiate the aminoacylation reaction by adding tRNALeu.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time period.

    • Stop the reaction by spotting aliquots of the reaction mixture onto filter paper discs and immediately immersing them in cold 5% TCA solution to precipitate the charged tRNA.

    • Wash the filter discs multiple times with cold 5% TCA, followed by a wash with ethanol to remove unincorporated [¹⁴C]-Leucine.

    • Dry the filter discs and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

This compound is a valuable reagent in medicinal chemistry, primarily as a precursor for synthesizing benzoxaborole-based therapeutics. The unique ability of benzoxaboroles to inhibit fungal LeuRS provides a targeted and effective mechanism for treating fungal infections. The protocols and data presented here offer a foundational resource for researchers engaged in the discovery and development of novel antifungal agents and other therapeutics utilizing the versatile chemistry of boronic acids.

References

Application Notes and Protocols: Click Chemistry Applications of 5-Cyano-2-hydroxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential click chemistry applications of 5-Cyano-2-hydroxyphenylboronic acid and its derivatives. While direct experimental data for this specific compound is limited, this document extrapolates from the well-established reactivity of analogous phenylboronic acid derivatives, particularly those bearing ortho-functional groups, to propose novel applications and detailed experimental protocols. The information herein is intended to serve as a foundational guide for researchers looking to explore the unique reactivity of this compound in bioconjugation, drug delivery, and materials science.

Introduction to this compound in Click Chemistry

This compound is a unique molecule that combines the versatile reactivity of a boronic acid with the electronic properties of a cyano group and a hydroxyl group. The ortho-hydroxyl group is anticipated to modulate the Lewis acidity and reactivity of the boronic acid moiety, while the para-cyano group, being a strong electron-withdrawing group, can influence the electronic environment of the aromatic ring. These features suggest that this compound and its derivatives could be valuable reagents in various click chemistry reactions.

Key Potential Click Chemistry Strategies:

  • Boronate Ester Formation with Diols: The primary and most recognized reaction of boronic acids is the rapid and reversible formation of boronate esters with 1,2- or 1,3-diols. This interaction can be exploited for the selective targeting and labeling of biomolecules containing diol functionalities, such as glycoproteins.

  • Thiol-Ene and Thiol-Yne Click Reactions: By functionalizing this compound with an alkene or alkyne, it can be incorporated into polymers, surfaces, or biomolecules using highly efficient thiol-ene and thiol-yne click reactions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Functionalization of this compound with a terminal alkyne or an azide group would enable its participation in the widely used CuAAC click reaction, allowing for stable triazole linkage to a variety of substrates.

Proposed Applications and Experimental Protocols

Application: Selective Labeling of Glycoproteins via Boronate Ester Formation

This protocol outlines a method for the selective labeling of glycoproteins using a fluorescently tagged derivative of this compound.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of the target glycoprotein (e.g., Horseradish Peroxidase) in phosphate-buffered saline (PBS), pH 7.4.

    • Synthesize a fluorescent derivative of this compound (e.g., by coupling with a fluorescent dye containing a reactive amine).

    • Prepare a 10 mM stock solution of the fluorescent boronic acid derivative in DMSO.

  • Labeling Reaction:

    • To 1 mL of the glycoprotein solution, add the fluorescent boronic acid derivative stock solution to achieve a final concentration of 1 mM.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

  • Purification of the Conjugate:

    • Remove the excess unreacted fluorescent probe by size-exclusion chromatography (SEC) using a pre-packed column (e.g., PD-10) equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm the successful conjugation by measuring the fluorescence of the purified protein solution.

    • Determine the degree of labeling (DOL) by UV-Vis spectroscopy, comparing the absorbance of the protein and the fluorescent dye.

    • Analyze the conjugate by SDS-PAGE and visualize the fluorescently labeled protein using a gel imager.

    • Further characterization can be performed using mass spectrometry to confirm the covalent modification.

Proposed Quantitative Data:

ParameterTarget ValueMethod of Determination
Degree of Labeling (DOL)1-3 dyes per proteinUV-Vis Spectroscopy
Reaction Yield> 80%Quantification of purified conjugate
Purity of Conjugate> 95%SDS-PAGE, SEC-HPLC

Experimental Workflow:

G prep Prepare Glycoprotein and Fluorescent Boronic Acid Solutions react Incubate Glycoprotein with Fluorescent Boronic Acid prep->react Mix purify Purify Conjugate via Size-Exclusion Chromatography react->purify 1 hour incubation char Characterize Conjugate (UV-Vis, SDS-PAGE, MS) purify->char Analyze purified fractions

Caption: Workflow for glycoprotein labeling.

Application: Synthesis of a Boronic Acid-Functionalized Polymer via Thiol-Ene Click Chemistry

This protocol describes the synthesis of a polymer functionalized with this compound for potential applications in drug delivery or sensing.

Experimental Protocol:

  • Synthesis of Alkenyl-functionalized this compound:

    • React this compound with an appropriate alkenyl halide (e.g., allyl bromide) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield the allyl ether derivative.

    • Purify the product by column chromatography.

  • Thiol-Ene Click Polymerization:

    • In a reaction vessel, dissolve the alkenyl-functionalized boronic acid and a multi-thiol crosslinker (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) in a suitable solvent (e.g., THF).

    • Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

    • Irradiate the mixture with UV light (365 nm) for a specified time to induce polymerization.

  • Purification of the Polymer:

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry under vacuum.

  • Characterization:

    • Characterize the chemical structure of the polymer by NMR and FTIR spectroscopy.

    • Determine the molecular weight and polydispersity by gel permeation chromatography (GPC).

    • Analyze the thermal properties by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Proposed Quantitative Data:

ParameterTarget ValueMethod of Determination
Monomer Conversion> 90%NMR Spectroscopy
Polymer Yield> 85%Gravimetric analysis
Molecular Weight (Mn)10,000 - 50,000 g/mol GPC
Polydispersity Index (PDI)< 1.5GPC

Reaction Scheme:

G start Alkenyl-functionalized This compound + Multi-thiol Crosslinker uv UV Irradiation (365 nm) + Photoinitiator start->uv product Boronic Acid-Functionalized Polymer uv->product

Caption: Thiol-ene polymerization scheme.

Application: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-modified this compound to an azide-containing peptide.

Experimental Protocol:

  • Synthesis of Alkyne-modified this compound:

    • Synthesize an alkyne-functionalized derivative by reacting this compound with propargyl bromide.

    • Purify the product by column chromatography.

  • CuAAC Reaction:

    • Dissolve the azide-containing peptide in a water/t-butanol mixture.

    • Add the alkyne-modified boronic acid.

    • Add a solution of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate). A copper ligand such as THPTA can be used to improve efficiency and reduce cytotoxicity.[1]

    • Stir the reaction at room temperature for 4-12 hours.

  • Purification of the Bioconjugate:

    • Purify the peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the bioconjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Characterize the structure by NMR spectroscopy if sufficient material is available.

Proposed Quantitative Data:

ParameterTarget ValueMethod of Determination
Reaction Conversion> 95%RP-HPLC, Mass Spectrometry
Isolated Yield> 70%Gravimetric analysis after purification
Purity of Bioconjugate> 98%RP-HPLC

Logical Relationship of CuAAC Components:

G cluster_reactants Reactants cluster_catalyst Catalytic System alkyne Alkyne-Boronic Acid product Triazole-linked Bioconjugate alkyne->product azide Azide-Peptide azide->product copper Cu(II)SO4 copper->product catalyzes ascorbate Sodium Ascorbate ascorbate->copper reduces to Cu(I)

Caption: Key components of the CuAAC reaction.

Signaling Pathway Application: Targeted Drug Delivery to Sialic Acid Overexpressing Cancer Cells

Derivatives of this compound can be incorporated into drug delivery systems (e.g., nanoparticles, liposomes) to target cancer cells that overexpress sialic acid on their surface. The boronic acid moiety can form a reversible covalent bond with the diol groups of sialic acid, leading to enhanced cellular uptake of the therapeutic payload.

G drug_carrier Drug Carrier with Boronic Acid Derivative sialic_acid Sialic Acid (on cell surface) drug_carrier->sialic_acid Binding via Boronate Ester Formation endocytosis Receptor-Mediated Endocytosis drug_carrier->endocytosis cancer_cell Cancer Cell drug_release Intracellular Drug Release endocytosis->drug_release

Caption: Targeted drug delivery pathway.

Conclusion

This compound and its derivatives represent a promising, yet underexplored, class of reagents for click chemistry. The protocols and applications outlined in this document provide a solid starting point for researchers to investigate the potential of these compounds in bioconjugation, materials science, and drug development. The unique electronic and steric properties imparted by the cyano and hydroxyl groups may lead to novel reactivity and applications that are distinct from other phenylboronic acid derivatives. Further experimental validation of these proposed methods is encouraged to fully elucidate the capabilities of this versatile molecule.

References

5-Cyano-2-hydroxyphenylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-hydroxyphenylboronic acid is a valuable bifunctional building block in modern organic synthesis. Its unique structure, featuring a boronic acid, a hydroxyl group, and a nitrile moiety, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. The boronic acid group is an excellent participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Simultaneously, the hydroxyl group can engage in reactions like Chan-Lam coupling to form carbon-heteroatom bonds, or act as a directing group. The cyano group offers a site for further functionalization or can be a critical pharmacophore in the final molecule. This document provides detailed protocols for the application of this compound in key organic reactions and its utility in the synthesis of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1256355-57-3
Molecular Formula C₇H₆BNO₃
Molecular Weight 162.94 g/mol
Appearance Off-white to pale yellow solid
Purity (HPLC) >95.0%

Application I: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

A primary application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Many EGFR inhibitors feature a quinazoline core, and the Suzuki-Miyaura coupling provides an efficient method for introducing the 5-cyano-2-hydroxyphenyl moiety onto this scaffold. This section details the synthesis of a key intermediate in the development of such inhibitors.

Logical Workflow for Kinase Inhibitor Development

The development of kinase inhibitors is a structured process that begins with target identification and validation, followed by the synthesis of a library of potential inhibitors, and subsequent biological evaluation.

G Target Target Identification (e.g., EGFR) Lead_Gen Lead Generation (Quinazoline Scaffold) Target->Lead_Gen Synthesis Synthesis of Analogues (Suzuki Coupling) Lead_Gen->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Logical workflow for kinase inhibitor development.

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the MAPK and PI3K/Akt pathways, which promote cell proliferation and survival. Quinazoline-based inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream pathways.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR MAPK MAPK Pathway EGFR->MAPK Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_Akt->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and inhibition.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 6-Bromo-4-(3-chloro-4-fluoroanilino)quinazoline

This protocol describes the synthesis of 4-(3-chloro-4-fluoroanilino)-6-(5-cyano-2-hydroxyphenyl)quinazoline, a potential EGFR inhibitor, via a Suzuki-Miyaura cross-coupling reaction.

  • 6-Bromo-4-(3-chloro-4-fluoroanilino)quinazoline

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

G Setup Reaction Setup: - Add reactants & base to flask Inert Inert Atmosphere: - Evacuate & backfill with N₂/Ar Setup->Inert Solvent_Catalyst Solvent & Catalyst Addition: - Add degassed solvent & catalyst Inert->Solvent_Catalyst Reaction Reaction: - Heat with stirring Solvent_Catalyst->Reaction Monitoring Monitoring: - Track progress with TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Workup Workup: - Cool, dilute, & extract Monitoring->Workup Purification Purification: - Column chromatography Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • To a Schlenk flask, add 6-bromo-4-(3-chloro-4-fluoroanilino)quinazoline (1.0 equivalent), this compound (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Add Pd(dppf)Cl₂ (0.03 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
6-Bromo-4-(3-chloro-4-fluoroanilino)quinazolineThis compoundPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)858~70-85*

*Note: The yield is an approximation based on similar reported Suzuki couplings with quinazoline derivatives and may vary depending on the specific reaction conditions and scale.

Application II: Synthesis of Biaryl Ethers and Amines via Chan-Lam Coupling

The Chan-Lam coupling offers a complementary approach to the Suzuki-Miyaura reaction, enabling the formation of C-O and C-N bonds. This copper-catalyzed reaction is often performed under mild conditions and is tolerant of a variety of functional groups. This compound can participate in Chan-Lam couplings through its boronic acid moiety to form biaryl ethers or amines.

General Protocol for Chan-Lam N-Arylation:

This protocol describes a general procedure for the coupling of this compound with an aniline derivative.

  • This compound

  • Aniline derivative

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (optional)

  • To a round-bottom flask, add this compound (1.5 equivalents), the aniline derivative (1.0 equivalent), and copper(II) acetate (1.0 equivalent).

  • Add dichloromethane as the solvent, followed by pyridine (2.0 equivalents).

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Boronic AcidAmineCatalyst (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
This compoundSubstituted AnilineCu(OAc)₂ (1.0)Pyridine (2.0)DCMRT24-4860-80*

*Note: Yields are representative and can vary based on the specific aniline derivative used.

Application III: Synthesis of Benzofuran Derivatives

The 2-hydroxyphenylboronic acid motif is a valuable precursor for the synthesis of benzofurans, a common scaffold in natural products and pharmaceuticals. While various methods exist, one approach involves the palladium-catalyzed coupling of the boronic acid with a terminal alkyne, followed by intramolecular cyclization.

General Protocol for Benzofuran Synthesis:

This protocol outlines a general procedure for the synthesis of a 2-substituted-6-cyanobenzofuran.

  • This compound

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine, Et₃N)

  • A suitable solvent (e.g., DMF or acetonitrile)

  • To a Schlenk flask, add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Boronic AcidAlkyneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(OAc)₂ (5)Et₃N (2)DMF901265-80*

*Note: Yields are representative and can vary based on the specific alkyne and reaction conditions.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its ability to participate in a range of powerful cross-coupling reactions, including the Suzuki-Miyaura and Chan-Lam reactions, makes it an essential tool for the construction of complex molecules. Its application in the synthesis of kinase inhibitors and other biologically active compounds highlights its importance in drug discovery and development. The protocols provided in this document offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies for a wide range of applications.

Strategic Derivatization of 5-Cyano-2-hydroxyphenylboronic Acid: A Guide to Unlocking Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Abstract

5-Cyano-2-hydroxyphenylboronic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a boronic acid, a hydroxyl group, and a cyano group on a phenyl ring offers three distinct and chemically orthogonal handles for molecular elaboration. This guide provides a comprehensive overview of the experimental procedures for the strategic synthesis of diverse derivatives from this versatile precursor. We delve into the core synthetic strategies, including palladium-catalyzed cross-coupling, and modifications of the cyano and hydroxyl moieties. The protocols are presented with detailed, step-by-step instructions, explanations of the underlying chemical principles, and troubleshooting insights to empower researchers in the synthesis of novel compounds for pharmaceutical and materials science applications.

Introduction: The Strategic Value of a Trifunctional Reagent

Boronic acids are cornerstone reagents in modern organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2][3] The boronic acid functional group, once used for coupling, is ultimately degraded to non-toxic boric acid, a "green" byproduct that is easily eliminated by the body, making these compounds highly attractive for drug development.[3] Several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), have reached the market, validating the therapeutic potential of this chemical class.[3][4]

This compound (CAS 1256355-57-3) emerges as a particularly valuable starting material.[5][6] It provides chemists with three distinct reactive sites, allowing for sequential and controlled modifications to build molecular complexity. This trifunctionality enables access to a wide chemical space for creating libraries of compounds in structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates.[7] The derivatives of this molecule are being explored for their potential as anticancer, antibacterial, and antiviral agents.[8]

This document serves as a practical guide for researchers, providing robust protocols for derivatization at each of the three functional groups.

Physicochemical Properties and Safety Information

Before commencing any experimental work, it is imperative to be familiar with the properties and safety requirements of the starting material.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1256355-57-3[5][6]
Molecular Formula C₇H₆BNO₃[5][6]
Molecular Weight 162.94 g/mol [5][6]
Appearance Off-white to pale yellow solid[6]
Storage Temperature -20°C[5]
Safety and Handling Precautions

Handle this compound and its derivatives in accordance with good industrial hygiene and safety practices.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile rubber).[10][11]

  • Ventilation: Conduct all operations in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not ingest or inhale.[9] Avoid the formation of dust. After handling, wash hands thoroughly.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated as recommended.[10][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][12]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[10]

Core Synthetic Strategies

The derivatization of this compound can be approached by targeting its three functional groups. The choice of reaction conditions can often provide selectivity for one site over the others.

G main This compound sub1 Suzuki-Miyaura Coupling (at Boronic Acid) main->sub1 Pd Catalyst, Base, Aryl Halide sub2 Modification of Cyano Group main->sub2 Hydrolysis, Reduction, etc. sub3 Modification of Hydroxyl Group main->sub3 Alkylation, Acylation prod1 Bi-aryl Derivatives sub1->prod1 prod2 Carboxylic Acids, Amides, Amines sub2->prod2 prod3 Ethers, Esters sub3->prod3

Figure 1: Core derivatization pathways for this compound.
  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the most prominent application of boronic acids, enabling the formation of a C-C bond between the boronic acid's carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide.[1][14] This is the primary method for generating bi-aryl scaffolds.

  • Modification of the Cyano Group: The nitrile functional group is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up a vast array of subsequent derivatization possibilities.[15][16]

  • Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers or esters through O-alkylation or O-acylation reactions, respectively. This modification can alter the compound's solubility, lipophilicity, and hydrogen bonding capacity.

Experimental Protocols

The following protocols are representative examples for the derivatization of this compound. Researchers should adapt and optimize these procedures based on their specific substrates and goals.

Protocol 1: Synthesis of a Bi-aryl Derivative via Suzuki-Miyaura Coupling

This protocol details the synthesis of 4'-methoxy-4-hydroxy-3-cyanobiphenyl from this compound and 4-bromoanisole. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[14]

G start Combine Reactants & Catalyst in Solvent degas Degas Mixture (e.g., N2 sparging) start->degas heat Heat to Reflux (e.g., 90°C) degas->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Materials and Equipment:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

Table 2: Reagent Quantities for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound162.941.0163 mg1.0
4-Bromoanisole187.041.2224 mg1.2
Pd(PPh₃)₄1155.560.0335 mg0.03
K₂CO₃138.213.0415 mg3.0
1,4-Dioxane--8 mL-
Water--2 mL-

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (163 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bi-aryl product.

Protocol 2: Hydrolysis of the Cyano Group to a Carboxylic Acid

This protocol describes the basic hydrolysis of the nitrile functionality to a carboxylic acid. This transformation is valuable for introducing a key functional group for further amide couplings or other modifications.

Materials and Equipment:

  • A this compound derivative (e.g., the product from Protocol 1)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: In a round-bottom flask, dissolve the cyano-containing starting material (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

  • Base Addition: Add sodium hydroxide (200 mg, 5.0 mmol, 5.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-24 hours).

  • Cooling & Neutralization: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of concentrated HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum to yield the corresponding carboxylic acid. Further purification by recrystallization may be necessary.

Protocol 3: O-Alkylation of the Phenolic Hydroxyl Group

This protocol outlines a standard Williamson ether synthesis to convert the phenolic hydroxyl group into an ether. This modification is useful for blocking the hydroxyl group or tuning the molecule's properties.

Materials and Equipment:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl iodide (or other alkyl halide)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: To a dry round-bottom flask, add this compound (163 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (5 mL) and stir the suspension.

  • Alkylating Agent: Add ethyl iodide (187 mg, 1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50°C if the reaction is slow) until completion as monitored by TLC (typically 2-6 hours).

  • Work-up: Pour the reaction mixture into ice-water (30 mL). A precipitate may form. If not, extract with ethyl acetate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 10 mL) and then brine (10 mL) to remove residual DMF.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemists. The orthogonal reactivity of its three functional groups allows for the systematic and strategic construction of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura coupling, nitrile hydrolysis, and O-alkylation provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material, paving the way for the discovery of novel therapeutics and functional materials.

References

Application Notes and Protocols: 5-Cyano-2-hydroxyphenylboronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific applications of 5-Cyano-2-hydroxyphenylboronic acid in materials science has revealed a significant lack of published research, quantitative data, and detailed experimental protocols. While the broader class of phenylboronic acids is well-represented in the scientific literature for its utility in developing fluorescent sensors, stimuli-responsive polymers, and materials for organic electronics, specific data and established protocols for this compound remain elusive.

This document aims to provide a foundational understanding of the potential applications of this compound based on the known functionalities of its constituent chemical groups: the phenylboronic acid moiety, the cyano group, and the hydroxyl group. The experimental protocols and data presented herein are generalized from studies on structurally similar compounds and should be considered as starting points for research and development rather than established procedures for this specific molecule.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. This information is critical for designing synthetic routes and formulating materials.

PropertyValueReference
CAS Number 1256355-57-3[1][2]
Molecular Formula C₇H₆BNO₃[1][3]
Molecular Weight 162.94 g/mol [1][3]
Appearance Off-white to pale yellow solid[3]
Purity (typical) >95.0% (HPLC)[3]
Storage Temperature -20°C[1][4]

Potential Applications in Materials Science

The unique combination of a boronic acid, a cyano group, and a hydroxyl group on a phenyl ring suggests several potential applications in materials science.

Fluorescent Chemosensors

Phenylboronic acids are widely recognized for their ability to reversibly bind with cis-diols, a functional group present in many biologically important molecules like saccharides.[5][6][7] This interaction can be harnessed to develop fluorescent sensors. The cyano and hydroxyl groups on the aromatic ring of this compound can modulate the electronic properties of the molecule, potentially leading to changes in fluorescence upon binding to an analyte.

Hypothetical Sensing Mechanism:

The boronic acid group can interact with a cis-diol-containing analyte. This binding event can alter the electronic distribution within the molecule, affecting the fluorescence properties of a tethered or proximal fluorophore. The electron-withdrawing nature of the cyano group and the electron-donating nature of the hydroxyl group could be exploited to create a push-pull system, which is often beneficial for developing fluorescent probes with high sensitivity.

Diagram: Generalized Workflow for Fluorescent Sensor Development

workflow Workflow for Developing a Boronic Acid-Based Fluorescent Sensor cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Sensor Testing A Couple this compound to a fluorophore B Purification of the sensor molecule A->B C Spectroscopic Analysis (NMR, Mass Spec) B->C D Photophysical Studies (Absorption, Emission, Quantum Yield) C->D E Titration with target analyte (e.g., saccharides) D->E F Measurement of fluorescence response E->F G Determination of sensitivity and selectivity F->G logic Logic of a Boronic Acid-Based Stimuli-Responsive Polymer Start Polymer with 5-Cyano-2-hydroxyphenylboronic acid side chains Stimulus Addition of Diol-containing Analyte (e.g., Glucose) Start->Stimulus Response Change in Polymer Properties Stimulus->Response Outcome1 Swelling/ Shrinking Response->Outcome1 Outcome2 Drug Release Response->Outcome2 Outcome3 Change in Mechanical Strength Response->Outcome3

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Cyano-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Cyano-2-hydroxyphenylboronic acid . This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique combination of a hydroxyl group (potential for catalyst coordination), a cyano group (electron-withdrawing), and the boronic acid functionality makes this substrate particularly challenging.

Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments, along with detailed protocols and data to guide your optimization efforts.

Troubleshooting Guide

This guide addresses specific issues encountered during Suzuki coupling experiments with this compound in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting materials. What are the primary causes?

Answer:

Low or no conversion is a common issue and can typically be traced back to a few key factors:

  • Catalyst Inactivity or Poisoning: The ortho-hydroxyl group on your boronic acid can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. The nitrogen from the cyano group could also potentially interact with the catalyst.

  • Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction, often facilitated by phosphine ligands or a sacrificial amount of boronic acid, can sometimes be inefficient.

  • Poor Reagent Quality or Stability: Boronic acids, especially those with electron-withdrawing groups, can be susceptible to degradation over time. Verify the purity of your this compound.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst, rendering it inactive, and can also promote the unwanted homocoupling of the boronic acid.[1][2]

Solutions:

  • Switch to a More Robust Catalyst System: Instead of traditional catalysts like Pd(PPh₃)₄, consider using modern, air-stable Pd(II) precatalysts paired with bulky, electron-rich ligands. These systems are often more resistant to inhibition.[1][3]

  • Ensure an Inert Atmosphere: Thoroughly degas your solvent(s) using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Use a Fresh, High-Purity Boronic Acid: If possible, use a freshly opened bottle of this compound or verify the purity of your existing stock.

Question 2: I am observing significant formation of side products, mainly homocoupling of the boronic acid and protodeboronation. How can I minimize these?

Answer:

The formation of biphenyl from the boronic acid (homocoupling) and its replacement with a hydrogen atom (protodeboronation) are classic side reactions, often exacerbated by the electronic properties of your substrate.

  • Protodeboronation: The electron-withdrawing cyano group makes the C-B bond more susceptible to cleavage, a reaction often accelerated by excess base, water, and high temperatures.[2]

  • Homocoupling: This side reaction is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, or by the mechanism of Pd(II) reduction where boronic acid acts as the reductant.[4]

Solutions:

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt .[2][5] These derivatives provide a "slow release" of the boronic acid during the reaction, keeping its instantaneous concentration low and minimizing side reactions.

  • Optimize Base and Temperature: Use the mildest base that still provides an adequate reaction rate. Bases like K₃PO₄ or Cs₂CO₃ are often good choices.[6] Avoid excessively high temperatures; run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 80-100 °C).

  • Strictly Anaerobic Conditions: As mentioned before, rigorously exclude oxygen from your reaction to suppress homocoupling.[1]

Question 3: My yield is inconsistent between runs, even when using the same procedure. What could be the cause?

Answer:

Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.

  • Moisture Content: The amount of water can be critical. While some water is often necessary to dissolve inorganic bases like K₂CO₃ or K₃PO₄, too much can accelerate protodeboronation. Anhydrous conditions, when using bases like CsF or KOtBu, can also be effective but require rigorously dry solvents.

  • Base Quality: Inorganic bases can be hygroscopic. Using a freshly opened or properly stored container of base is important. Some researchers recommend grinding bases like K₃PO₄ into a fine powder to ensure consistency.

  • Degassing Efficiency: The effectiveness of degassing can vary. Ensure your technique is consistent for each run.

Solutions:

  • Standardize Water Content: When using a biphasic system (e.g., Dioxane/Water), use a fixed, measured ratio. If aiming for anhydrous conditions, use freshly distilled or purchased anhydrous solvents.

  • Handle Reagents Carefully: Store bases and boronic acids in a desiccator. Weigh them quickly to minimize atmospheric moisture absorption.

  • Use a Pre-catalyst: Using a well-defined, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][2]

Frequently Asked Questions (FAQs)

  • Q1: Do I need to protect the hydroxyl group on this compound?

    • A1: Not always. Many modern catalyst systems are robust enough to tolerate free phenols.[7] However, if you are experiencing persistent low yields and suspect catalyst inhibition, protecting the -OH group as a methyl ether (OMe) or another stable ether could be a viable strategy. This would require an additional synthesis step.

  • Q2: Which catalyst and ligand combination is best for this substrate?

    • A2: There is no single "best" combination, but for challenging substrates with potentially inhibiting groups, systems using bulky, electron-rich biarylphosphine ligands are highly recommended. Good starting points include XPhos , SPhos , or RuPhos paired with a suitable palladium source (e.g., Pd(OAc)₂ or a palladacycle precatalyst like XPhos Pd G3).[6]

  • Q3: What is the optimal base for this reaction?

    • A3: A moderately strong, non-nucleophilic base is often ideal. K₃PO₄ is an excellent and widely used choice. Cs₂CO₃ is also very effective, though more expensive. These are generally preferred over stronger bases like NaOH or KOH, which can promote side reactions.[6][8]

  • Q4: Is water necessary for the reaction?

    • A4: It depends on the base. For inorganic bases like K₃PO₄ or K₂CO₃, a small amount of water is typically required for dissolution and to facilitate the catalytic cycle.[4] Reactions using fluoride bases (e.g., CsF) can sometimes be run under anhydrous conditions.

  • Q5: How can I easily convert my boronic acid to a more stable pinacol ester?

    • A5: A common method is to stir the boronic acid with pinacol in a solvent like toluene or THF, often with a method to remove the water that is formed (e.g., Dean-Stark apparatus or molecular sieves).

Data Presentation: Recommended Reaction Conditions

The following tables summarize typical starting conditions for optimizing the Suzuki coupling of this compound with various aryl halides.

Table 1: Recommended Catalyst Systems

Catalyst (Precatalyst)LigandTypical Loading (mol%)Target Substrate
Pd(OAc)₂SPhos1-3Aryl Chlorides, Bromides
Pd₂(dba)₃XPhos1-3Aryl Bromides, Iodides
XPhos Pd G3(None needed)0.5-2Aryl Chlorides, Bromides
RuPhos Pd G3(None needed)0.5-2Sterically Hindered Substrates

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent SystemRatio (v/v)Typical Temp. (°C)
K₃PO₄2.0 - 3.0Dioxane / H₂O5:1 to 10:180 - 110
K₂CO₃2.0 - 3.0Toluene / EtOH / H₂O4:1:180 - 100
Cs₂CO₃2.0THF / H₂O10:170 - 90
CsF3.0Dioxane (anhydrous)N/A100 - 110

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1 mol%)

  • K₃PO₄ (Potassium Phosphate, 2.0 equiv)

  • 1,4-Dioxane (to make 0.2 M solution)

  • Deionized Water

Procedure:

  • Vial Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.005 mmol, 1 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed 10:1 mixture of Dioxane and Water. Add the required volume of this solvent mixture (e.g., 2.5 mL for a 0.2 M reaction) to the vial via syringe under a positive pressure of inert gas.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common issues with the Suzuki coupling reaction.

G start Reaction Start: Low or No Yield check_catalyst 1. Check Catalyst System - Is it fresh? - Is it appropriate for the substrate? start->check_catalyst check_atmosphere 2. Check Reaction Atmosphere - Was solvent properly degassed? - Is it under inert gas? check_catalyst->check_atmosphere If Yes solution_catalyst Switch to robust precatalyst (e.g., XPhos Pd G3). Use bulky, e⁻-rich ligand. check_catalyst->solution_catalyst If No check_reagents 3. Check Reagents - Purity of boronic acid? - Quality of base? check_atmosphere->check_reagents If Yes solution_atmosphere Improve degassing procedure (e.g., freeze-pump-thaw). Ensure positive inert gas pressure. check_atmosphere->solution_atmosphere If No solution_reagents Use fresh boronic acid. Consider converting to BPin ester. Use fresh/dry base. check_reagents->solution_reagents If No side_products Problem: Significant Side Products (Protodeboronation/Homocoupling) check_reagents->side_products If Yes success Yield Optimized solution_catalyst->success solution_atmosphere->success solution_reagents->success solution_side_products Protect boronic acid (BPin). Use milder base (K₃PO₄). Lower reaction temperature. Strictly exclude O₂. side_products->solution_side_products solution_side_products->success

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Key Reaction Pathways and Side Reactions

This diagram illustrates the desired catalytic cycle and the common off-cycle pathways that lead to undesired products.

Suzuki_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation (Boronic Acid + Base) PdII->Transmetalation Homocoupling Homocoupling (+ O₂ or Pd(II)) PdII->Homocoupling Pd(II) reduction can cause homocoupling Biaryl_Pd Ar-Pd(II)-Ar'(L₂) Transmetalation->Biaryl_Pd BoronicAcid 5-Cyano-2-hydroxy- phenylboronic acid Transmetalation->BoronicAcid Consumes RedElim Reductive Elimination Biaryl_Pd->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Protodeboronation Protodeboronation (+ H₂O, Base) BoronicAcid->Protodeboronation BoronicAcid->Homocoupling Deborylated 4-Cyanophenol Protodeboronation->Deborylated Homocoupled Symmetrical Biaryl Homocoupling->Homocoupled

Caption: Key pathways in Suzuki coupling and common unproductive side reactions.

References

Technical Support Center: Suzuki Coupling Reactions with 5-Cyano-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 5-Cyano-2-hydroxyphenylboronic acid. This resource is designed to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-hydroxybenzonitrile. This side reaction is common with arylboronic acids and can be influenced by factors such as the reaction's pH, temperature, and the presence of water.[1] Both acidic and basic conditions can promote protodeboronation.[2]

  • Homocoupling: This reaction involves the coupling of two molecules of the this compound to form a symmetrical biaryl byproduct. The presence of oxygen and certain palladium(II) species in the reaction mixture is known to promote homocoupling.[3]

Q2: How do the cyano and hydroxyl groups on this compound influence its reactivity and stability?

A2: The electronic properties of the substituents on the phenylboronic acid play a crucial role.

  • The electron-withdrawing cyano (-CN) group can make the boronic acid more susceptible to certain side reactions. Electron-deficient arylboronic acids can be more prone to homocoupling.

  • The ortho-hydroxyl (-OH) group can influence the reaction in several ways. It can potentially coordinate to the palladium catalyst, which may affect the rate and selectivity of the reaction. This directing effect can sometimes be beneficial. However, the acidic proton of the hydroxyl group can also interact with the base in the reaction, requiring careful consideration of stoichiometry.

Q3: My Suzuki coupling reaction with this compound is giving a low yield. What are the first things I should check?

A3: Low yields can stem from various factors. A systematic check of the following is recommended:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote homocoupling of the boronic acid.[3]

  • Reagent Quality: Verify the purity of your this compound, aryl halide, and solvent. Impurities can poison the catalyst or participate in side reactions.

  • Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligand (if used) are active and have been stored correctly. Many phosphine ligands are air-sensitive.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. For phenolic boronic acids, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) to avoid base-mediated decomposition.[4]

  • Solvent Degassing: Use properly degassed solvents to minimize dissolved oxygen.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Significant Protodeboronation is Observed

Symptoms:

  • Formation of 3-hydroxybenzonitrile as a major byproduct, confirmed by GC-MS or LC-MS analysis.

  • Low consumption of the aryl halide starting material.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Excess Water/Protic Solvent Use anhydrous solvents and ensure reagents are dry. If an aqueous base is necessary, minimize the amount of water.
Inappropriate Base Switch to a milder, non-hydroxide base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4]
Prolonged Reaction Time/High Temperature Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature.
Boronic Acid Instability Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, before the coupling reaction. These can generate the boronic acid in situ under the reaction conditions.
Issue 2: Significant Homocoupling of the Boronic Acid is Observed

Symptoms:

  • Formation of a symmetrical biaryl byproduct derived from this compound.

  • Reduced yield of the desired cross-coupled product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Oxygen Thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]
Inefficient Catalyst Activation If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. The use of a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.
High Concentration of Boronic Acid Consider a slow addition of the boronic acid solution to the reaction mixture to maintain a low instantaneous concentration.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and base.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The efficiency of Suzuki coupling is highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of expected yield ranges based on the electronic nature of the coupling partners and the choice of base.

Table 1: Effect of Aryl Halide and Boronic Acid Substituents on Yield

Boronic Acid SubstituentAryl Halide SubstituentTypical Yield Range (%)Reference
Electron-DonatingElectron-Withdrawing85-98%[5]
Electron-DonatingElectron-Donating70-90%[5]
Electron-WithdrawingElectron-Withdrawing75-95%[5]
Electron-WithdrawingElectron-Donating60-85%[5]

Table 2: Comparative Performance of Common Bases in Suzuki Coupling

BaseTypical SubstratesTypical Yield Range (%)NotesReference
K₂CO₃Aryl bromides/iodides80-98%A versatile and commonly used weak base.[4]
K₃PO₄Aryl chlorides/bromides85-99%Often effective for more challenging couplings.[6]
Cs₂CO₃Sterically hindered substrates80-95%Highly effective but more expensive.[6]
NaOHAryl bromides~70%Strong base, can promote side reactions.[6]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.

Suzuki_Coupling_Pathway cluster_suzuki Suzuki Coupling Cycle Aryl Halide Aryl Halide OA Oxidative Addition Aryl Halide->OA Boronic Acid This compound Trans Transmetalation Boronic Acid->Trans Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->OA Base Base Base->Trans OA->Trans Pd(II) intermediate RE Reductive Elimination Trans->RE RE->Pd(0) Catalyst Regeneration Cross-Coupled Product Cross-Coupled Product RE->Cross-Coupled Product

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

Side_Reactions Start This compound Protodeboronation Protodeboronation Start->Protodeboronation H+ or OH- Homocoupling Homocoupling Start->Homocoupling O2, Pd(II) Side_Product1 3-hydroxybenzonitrile Protodeboronation->Side_Product1 Side_Product2 Symmetrical Biaryl Homocoupling->Side_Product2

Figure 2. Common side reaction pathways.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check1 Check Inert Atmosphere & Reagent Purity Start->Check1 Check2 Analyze Side Products (GC-MS, LC-MS) Check1->Check2 Decision1 Protodeboronation? Check2->Decision1 Decision2 Homocoupling? Check2->Decision2 Solution1 Use Anhydrous Solvent Change Base (K2CO3, K3PO4) Lower Temperature Decision1->Solution1 Yes Optimize Optimize Catalyst/Ligand & Reaction Time Decision1->Optimize No Solution2 Thoroughly Degas Solvent Use Pd(0) Catalyst Source Slow Addition of Boronic Acid Decision2->Solution2 Yes Decision2->Optimize No Solution1->Optimize Solution2->Optimize

Figure 3. A logical workflow for troubleshooting low yields.

References

Preventing deboronation of 5-Cyano-2-hydroxyphenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Deboronation During Reactions

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate the deboronation of 5-Cyano-2-hydroxyphenylboronic acid during chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a significant problem for this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this process results in the formation of the byproduct 3-cyanophenol, which consumes your starting material and reduces the yield of the desired product.[2] The propensity for this reaction is highly dependent on factors like pH, temperature, solvent, and reaction time.[1][2] Arylboronic acids bearing electron-withdrawing substituents, such as the cyano group, can be particularly susceptible to deboronation under certain conditions.[3]

Q2: What are the primary causes of deboronation during a Suzuki-Miyaura coupling reaction?

A2: Several factors can promote the unwanted deboronation of sensitive boronic acids:

  • Aqueous Basic Conditions: The Suzuki-Miyaura reaction is typically conducted in basic media. High pH can lead to the formation of a boronate anion (ArB(OH)₃⁻), which, especially in the presence of water, can undergo protonolysis (reaction with a proton source like water) to yield the deboronated arene.[1][3][4]

  • High Temperature and Prolonged Reaction Times: Elevated temperatures and long reaction times increase the rate of deboronation, allowing this side reaction to compete more effectively with the desired cross-coupling.[2][5]

  • Inefficient Catalysis: If the main catalytic cycle of the cross-coupling is slow, the boronic acid is exposed to potentially degrading conditions for longer, giving the deboronation pathway more opportunity to occur.[1][2]

Q3: How can I minimize deboronation by optimizing my reaction conditions?

A3: Optimizing reaction conditions is a critical first step. Consider the following adjustments:

  • Base Selection: Use milder, non-aqueous, or anhydrous bases. Anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often superior choices compared to strong aqueous bases like sodium carbonate or hydroxides.[6]

  • Solvent System: Employ anhydrous and degassed solvents to minimize the presence of water, which is a key reagent for protodeboronation.[4][7]

  • Temperature and Reaction Time: Run the reaction at the lowest temperature that still allows for efficient coupling. Monitor the reaction's progress closely using techniques like TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to heat.[2][5][8]

  • Catalyst System: Use a highly active palladium catalyst and ligand system that promotes rapid catalytic turnover. This ensures the desired cross-coupling reaction outcompetes the slower deboronation side reaction.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[6][9]

Q4: Should I use a boronate ester instead of the boronic acid? Which one is recommended?

A4: Yes, converting the boronic acid to a more stable boronate ester is a highly effective and strongly recommended strategy.[1][2][4]

  • Mechanism of Protection: Boronate esters act as protecting groups for the boronic acid functionality, increasing shelf-life and stability under basic reaction conditions.[10][11]

  • "Slow-Release" Strategy: Many stable ester derivatives, like MIDA boronates or trifluoroborates, function via a "slow-release" mechanism. They hydrolyze gradually in situ to provide a low, steady concentration of the active boronic acid, minimizing its decomposition while still allowing the cross-coupling to proceed.[1][12][13]

  • Recommended Esters:

    • Pinacol Esters: These are the most popular and widely used boronate esters. They offer a good balance of stability for handling and purification while being sufficiently reactive to participate directly in the cross-coupling reaction under the right conditions.[11][14]

    • MIDA Esters (N-methyliminodiacetic acid): These are exceptionally stable, crystalline solids that are easy to handle.[7] They are ideal for the slow-release strategy, particularly for boronic acids that are notoriously unstable.[1][12]

Q5: How can I synthesize the pinacol ester of this compound?

A5: The pinacol ester can be readily prepared through a straightforward esterification reaction. A general procedure involves stirring the this compound with one equivalent of pinacol in an anhydrous solvent like diethyl ether or THF at room temperature. A dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), is typically added to drive the reaction to completion by removing the water that is formed.[15] The reaction is usually complete within 24 hours.

Troubleshooting Guide

If you observe significant formation of the 3-cyanophenol byproduct, consult the following table for potential causes and solutions.

Possible Cause Recommended Solution(s) Rationale
Presence of Water Use anhydrous solvents (e.g., toluene, dioxane) and ensure all glassware is oven-dried. Thoroughly degas the final reaction mixture.[7][8]Water is a proton source for the protodeboronation side reaction.[1][2]
Base is too Strong/Aqueous Replace strong aqueous bases (e.g., Na₂CO₃(aq), NaOH) with a milder, anhydrous base like powdered K₃PO₄ or KF.[6]Milder, less aqueous basicity reduces the rate of boronic acid hydrolysis and subsequent deboronation.[6]
High Reaction Temperature Lower the reaction temperature. Screen temperatures from 60 °C to 100 °C to find the optimal balance between reaction rate and stability.Higher temperatures can accelerate the rate of deboronation.[2]
Slow/Inefficient Catalysis Switch to a more active catalyst system. Use a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[1][6]A faster desired reaction will outcompete the undesired deboronation pathway.[1][5]
Inherent Instability of Boronic Acid Convert the boronic acid to its pinacol or MIDA boronate ester derivative prior to the coupling reaction.[2][11][12]Boronate esters are significantly more stable and less prone to premature deboronation. The "slow-release" of boronic acid from the ester in situ minimizes its concentration and degradation.[1][12][13]

Quantitative Data Summary

The following tables provide illustrative data based on general principles for optimizing Suzuki-Miyaura couplings with sensitive boronic acids. Actual results may vary and should be optimized for your specific reaction.

Table 1: Illustrative Effect of Base on Coupling Yield and Deboronation

EntryBoron SourceBase (3.0 equiv)SolventTemp (°C)Yield of Product (%)Yield of 3-cyanophenol (%)
1Boronic AcidNa₂CO₃ (2M aq.)Dioxane1003558
2Boronic AcidK₃PO₄ (anhydrous)Dioxane1007515

Table 2: Illustrative Effect of Boron Source on Reaction Outcome

EntryBoron SourceBase (3.0 equiv)SolventTemp (°C)Yield of Product (%)Yield of 3-cyanophenol (%)
1Boronic AcidK₃PO₄ (anhydrous)Dioxane1007515
2Pinacol EsterK₃PO₄ (anhydrous)Dioxane100>95<3

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling Using a Pinacol Ester

This protocol is a general starting point and should be optimized for specific coupling partners.

  • Materials:

    • Aryl Halide (1.0 equiv)

    • This compound pinacol ester (1.3 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Anhydrous Potassium Phosphate (K₃PO₄, 3.0 equiv, powdered)

    • Anhydrous, degassed 1,4-Dioxane

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous, degassed dioxane via syringe.

    • Seal the flask and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound Pinacol Ester

  • Materials:

    • This compound (1.0 equiv)

    • Pinacol (1.05 equiv)

    • Anhydrous Magnesium Sulfate (MgSO₄, 1.5 equiv)

    • Anhydrous Diethyl Ether or THF

  • Procedure:

    • To an oven-dried round-bottom flask containing a magnetic stirrer bar, add this compound, pinacol, and anhydrous MgSO₄.

    • Under an inert atmosphere, add anhydrous diethyl ether.

    • Stir the resulting suspension at room temperature for 24 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting boronic acid.

    • Filter the suspension to remove the solids (MgSO₄ and hydrated salts).

    • Wash the solids with a small amount of fresh diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude pinacol ester, which can be used directly or purified by column chromatography.

Visualizations

Troubleshooting_Workflow start High Deboronation Observed (>10% 3-cyanophenol) q1 Are you using the boronic acid directly? start->q1 s1 STRONGLY RECOMMENDED: Convert to Pinacol or MIDA Ester q1->s1 Yes q2 Is an aqueous base (e.g., Na2CO3(aq)) being used? q1->q2 No end Improved Yield, Low Deboronation s1->end s2 Switch to Anhydrous Base (e.g., powdered K3PO4 or KF) q2->s2 Yes q3 Is the reaction temperature >100°C? q2->q3 No s2->q3 s3 Lower Temperature (Screen 80-100°C) q3->s3 Yes q4 Is the reaction slow (>12 hours)? q3->q4 No s3->q4 s4 Use a More Active Catalyst (e.g., Pd(OAc)2/SPhos) q4->s4 Yes q4->end No s4->end

Caption: Troubleshooting workflow for diagnosing and solving deboronation issues.

Deboronation_Causes_Solutions cluster_causes Primary Causes cluster_solutions Preventative Solutions Cause1 Aqueous Base + Water Problem Protodeboronation (C-B Bond Cleavage) Cause1->Problem Cause2 High Temperature Cause2->Problem Cause3 Inefficient Catalysis Cause3->Problem Cause4 Inherent Substrate Instability Cause4->Problem Sol1 Use Anhydrous Conditions (K3PO4, KF) Problem->Sol1 Sol2 Lower Reaction Temp Problem->Sol2 Sol3 Use Highly Active Catalyst Problem->Sol3 Sol4 Protect as Boronate Ester (Pinacol, MIDA) Problem->Sol4 Protection_Strategy Start This compound (Unstable) Protect Stable Pinacol Ester (Bench-stable) Start->Protect Esterification (w/ Pinacol) Reaction Suzuki-Miyaura Coupling Protect->Reaction Product Desired Product (High Yield) Reaction->Product Byproduct 3-cyanophenol (Minimized) Reaction->Byproduct

References

Technical Support Center: Purification of Synthesized Products from 5-Cyano-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of compounds synthesized using 5-Cyano-2-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary impurities typically include unreacted this compound, its homocoupled dimer, and residual palladium catalyst from the reaction. Additionally, boronic acid derivatives are prone to forming boroxines, which are cyclic anhydrides, especially if the material is old or has been exposed to dehydrating conditions.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: An effective method for removing unreacted boronic acids is through a basic wash or extraction. By increasing the pH of the aqueous phase with a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), the acidic boronic acid is converted to its more water-soluble boronate salt, which can then be separated from the desired organic-soluble product.

Q3: My final product is contaminated with a residual palladium catalyst. What are the recommended methods for its removal?

A3: Residual palladium can be removed using several techniques. A common approach is to treat the product solution with a scavenger, such as activated carbon or a thiol-functionalized silica gel (e.g., SiliaMetS Thiol). These materials have a high affinity for palladium and can be subsequently removed by filtration. Another method involves filtering the reaction mixture through a pad of Celite, which can help in adsorbing the catalyst.

Troubleshooting Guide

Problem 1: Low yield after purification by column chromatography.

Potential Cause Troubleshooting Step
Product Streaking/Tailing on Silica Gel The free hydroxyl group on your product can interact strongly with the acidic silica gel, leading to poor separation and recovery. Try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar amine, like triethylamine (e.g., 0.5-1% in the eluent).
Product Insolubility The product may be precipitating on the column. Ensure you are using a loading solvent in which your crude product is fully soluble. If solubility is low, consider a dry loading technique where the crude material is adsorbed onto a small amount of silica gel before being added to the column.
Incorrect Eluent Polarity The polarity of your solvent system may be too high or too low. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separating your product from impurities before running the column.

Problem 2: The purified product shows the presence of a boroxine trimer in the NMR spectrum.

Boroxines are cyclic trimers of boronic acids formed by dehydration. Their presence indicates that the starting material or product may have been exposed to conditions that favor their formation.

The formation of boroxines is a reversible dehydration reaction.[1] To convert the boroxine back to the boronic acid, you can introduce water into the system. Dissolving the product in a wet organic solvent (e.g., ethyl acetate) and washing with water or brine can facilitate the hydrolysis of the boroxine back to the more polar boronic acid, which can then be addressed by other purification methods. Recrystallization from a solvent system containing water can also be effective.[1]

Experimental Protocols & Workflows

Protocol 1: General Basic Extraction for Removal of Unreacted Boronic Acid
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Repeat the wash 2-3 times.

  • Neutralization Wash: Wash the organic layer with water, followed by a wash with brine to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now depleted of the acidic boronic acid impurity.

Purification Workflow Diagram

This diagram illustrates a typical decision-making process for purifying a product from a Suzuki-Miyaura coupling reaction involving this compound.

PurificationWorkflow start Crude Reaction Mixture extraction Basic Aqueous Wash (e.g., 1M NaOH) start->extraction separate_layers Separate Organic Layer extraction->separate_layers Removes acidic boronic acid pd_removal Palladium Scavenging (Activated Carbon / Thiolated Silica) separate_layers->pd_removal filtration Filtration through Celite pd_removal->filtration Removes Pd scavenger concentrate Concentrate Solvent filtration->concentrate check_purity Purity Check (TLC/NMR) concentrate->check_purity chromatography Column Chromatography (Silica Gel) recrystallization Recrystallization chromatography->recrystallization Further Purification final_product Pure Product chromatography->final_product recrystallization->final_product check_purity->chromatography Impurities Present check_purity->final_product Product is Pure

Caption: Decision workflow for product purification.

Troubleshooting Logic Diagram

This diagram outlines the logical steps to troubleshoot common purification issues.

TroubleshootingLogic impure_product Impure Product after Initial Work-up identify_impurity Identify Impurity via NMR/MS impure_product->identify_impurity boronic_acid Unreacted Boronic Acid identify_impurity->boronic_acid Boronic Acid Signature palladium Residual Palladium identify_impurity->palladium Black Precipitate / Baseline Spot boroxine Boroxine Detected identify_impurity->boroxine Characteristic Boroxine Peaks other_impurity Other Byproduct identify_impurity->other_impurity Unidentified Peaks solution_ba Perform Basic Wash (1M NaOH) boronic_acid->solution_ba solution_pd Treat with Pd Scavenger & Filter palladium->solution_pd solution_boroxine Wash with Water/Brine to Hydrolyze Then Basic Wash boroxine->solution_boroxine solution_other Optimize Column Chromatography or Recrystallization other_impurity->solution_other

Caption: Troubleshooting logic for impurity identification.

References

5-Cyano-2-hydroxyphenylboronic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Cyano-2-hydroxyphenylboronic acid

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this compound (CAS: 1256355-57-3).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability and shelf-life, this compound should be stored at temperatures between 2-8°C (refrigerated) or at -20°C for long-term storage.[1][2] The container must be kept tightly closed and stored in a dry, well-ventilated area.[2] For sensitive applications, storing under an inert atmosphere is also recommended.[3]

Q2: Is this compound stable at room temperature?

A2: The compound is stable under normal conditions for short periods, such as during shipping.[1][2] However, for prolonged storage, refrigeration is necessary to prevent potential degradation.[4][3] Exposure to heat, moisture, and certain incompatible materials should be avoided.[2][3]

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4][3] Contact with these substances can lead to decomposition.

Q4: What are the typical physical characteristics of this compound?

A4: this compound is typically an off-white to pale yellow solid.[5]

Q5: What happens if the compound is exposed to air and moisture?

A5: Like many arylboronic acids, this compound can be sensitive to moisture and air.[3] Arylboronic acids are known to be hygroscopic and can readily form stable cyclic anhydrides, known as boroxines, upon dehydration or exposure to certain conditions.[6] This can affect the compound's reactivity and apparent purity.

Q6: What are the hazardous decomposition products?

A6: When subjected to burning or high heat, the compound can decompose and produce toxic fumes and gases, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and nitrogen oxides (NOx).[2][4]

Troubleshooting Guide

This section addresses common experimental issues that may be related to the stability or handling of this compound.

Q: My Suzuki-Miyaura coupling reaction is giving low or inconsistent yields. Could the boronic acid be the problem?

A: Yes, the quality and handling of the boronic acid are critical for successful coupling reactions. Consider the following:

  • Degradation: The boronic acid may have degraded due to improper storage (exposure to heat, moisture, or air).[2][3] Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond), especially under harsh acidic or basic conditions, or in the presence of oxidizing agents.[7][8]

  • Impurity Formation: The compound may have formed boroxine anhydrides, which can alter the stoichiometry of your reaction.[6]

  • Troubleshooting Steps:

    • Use a fresh vial of the boronic acid or a sample that has been properly stored.

    • Ensure the reaction is performed under anhydrous conditions if required by your protocol.

    • Re-evaluate the purity of your material using techniques like HPLC or NMR. One supplier specifies a purity of >95.0% by HPLC.[5]

Q: I observe unexpected peaks in the NMR spectrum of my starting material. What could they be?

A: Unexpected peaks could indicate the presence of degradation products or impurities.

  • Boroxines: The most common impurity for boronic acids is the corresponding cyclic boroxine anhydride.[6] This species is in equilibrium with the free acid, and the equilibrium can be influenced by the solvent and presence of water.

  • Deboronation Product: You may be observing the deboronated arene (3-hydroxybenzonitrile), which can result from degradation.[7]

  • Troubleshooting Steps:

    • Acquire a fresh spectrum in a deuterated solvent known to minimize anhydride formation if possible.

    • Purify the boronic acid before use. Recrystallization from hot ethanol or water has been effective for some arylboronic acids.[9]

Q: The physical appearance of the solid has changed (e.g., clumping, discoloration). Is it still usable?

A: A change in physical appearance, such as clumping, suggests moisture absorption.[3][10] While the material may still be usable for some applications, its purity is compromised.

  • Recommendation: It is best practice to use a fresh, properly stored sample for sensitive experiments where stoichiometry is critical. If you must use the material, consider drying it under a high vacuum, but be aware that this can also promote the formation of boroxines.[6]

Stability and Storage Data Summary

ParameterRecommendation / DataSource(s)
Appearance Off-white to pale yellow solid[5]
Purity Specification >95.0% (by HPLC)[5]
Long-Term Storage Temp. -20°C[1]
Short-Term Storage Temp. 2°C to 8°C (Refrigerated)[2]
Shipping Temperature Ambient / Room Temperature[1]
Atmosphere Store in a tightly sealed container.[2] Inert atmosphere recommended.[3]
Moisture Hygroscopic; store in a dry, well-ventilated place.[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2][4][3]
Stability Stable under recommended storage conditions. Avoid excess heat and dust formation.[2]

Representative Experimental Protocol: Stability Assessment

This protocol provides a general framework for assessing the stability of this compound under various conditions.

Objective: To determine the degradation rate of this compound when exposed to different environmental conditions (temperature, light, humidity).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

    • Aliquot the stock solution into multiple amber HPLC vials to minimize freeze-thaw cycles and light exposure for control samples.

  • Stress Conditions:

    • Temperature Stress: Store aliquots at various temperatures:

      • Control: -20°C

      • Refrigerated: 4°C

      • Room Temperature: 25°C

      • Elevated Temperature: 40°C

    • Light Stress (Photostability): Expose an aliquot in a clear vial to a controlled light source (e.g., a photostability chamber) while keeping a control aliquot wrapped in aluminum foil at the same temperature.

    • Humidity Stress: Store an open vial containing the solid compound in a desiccator with a controlled relative humidity (e.g., 75% RH using a saturated NaCl solution) at a constant temperature. Prepare samples for analysis at each time point.

    • pH Stress: Prepare solutions in aqueous buffers at different pH values (e.g., pH 2, pH 7, pH 9) and store at a controlled temperature.

  • Time Points:

    • Collect data at initial time (T=0) and subsequent time points (e.g., 24h, 48h, 1 week, 1 month), depending on the observed rate of degradation.

  • Analysis:

    • At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • HPLC Method:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

      • Detection: UV detector set to a wavelength appropriate for the compound.

      • Quantification: Calculate the percentage of the remaining parent compound and the formation of any degradation products by comparing peak areas to the T=0 control sample.

  • Data Presentation:

    • Plot the percentage of remaining this compound against time for each stress condition.

    • Identify and, if possible, characterize major degradation products using techniques like LC-MS.

Visual Troubleshooting Workflow

Stability_Troubleshooting start Problem Encountered (e.g., Low Yield, Impurity) check_storage 1. Verify Storage Conditions start->check_storage check_handling 2. Review Experimental Handling start->check_handling temp Temperature? (Stored at 2-8°C or -20°C) check_storage->temp incompat Incompatible Reagents? (Strong acids/bases/oxidizers) check_handling->incompat moisture Moisture/Air Exposure? (Container tightly sealed?) temp->moisture [Yes] solution_new Action: Purchase new reagent and implement strict storage protocols. temp->solution_new [No] age Age of Reagent? (Is it a new bottle?) moisture->age [Yes] moisture->solution_new [No] solution_storage Action: Use a fresh aliquot from proper storage. Re-test. age->solution_storage [Yes] age->solution_new [No] atmosphere Reaction Atmosphere? (Inert gas used?) incompat->atmosphere [No] solution_handling Action: Modify protocol. Ensure inert conditions and compatible reagents. incompat->solution_handling [Yes] atmosphere->solution_handling [No]

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: 5-Cyano-2-hydroxyphenylboronic acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Cyano-2-hydroxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: this compound is an off-white to pale yellow solid.[1] Key properties are summarized in the table below. Proper storage is crucial for maintaining its reactivity. It should be stored at -20°C.[2][3]

PropertyValueReference
CAS Number1256355-57-3[1][2][3]
Molecular FormulaC₇H₆BNO₃[1][2][3]
Molecular Weight162.94 g/mol [1][2][3]
AppearanceOff-white to pale yellow solid[1]
Storage Temperature-20°C[2][3]

Q2: What are the most common applications of this compound?

A2: The primary application for this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[4][6]

Q3: How do the cyano and hydroxyl groups affect the reactivity of this compound in Suzuki-Miyaura coupling?

A3: The substituents on the phenyl ring significantly influence the reactivity:

  • Cyano Group (-CN): As a strong electron-withdrawing group, the cyano group decreases the nucleophilicity of the boronic acid. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially requiring more forcing reaction conditions (e.g., higher temperature, stronger base, or more active catalyst).

  • Hydroxyl Group (-OH): The ortho-hydroxyl group can exhibit a dual role. It can participate in chelation with the palladium catalyst, which may influence the reaction rate and selectivity. Additionally, its acidity means that a suitable base must be chosen to facilitate the reaction without causing unwanted side reactions.

Q4: What are the common side reactions to be aware of?

A4: The most common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by acidic conditions or the presence of protic solvents.

  • Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid. This can be promoted by the presence of oxygen or certain palladium catalysts.[7]

  • Hydrolysis of the Cyano Group: Under strong acidic or basic conditions and elevated temperatures, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure proper degassing of solvents and reaction setup to avoid catalyst deactivation by oxygen.
Suboptimal Base The choice of base is critical. For boronic acids with acidic protons (like the hydroxyl group), a base that is strong enough to facilitate transmetalation but not so strong as to cause degradation is required. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base also plays a role in the formation of the active boronate species.[8]
Poor Solubility This compound may have limited solubility in non-polar solvents. A solvent system that can dissolve all reactants is crucial. Common solvents for Suzuki coupling include 1,4-dioxane, THF, DMF, and toluene, often with the addition of water to aid in dissolving the base and boronic acid.
Protodeboronation Minimize water content in the reaction mixture where possible, although some water is often necessary for the base to be effective. Use anhydrous solvents and handle reagents under an inert atmosphere.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Ensure inert atmosphere start->catalyst base Optimize Base - Screen K₂CO₃, K₃PO₄, Cs₂CO₃ - Adjust stoichiometry catalyst->base If catalyst is active solvent Improve Solubility - Use polar aprotic solvents (Dioxane, THF, DMF) - Add co-solvent (e.g., water) base->solvent If base is optimized temp Adjust Temperature - Incrementally increase temperature - Monitor for degradation solvent->temp If solubility is good end Improved Yield temp->end

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Issue 2: Formation of Significant Byproducts

Possible Causes & Solutions:

ByproductCauseRecommended Action
Homocoupling Product Presence of oxygen in the reaction mixture.[7] Certain palladium catalysts may also promote homocoupling.Thoroughly degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Screen different palladium catalysts and ligands.
Protodeboronation Product Excess water or acidic impurities. Prolonged reaction times at high temperatures.Use anhydrous solvents where feasible. Ensure the base is of high purity. Monitor the reaction progress and stop it once the starting material is consumed.
Hydrolysis of Cyano Group Harsh basic or acidic conditions, especially at elevated temperatures.Use a milder base or lower the reaction temperature. If the desired product is sensitive, consider protecting the cyano group, although this adds extra synthetic steps.

Byproduct Minimization Strategy

ByproductMinimization start Byproduct Formation homocoupling Homocoupling - Degas solvents thoroughly - Maintain inert atmosphere start->homocoupling protodeboronation Protodeboronation - Use anhydrous solvents - Optimize reaction time start->protodeboronation hydrolysis Cyano Hydrolysis - Use milder base - Lower reaction temperature start->hydrolysis end Minimized Byproducts homocoupling->end protodeboronation->end hydrolysis->end

Caption: Strategies to minimize common byproducts in reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF)

  • Degassed water (if using a mixed solvent system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent(s). A common ratio for mixed solvent systems is 4:1 to 10:1 organic solvent to water.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Add Reactants, Base, Catalyst solvent Add Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Extraction and Washing monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Improving the solubility of 5-Cyano-2-hydroxyphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Cyano-2-hydroxyphenylboronic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound in common organic solvents?

Q2: I am observing very low solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?

If you are encountering low solubility, consider the following initial steps:

  • Solvent Screening: Test the solubility in a small scale with a range of solvents of varying polarity. See the table below for suggested solvents.

  • Gentle Heating: Gently warming the mixture can increase the rate of dissolution and overall solubility. However, be cautious as prolonged heating can lead to the formation of cyclic anhydrides (boroxines), which may have different solubility profiles.[4]

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

Q3: Can the formation of boroxines affect the solubility of this compound?

Yes. Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines, especially when heated.[4] This transformation will alter the compound's physical properties, including its solubility. If you suspect boroxine formation, characterization by techniques such as NMR or mass spectrometry may be necessary. To minimize this, avoid prolonged heating and use anhydrous solvents when possible if the free boronic acid is desired.

Troubleshooting Guides

Issue 1: Poor Solubility in Aprotic Solvents for Suzuki-Miyaura Coupling

Symptoms:

  • The this compound does not fully dissolve in solvents like THF, Dioxane, or Toluene, even with stirring.

  • Incomplete or slow reaction progress in Suzuki-Miyaura coupling.

Possible Causes:

  • Intrinsic low solubility of the boronic acid in the chosen solvent.

  • Use of a single solvent system that is not optimal.

Solutions:

Solution IDMethodDetailed Protocol
TS-1-A Use of a Co-solvent System For reactions like Suzuki-Miyaura coupling, a mixture of an organic solvent and water (e.g., THF:H₂O or Dioxane:H₂O) can be effective.[5] The water can help to dissolve the boronic acid salt that is formed in the presence of the base. Start with a 4:1 or 3:1 ratio of organic solvent to water and adjust as needed.
TS-1-B Conversion to a Boronate Ester Conversion of the boronic acid to a boronate ester, such as a pinacol ester, can significantly improve its solubility in organic solvents.[1][2][3] This is a common strategy to improve yields and reproducibility in cross-coupling reactions.
TS-1-C Addition of a Phase-Transfer Catalyst In biphasic systems (organic solvent and water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate from the aqueous phase to the organic phase where the catalyst is, thereby improving the reaction rate.
Issue 2: Compound Precipitates Out of Solution Upon Cooling

Symptoms:

  • The compound dissolves upon heating but crashes out of solution when cooled to room temperature, making purification or subsequent reaction steps difficult.

Possible Causes:

  • The solvent has a low solvating power for the compound at lower temperatures.

  • The concentration of the compound is above its saturation point at room temperature.

Solutions:

Solution IDMethodDetailed Protocol
TS-2-A Use of a Solvent Mixture Prepare a solvent mixture that has good solvating power at both elevated and room temperatures. For example, a mixture of a good solvent (e.g., THF or Acetone) and a co-solvent in which the compound is moderately soluble might maintain solubility upon cooling.
TS-2-B Work with a More Dilute Solution If the experimental conditions allow, reduce the concentration of the this compound to stay below its saturation point at the desired working temperature.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • Small vials (e.g., 1-dram vials)

  • Selection of organic solvents (see table below)

  • Vortex mixer

  • Magnetic stir plate and stir bars (optional)

Procedure:

  • Add a small, consistent amount of this compound (e.g., 1-2 mg) to each labeled vial.

  • To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble) at room temperature.

  • For samples that are not fully dissolved, gently warm the vial (e.g., to 40-50 °C) and observe any changes in solubility.

  • Allow the warmed vials to cool to room temperature and observe if precipitation occurs.

Solvent Selection Table:

Solvent ClassExamplesExpected Solubility of Phenylboronic Acids
Hydrocarbons Hexane, TolueneVery Low[1][2]
Ethers Diethyl ether, THF, DioxaneHigh[1][2]
Ketones Acetone, 3-PentanoneHigh[1][2]
Halogenated Dichloromethane, ChloroformModerate[1][2]
Alcohols Methanol, Ethanol, IsopropanolModerate to High
Amides DMF, DMAcModerate to High
Sulfoxides DMSOHigh
Protocol 2: Preparation of this compound Pinacol Ester

Objective: To improve the solubility of this compound in organic solvents by converting it to its pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., THF or Toluene)

  • A method for water removal (e.g., Dean-Stark apparatus or molecular sieves)

  • Magnetic stir plate and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and Dean-Stark trap if used), add this compound (1 equivalent).

  • Add pinacol (1.1 to 1.5 equivalents).

  • Add a sufficient amount of anhydrous THF or Toluene to dissolve the reactants upon heating.

  • If using a Dean-Stark trap, fill it with the solvent. If using molecular sieves, add them to the flask.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired boronate ester.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start Poorly Soluble This compound method1 Solvent Screening (e.g., THF, Acetone) start->method1 Try First method2 Use of Co-solvents (e.g., THF/Water) start->method2 For Reactions method3 Conversion to Boronate Ester start->method3 For General Use end Improved Solubility for Downstream Applications method1->end method2->end method3->end

Caption: Workflow for improving the solubility of this compound.

logical_relationship cluster_problem Problem cluster_solutions Potential Solutions cluster_details Specific Approaches cluster_considerations Considerations problem Low Solubility of Boronic Acid solution1 Change Solvent System problem->solution1 solution2 Increase Temperature problem->solution2 solution3 Chemical Modification problem->solution3 approach1a Polar Aprotic Solvents solution1->approach1a approach1b Co-solvent Mixtures solution1->approach1b approach2a Gentle Heating solution2->approach2a approach3a Form Boronate Ester solution3->approach3a consideration2 Risk of Boroxine Formation approach2a->consideration2 consideration3 Requires Additional Synthetic Step approach3a->consideration3

Caption: Decision tree for addressing solubility issues of boronic acids.

References

Technical Support Center: Suzuki-Miyaura Coupling of 5-Cyano-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the undesired homocoupling of 5-Cyano-2-hydroxyphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant homocoupling with this compound?

A1: this compound is a particularly challenging substrate for several reasons that can favor homocoupling over the desired cross-coupling reaction:

  • Electronic Effects: The strong electron-withdrawing nature of the cyano (-CN) group deactivates the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle. This can create opportunities for side reactions. Homocoupling is known to be more prevalent with electron-deficient arylboronic acids.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids.[3][4] This is often a primary cause of byproduct formation. If a Pd(II) precatalyst is used, it must be reduced in situ to the active Pd(0) species; oxygen can interfere with this process and promote Pd(II)-mediated homocoupling.[5][6]

  • Catalyst Choice: Using a Pd(II) source without an efficient in-situ reduction to Pd(0) can increase the concentration of Pd(II) species, which are known to promote homocoupling.[5][6]

  • Ortho-Hydroxyl Group: The -OH group at the ortho position can interact with the palladium center, potentially altering the catalyst's reactivity and steric environment.

Q2: What is the best initial catalyst system to minimize homocoupling for this substrate?

A2: For challenging substrates, it is crucial to use a catalyst system that promotes rapid oxidative addition and reductive elimination while generating the active Pd(0) species cleanly. Buchwald-type precatalysts are highly effective.[3][7] A recommended starting point is a G3 (third-generation) or G4 (fourth-generation) Buchwald precatalyst, which efficiently generates the active L-Pd(0) species, minimizing side reactions.[7]

Q3: How should I select the appropriate ligand and base?

A3: Ligand and base selection are critical for controlling the reaction outcome.

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) and XPhos (dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine) are particularly effective.[1][7][8] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties facilitate the desired reductive elimination step.[7]

  • Bases: The choice of base is critical for activating the boronic acid without promoting its decomposition. Weaker, non-hydroxide inorganic bases are generally preferred. Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.[7][8] Strong bases like NaOH should be avoided as they can accelerate side reactions.

Q4: Can modifying the boronic acid itself reduce homocoupling?

A4: Yes. Boronic acids can be unstable and prone to degradation (protodeboronation) or trimerization into boroxines.[9] Converting the boronic acid to a more stable derivative can significantly improve reaction outcomes. One effective strategy is to form an adduct with diethanolamine.[3][10] These adducts are often crystalline, air-stable solids that can be used directly in Suzuki couplings, slowly releasing the boronic acid under the reaction conditions.[10][11] Boronate esters, such as pinacol esters (Bpin), are also more stable alternatives.[5][8]

Q5: What are the most critical experimental setup parameters to control?

A5: Rigorous exclusion of oxygen is the most critical parameter.

  • Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[8]

  • Inert Atmosphere: The entire reaction should be set up and run under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[4]

  • Reagent Purity: Use high-purity boronic acid, as impurities can negatively impact the reaction.[9]

Troubleshooting Guide

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q1 [label="Is the reaction rigorously\ndegassed and under inert gas?", fillcolor="#FBBC05", fontcolor="#202124"];

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q2 [label="What is the Palladium source?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_precatalyst [label="Use a Buchwald G3/G4 Precatalyst\nto ensure clean Pd(0) generation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; a2_pd2 [label="Consider adding a mild reducing agent\n(e.g., potassium formate) or switch to a\nPd(0) source like Pd(PPh₃)₄.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];

q3 [label="What base is being used?", fillcolor="#FBBC05", fontcolor="#202124"]; a3_strong [label="Switch to a weaker inorganic base\n(e.g., finely powdered K₃PO₄ or K₂CO₃).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; a3_ok [label="Consider protecting the boronic acid\nas a diethanolamine adduct or\npinacol ester for slow release.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];

// Edges start -> q1; q1 -> a1_no [label="No"]; q1 -> q2 [label="Yes"];

q2 -> a2_pd2 [label="Pd(II) source\n(e.g., Pd(OAc)₂)"]; q2 -> q3 [label="Pd(0) or\nPrecatalyst"];

q3 -> a3_strong [label="Strong Base\n(e.g., NaOH)"]; q3 -> a1_yes [label="Weak Base\n(e.g., K₃PO₄)"]; a1_yes -> a3_ok [style=dashed]; } } Caption: Troubleshooting workflow for minimizing homocoupling.

Catalyst System Selection

The following table summarizes recommended components for the Suzuki-Miyaura coupling of this compound.

ComponentRecommended OptionsRationale
Palladium Source XPhos Pd G3, SPhos Pd G4Buchwald precatalysts provide efficient and clean generation of the active Pd(0) catalyst, minimizing Pd(II)-mediated side reactions.[7]
Ligand XPhos, SPhosBulky, electron-rich ligands accelerate the rate-limiting reductive elimination step and sterically hinder pathways leading to homocoupling.[1][7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker inorganic bases effectively promote the formation of the active boronate species without causing significant boronic acid decomposition.[7][8]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic solvents with a small amount of water are standard. The water helps to solubilize the base and facilitate boronate formation.[1][8]

Key Reaction Pathways

// Nodes pd_complex [label="[L-Pd(II)-Ar]-X", fillcolor="#F1F3F4", fontcolor="#202124"];

cross_coupling [label="Cross-Coupling Product\n(Desired)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling Product\n(Undesired)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for labels factors_good [label="Promoted by:\n- Bulky, e⁻-rich Ligands\n- Efficient Pd(0) Generation\n- Anhydrous/O₂-free Conditions", shape=plaintext, fontcolor="#202124"]; factors_bad [label="Promoted by:\n- Oxygen (O₂)\n- Excess Pd(II) Species\n- Slow Transmetalation", shape=plaintext, fontcolor="#202124"];

// Edges pd_complex -> cross_coupling [label="1. Transmetalation\n2. Reductive Elimination", color="#34A853", fontcolor="#34A853", arrowhead=normal]; pd_complex -> homocoupling [label="Oxidative Coupling or\nSecond Transmetalation", color="#EA4335", fontcolor="#EA4335", arrowhead=normal];

factors_good -> pd_complex [style=dashed, color="#34A853", arrowhead=none, tailport=e, headport=n]; factors_bad -> pd_complex [style=dashed, color="#EA4335", arrowhead=none, tailport=e, headport=s]; } } Caption: Competing pathways in the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol uses a Buchwald precatalyst, which is often effective for difficult substrates.[3]

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inerting: Seal the vessel with a septum and cycle between vacuum and backfilling with argon or nitrogen at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Diethanolamine (DEA) Adduct for Improved Stability

This procedure creates a more stable form of the boronic acid that can be used directly in Protocol 1.[3][10]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This DEA adduct can now be used in place of the boronic acid in the Suzuki coupling reaction.

References

Technical Support Center: 5-Cyano-2-hydroxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyano-2-hydroxyphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki-Miyaura coupling reaction involving this compound can be attributed to several critical factors. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, and this particular boronic acid should be stored at -20°C for optimal stability.[1]

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product. For anhydrous reactions, ensure the base is finely powdered and dry. In biphasic systems, vigorous stirring is essential to maximize the interfacial area.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be a significant issue, especially with electron-deficient boronic acids.

Q2: I am observing a significant amount of homocoupling of my this compound. How can this be minimized?

A2: The homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction, often driven by the presence of oxygen or an excess of Pd(II) species. To minimize this:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove molecular oxygen.

  • Use of a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources which require in situ reduction.

  • Appropriate Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.

  • Reaction Conditions: Carefully controlling the reaction temperature and time can also help to suppress this side reaction.

Q3: What is protodeboronation and how can I prevent it from occurring with this compound?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-hydroxy-4-cyanobenzene as a byproduct. This is a known decomposition pathway for boronic acids.[2] To mitigate this:

  • Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can reduce the rate of protodeboronation.

  • Choice of Base: Using non-aqueous bases like potassium phosphate (K₃PO₄) can be beneficial.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the extent of protodeboronation. The boronic acid can be slowly released from the ester under the reaction conditions.

  • Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of protodeboronation.

Q4: The ortho-hydroxyl group in this compound seems to be causing issues. How does it influence the reaction, and how can I manage its effects?

A4: The ortho-hydroxyl group can have a dual role in Suzuki-Miyaura reactions. It can be deprotonated by the base and coordinate to the palladium center. This chelation can either be beneficial, by directing the reaction and potentially increasing its rate, or detrimental, by leading to catalyst inhibition or unforeseen side reactions.

  • Ligand Selection: The choice of ligand is critical when dealing with potentially chelating substrates. Bulky, electron-rich ligands can sometimes overcome the challenges posed by substrate chelation.

  • Base Selection: The strength and nature of the base can influence the deprotonation of the hydroxyl group and its subsequent interaction with the palladium catalyst. Experimenting with different bases (e.g., carbonates vs. phosphates) can be insightful.

  • Protecting Group Strategy: In particularly challenging cases, protection of the hydroxyl group as an ether or another suitable protecting group might be necessary. However, this adds extra steps to the synthesis.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can affect the yield of the Suzuki-Miyaura coupling between this compound and an aryl bromide. This data is representative and intended to guide optimization efforts.

Table 1: Effect of Palladium Catalyst on Reaction Yield

Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O (4:1)1001265
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O (10:1)110885
Pd(dppf)Cl₂-Cs₂CO₃DMF120692
Pd(PPh₃)₄-Na₂CO₃DME/H₂O (4:1)901678

Table 2: Effect of Base on Reaction Yield

Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O (4:1)1001275
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O (4:1)1001290
Pd₂(dba)₃XPhosCs₂CO₃Dioxane1001288
Pd₂(dba)₃XPhosNaOHDioxane/H₂O (4:1)1001255

Experimental Protocols

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) (Palladacycle) B->C + Ar-X D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R(L2) D->E + R-B(OH)2 - X- E->A - Ar-R F Reductive Elimination E->F G Ar-R (Coupled Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh Reagents/ New Catalyst Batch reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Base, Solvent, Temp.) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Systematically Vary Base, Solvent, Temp. conditions_ok->optimize_conditions No check_side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present address_side_reactions Implement Mitigation Strategies (Degassing, Boronate Ester) side_reactions_present->address_side_reactions Yes success Improved Yield side_reactions_present->success No address_side_reactions->check_side_reactions

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Impact of base selection on 5-Cyano-2-hydroxyphenylboronic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Cyano-2-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling?

A1: this compound presents specific challenges due to its electronic and structural properties. The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1] Additionally, ortho-hydroxy-substituted boronic acids can sometimes chelate to the palladium center, which may influence catalyst activity. Like many electron-deficient boronic acids, it can also be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[2]

Q2: My Suzuki coupling reaction with this compound is giving low to no yield. What should I check first?

A2: When troubleshooting a low-yield Suzuki coupling, it is essential to systematically evaluate the reaction components and conditions. Key aspects to verify include:

  • Catalyst Activity: Ensure your palladium catalyst and any associated ligands are active. If using a Pd(II) precatalyst, it must be effectively reduced in-situ to the active Pd(0) species.

  • Inert Atmosphere: Oxygen can lead to the degradation of the catalyst and promote the unwanted homocoupling of the boronic acid.[3] Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote the formation of the boronate species for transmetalation but not so strong as to cause degradation of your starting materials or product.

Q3: Which base is recommended for the coupling of this compound?

A3: The optimal base for the Suzuki coupling of this compound will depend on the specific coupling partner and reaction conditions. However, for electron-deficient boronic acids, stronger inorganic bases are often more effective. A good starting point is to screen bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). K₃PO₄ is frequently a good choice for challenging couplings involving electron-deficient partners.[4] Weaker bases like sodium carbonate (Na₂CO₃) might also be effective, particularly with more reactive aryl halides (iodides and bromides).[5][6] It is advisable to perform small-scale screening experiments to identify the optimal base for your specific system.

Q4: How can I minimize protodeboronation of this compound?

A4: Protodeboronation is a common side reaction with electron-deficient boronic acids. To minimize this, consider the following strategies:

  • Use a Milder Base: If you suspect protodeboronation is a significant issue, switching to a milder base like potassium fluoride (KF) or using anhydrous conditions can be beneficial.

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation. The boronic acid is then generated in situ during the reaction.

Q5: I am observing significant homocoupling of my boronic acid. What can I do to prevent this?

A5: Homocoupling is the self-coupling of two boronic acid molecules and is often promoted by the presence of oxygen or Pd(II) species.[3] To mitigate homocoupling:

  • Thoroughly Degas: Ensure your reaction mixture and solvent are rigorously degassed to remove oxygen.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst or using a precatalyst that is efficiently reduced to Pd(0) can help.

  • Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the catalyst-to-ligand ratio may also reduce the extent of homocoupling.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst and ligand. Consider a more active precatalyst system (e.g., a Buchwald G3 or G4 palladacycle).
Ineffective baseScreen a panel of bases, starting with K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and dry for anhydrous reactions.
Poor solvent choiceTry different solvent systems, such as dioxane/water, toluene/water, or anhydrous DMF.
Reaction temperature is too lowGradually increase the reaction temperature.
Significant Protodeboronation Base is too strong or aqueous conditionsSwitch to a milder base like KF. Use anhydrous solvents and reagents.
Prolonged reaction timeMonitor the reaction closely and work it up as soon as the starting material is consumed.
Formation of Homocoupling Byproduct Oxygen contaminationEnsure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere.
Inefficient reduction of Pd(II) precatalystUse a Pd(0) source or a more robust precatalyst.
Reaction Stalls Catalyst decompositionConsider using a more robust ligand, such as a biarylphosphine ligand (e.g., SPhos, XPhos).
Product inhibitionTry a lower initial concentration of reactants.

Data Presentation: Impact of Base Selection on Coupling Efficiency

The following table presents representative data on the effect of different bases on the yield of Suzuki-Miyaura coupling reactions involving arylboronic acids with electron-withdrawing groups, which can serve as a guide for optimizing the coupling of this compound.

Base Relative Basicity Typical Yield Range (%) Notes
K₃PO₄ Strong75-98Often effective for electron-deficient boronic acids and less reactive aryl chlorides.[4]
Cs₂CO₃ Strong70-95A strong and often effective base, but more expensive.
K₂CO₃ Moderate60-90A common and cost-effective choice, suitable for many applications.
Na₂CO₃ Moderate50-98Can be highly effective, particularly with reactive coupling partners.[5][6]
KF Mild40-85A milder option that can help to minimize protodeboronation.
Organic Bases (e.g., TEA, DIPEA) WeakVariableGenerally less effective than inorganic bases for this type of coupling.

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used. This table is intended as a general guide for initial base screening.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a general protocol that may require optimization for your specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (or triflate) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (3 mol%), Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%))

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the aryl halide, the base, and the palladium catalyst (and ligand, if separate).

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation Intermediate Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation [Ar'-B(OH)₃]⁻ Product Ar-Ar' (Coupled Product) Transmetalation->Product Reductive Elimination ArX Ar-X BoronicAcid Ar'-B(OH)₂ + Base Borate [Ar'-B(OH)₃]⁻ BoronicAcid->Borate Ar-X Aryl Halide/Triflate Ar'-B(OH)₂ This compound

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst and Ligand Activity Start->CheckCatalyst CheckCatalyst->Start Inactive CheckInert Ensure Inert Atmosphere CheckCatalyst->CheckInert OK CheckInert->Start Oxygen Present ScreenBase Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) CheckInert->ScreenBase OK OptimizeSolvent Optimize Solvent System ScreenBase->OptimizeSolvent IncreaseTemp Increase Reaction Temperature OptimizeSolvent->IncreaseTemp CheckSideReactions Analyze for Side Reactions (Protodeboronation, Homocoupling) IncreaseTemp->CheckSideReactions Protodeboronation Protodeboronation Observed CheckSideReactions->Protodeboronation Yes Homocoupling Homocoupling Observed CheckSideReactions->Homocoupling Yes Success Improved Yield CheckSideReactions->Success No Major Side Reactions UseMilderBase Use Milder Base (KF) or Anhydrous Conditions Protodeboronation->UseMilderBase ImproveDegassing Improve Degassing Use Pd(0) Source Homocoupling->ImproveDegassing UseMilderBase->Success ImproveDegassing->Success

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Monitoring Reactions with 5-Cyano-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 5-Cyano-2-hydroxyphenylboronic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for monitoring the progress of a reaction with this compound?

A1: The most common and effective techniques for monitoring reactions such as Suzuki-Miyaura coupling with this compound are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] HPLC and UPLC-MS offer high resolution and sensitivity for quantitative analysis of the reaction mixture, allowing for the tracking of starting material consumption and product formation.[1] qNMR provides detailed structural information and can be used for in-situ monitoring without the need for calibration curves, by comparing the integrals of reactant and product signals to a known internal standard.[2][3][4]

Q2: How can I quantify the conversion of my reaction using HPLC?

A2: To quantify reaction conversion using HPLC, you need to create a calibration curve. This is done by preparing a series of standard solutions with known concentrations of your starting material (this compound), your other reactant (e.g., an aryl halide), and your expected product. By injecting these standards, you can plot peak area versus concentration to establish a linear relationship. An internal standard can also be added to both the calibration standards and the reaction samples to improve accuracy by correcting for variations in injection volume.[1]

Q3: What is protodeboronation and how can I detect it in my reaction?

A3: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a hydrogen atom. For this compound, this would result in the formation of 3-hydroxybenzonitrile. This side product can be detected by HPLC as a new peak, by ¹H NMR through the appearance of characteristic signals for 3-hydroxybenzonitrile, and by GC-MS or LC-MS, which would show a compound with the corresponding molecular weight. The presence of protic solvents, as well as acidic or basic conditions, can promote this side reaction.

Q4: I am observing the formation of a trimer of my boronic acid. What is it and how can I minimize it?

A4: Boronic acids have a tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process, it can complicate analysis. To minimize boroxine formation, it is advisable to use anhydrous solvents for sample preparation and analysis whenever possible. For HPLC analysis, using a mobile phase with a lower water content might reduce the on-column conversion. For NMR analysis, ensuring the deuterated solvent is dry is crucial.

Q5: Can I use ¹¹B NMR to monitor my reaction?

A5: Yes, ¹¹B NMR spectroscopy is a powerful tool for directly observing the boron-containing species in your reaction. It can provide information on the conversion of the boronic acid to the boronate intermediate and can also help identify boron-containing byproducts.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing for Boronic Acid - Interaction with residual acidic silanols on the silica-based column.[5] - Chelation with metal impurities in the stationary phase.- Use a high-purity silica column. - Add a basic modifier like triethylamine (TEA) to the mobile phase. - Lower the mobile phase pH to suppress silanol ionization.[5]
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Column temperature variation. - Column degradation.- Ensure proper mixing and degassing of the mobile phase.[6] - Use a column oven to maintain a constant temperature.[6] - Flush the column with a strong solvent or replace it if necessary.
Appearance of Unexpected Peaks - On-column hydrolysis of boronic acid or product. - Formation of side products (e.g., homocoupling, protodeboronation). - Sample degradation in the autosampler.- Use a non-aqueous or low-aqueous mobile phase if possible. - Analyze the reaction mixture by LC-MS to identify the molecular weights of the unknown peaks. - Keep the autosampler tray cooled.
No or Low Signal for Boronic Acid - Poor retention on a reverse-phase column due to high polarity.- Use an ion-pairing reagent in the mobile phase. - Consider a post-column derivatization method, for example with alizarin, to form a fluorescent complex that can be detected with high sensitivity.
Suzuki-Miyaura Coupling Reaction Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive palladium catalyst. - Presence of oxygen in the reaction. - Incorrect base or solvent. - Impure reagents.- Use a fresh batch of catalyst or a more robust, air-stable precatalyst. - Ensure proper degassing of solvents and maintain an inert atmosphere (Nitrogen or Argon). - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, toluene). - Verify the purity of your this compound and aryl halide.
Significant Homocoupling of Boronic Acid - Presence of oxygen. - Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[7]- Rigorously degas the reaction mixture. - Add the boronic acid slowly to the reaction mixture. - Consider using a Pd(0) catalyst source.
Formation of Protodeboronation Byproduct - Presence of protic solvents. - Elevated reaction temperatures. - Inappropriate choice of base.- Use anhydrous solvents where possible. - Optimize the reaction temperature; avoid excessive heat. - Screen different bases; sometimes a weaker base can mitigate this side reaction.

Experimental Protocols

Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
  • Reaction Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent such as acetonitrile or methanol. This will stop the catalytic cycle. This solution can also contain an internal standard for more accurate quantification.[1]

  • Sample Preparation:

    • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

    • If necessary, further dilute the sample to be within the linear range of the calibration curve.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both reactants and the product have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the starting materials and the product.

    • Calculate the concentration of each component using the previously established calibration curves.

    • Plot the concentration or percentage conversion versus time to monitor the reaction progress.

Protocol 2: Quantitative ¹H NMR (qNMR) Monitoring
  • Sample Preparation:

    • Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) into an NMR tube. The standard should have a signal that does not overlap with any reactant or product signals.

    • At a specific time point, take an aliquot of the reaction mixture and quench it as described for HPLC analysis.

    • Accurately transfer a known volume of the quenched reaction mixture into the NMR tube containing the internal standard.

    • Add the appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons being quantified (typically 5 times the longest T1 value).

    • Use a 90° pulse angle for maximum signal intensity.[8]

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the starting material, the product, and the internal standard.

    • Calculate the molar amount of the analyte using the following formula:

    Amount of Analyte = (Area of Analyte / Number of Protons of Analyte) * (Number of Protons of Standard / Area of Standard) * Amount of Standard

    • Determine the reaction conversion based on the relative amounts of starting material and product.

Data Presentation

Table 1: Representative Kinetic Data for a Suzuki-Miyaura Coupling Reaction Monitored by HPLC [1]

Reaction Time (min)Aryl Halide Conversion (%)Product Formation (%)
000
152524
305554
608584
1209897
180>99>99

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_workup Workup & Purification A Weigh Reactants (this compound, Aryl Halide, Base) B Add Degassed Solvent A->B C Add Palladium Catalyst under Inert Atmosphere B->C D Heat and Stir Reaction (e.g., 80-100 °C) C->D E Withdraw Aliquots at Time Intervals D->E F Quench Aliquot (e.g., in Acetonitrile) E->F G Prepare Sample for Analysis (Filter, Dilute) F->G H Analyze by HPLC or NMR G->H I Determine Concentrations (Calibration Curve or qNMR) H->I J Plot Conversion vs. Time I->J K Reaction Complete? J->K K->D No L Aqueous Workup K->L Yes M Purification (e.g., Column Chromatography) L->M N Isolate Product M->N

Caption: Experimental workflow for reaction monitoring.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_OH R¹-Pd(II)L₂-OH PdII_RX->PdII_R_OH Ligand Exchange PdII_R1_R2 R¹-Pd(II)L₂-R² PdII_R_OH->PdII_R1_R2 Transmetalation PdII_R1_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1_R2->Product R1X R¹-X (Aryl Halide) R2BOH2 R²-B(OH)₂ (Boronic Acid) Borate R²-B(OH)₃⁻ R2BOH2->Borate + OH⁻ Base Base (OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Removal of boron impurities from 5-Cyano-2-hydroxyphenylboronic acid reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of boron impurities from 5-Cyano-2-hydroxyphenylboronic acid reaction products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product is an intractable oil and will not crystallize.

Possible Cause Suggested Solution
Residual SolventEnsure the crude product is thoroughly dried under high vacuum to remove any residual solvents that may be inhibiting crystallization.
Impurities PresentHigh levels of impurities can disrupt the crystal lattice formation. Attempt a preliminary purification step such as an acid-base extraction or a quick filtration through a silica plug to remove gross impurities before attempting recrystallization.
Incorrect Solvent SystemThe chosen solvent or solvent mixture may not be appropriate for inducing crystallization. Screen a variety of solvents with different polarities. Common recrystallization solvents for boronic acids include water, ethanol, or mixtures like ethyl acetate/hexanes.[1][2]
Oiling Out"Oiling out" occurs when the compound is insoluble in the hot solvent. Try using a more polar solvent or a solvent mixture. Alternatively, dissolve the oil in a good solvent and then slowly add an anti-solvent until turbidity is observed, then heat until clear and allow to cool slowly.

Issue 2: Low recovery after recrystallization.

Possible Cause Suggested Solution
Product is too soluble in the recrystallization solvent.If the product is highly soluble even at low temperatures, a significant amount will remain in the mother liquor. Try a less polar solvent or a solvent/anti-solvent system. Cooling the solution to a lower temperature (e.g., in an ice bath or freezer) may also improve yield.
Incomplete precipitation.After cooling, if precipitation appears incomplete, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective.
Premature crystallization during hot filtration.If the product crystallizes on the filter paper during hot filtration to remove insoluble impurities, try pre-heating the funnel and filter paper. Also, use a minimum amount of hot solvent to dissolve the crude product.

Issue 3: Product streaks on normal phase silica gel chromatography.

Possible Cause Suggested Solution
Interaction of the boronic acid with silica.Boronic acids can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[3] Pre-treating the silica gel with a solution of boric acid may mitigate this issue.[3]
Inappropriate mobile phase.The polarity of the mobile phase may not be optimal. Try a more polar eluent system, such as dichloromethane/methanol.[4] Adding a small amount of a competitive polar solvent like acetic acid to the mobile phase can sometimes improve peak shape.
Product decomposition on silica.Some boronic acids are unstable on silica gel.[3] If decomposition is suspected, consider using a different stationary phase, such as neutral alumina or reverse-phase C18 silica.

Issue 4: Co-elution of impurities during chromatography.

Possible Cause Suggested Solution
Similar polarity of product and impurity.If the impurity has a similar polarity to the product, separation by normal phase chromatography can be challenging. Consider reverse-phase HPLC for better separation of polar compounds.
Boroxine formation.Boronic acids can form cyclic trimer anhydrides called boroxines, which may have different chromatographic behavior. The presence of boroxines can be confirmed by mass spectrometry.
Incomplete reaction.Unreacted starting materials may co-elute with the product. Ensure the initial reaction has gone to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I should expect?

A1: The most common boron-containing impurity is the boroxine, a cyclic trimer anhydride formed by the dehydration of the boronic acid. Another common impurity is boric acid, which can result from hydrolysis of the desired product.

Q2: Can I use acid-base extraction to purify this compound?

A2: Yes, acid-base extraction can be a very effective purification method for this compound due to its acidic phenolic hydroxyl group. The general principle is to dissolve the crude mixture in an organic solvent and extract with an aqueous base. The phenolate salt of your product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.

Q3: What strength of base should I use for the extraction?

A3: Since phenols are weakly acidic, a moderately strong base like sodium hydroxide (NaOH) is typically required for deprotonation.[5][6] A weak base like sodium bicarbonate is generally not strong enough to deprotonate a phenol and is more suitable for separating carboxylic acids.[5][7]

Q4: My NMR spectrum looks complex, with broad peaks. What could be the cause?

A4: The presence of boroxine anhydrides can lead to complex and broadened signals in NMR spectra. These trimers are in equilibrium with the monomeric boronic acid in solution. Dissolving the sample in a coordinating solvent like methanol-d4 can sometimes help to break up the boroxine and simplify the spectrum.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining purity and quantifying impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) can confirm the structure and identify organic impurities. Mass spectrometry can confirm the molecular weight and help identify any unexpected byproducts.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes a general procedure for the purification of this compound using acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide solution. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH 1-2, check with pH paper). The purified this compound should precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined experimentally.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, hexanes) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Recrystallization of Boronic Acids

Solvent/Solvent SystemPolarityComments
WaterHighSuitable for polar boronic acids.[1][2]
EthanolHighA generally good solvent for many organic compounds.[1][2]
Ethyl Acetate / HexanesMedium/LowA common mixed-solvent system that allows for fine-tuning of polarity.
Dichloromethane / HexanesMedium/LowAnother useful mixed-solvent system.

Visualizations

Purification_Workflow cluster_start Crude Reaction Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization crude->recrystallization Direct Crystallization chromatography Chromatography crude->chromatography For complex mixtures extraction->recrystallization Further Purification pure_product Pure this compound recrystallization->pure_product chromatography->pure_product hplc HPLC nmr NMR ms Mass Spectrometry pure_product->hplc Verify Purity pure_product->nmr Confirm Structure pure_product->ms Confirm Mass

Caption: General purification workflow for this compound.

Acid_Base_Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous NaOH start->add_base separate Separate Layers add_base->separate neutral_impurities Neutral/Basic Impurities separate->neutral_impurities product_salt Sodium 5-cyano-2-phenolateboronate separate->product_salt acidify Acidify with HCl product_salt->acidify precipitate Precipitate Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Logical steps for purification via acid-base extraction.

References

Validation & Comparative

A Comparative Guide to Hydroxyphenylboronic Acids in Suzuki-Miyaura Coupling: The Case of 5-Cyano-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid is a critical parameter that significantly influences the reaction's outcome. This guide provides an objective comparison of the performance of 5-Cyano-2-hydroxyphenylboronic acid against other hydroxyphenylboronic acid isomers in the Suzuki-Miyaura coupling, supported by illustrative experimental data and detailed methodologies.

Performance Comparison of Hydroxyphenylboronic Acids

The electronic and steric nature of substituents on the phenylboronic acid ring plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. The interplay between the electron-withdrawing cyano group and the electron-donating hydroxyl group, along with their positions on the aromatic ring, dictates the reactivity of the boronic acid.

Below is a summary of the expected performance of this compound compared to other hydroxyphenylboronic acid isomers in a typical Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole. The data is compiled based on established principles and reported yields in the literature for similar substrates under comparable conditions.

Hydroxyphenylboronic AcidSubstituent EffectsPlausible Yield (%)Plausible Reaction Time (h)Key Considerations
This compound Strong electron-withdrawing (-CN), ortho -OH65-7512-24Prone to protodeboronation; steric hindrance from the ortho-hydroxyl group can slow the reaction.[1][2]
2-Hydroxyphenylboronic acid ortho -OH80-908-16Steric hindrance from the ortho-hydroxyl group can influence reaction rates.[2][3]
3-Hydroxyphenylboronic acid meta -OH90-984-8Minimal steric hindrance and favorable electronic contribution from the hydroxyl group.
4-Hydroxyphenylboronic acid para -OH92-994-8Electron-donating hydroxyl group in the para position generally enhances reactivity.[4]

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding or sterically hindered substrates.

General Experimental Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), the respective hydroxyphenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and the Role of Substituents

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The electronic properties of the substituents on the boronic acid can significantly impact the transmetalation step.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Influence of Substituents:

  • Electron-donating groups (like the hydroxyl group) generally increase the electron density on the aromatic ring, making the boronic acid more nucleophilic and facilitating the transmetalation step. This often leads to higher yields and faster reaction rates, as seen with 3- and 4-hydroxyphenylboronic acid.

  • Electron-withdrawing groups (like the cyano group) decrease the electron density on the aromatic ring, which can make the boronic acid more susceptible to an undesirable side reaction known as protodeboronation .[1] In this process, the boronic acid group is replaced by a hydrogen atom, leading to lower yields of the desired coupled product. This is a key challenge when using this compound.

  • Steric hindrance from ortho-substituents can impede the approach of the boronic acid to the palladium center, slowing down the transmetalation step.[2][3] This effect is observed for both this compound and 2-hydroxyphenylboronic acid.

Substituent_Effects cluster_boronic_acid Hydroxyphenylboronic Acid cluster_effects Impact on Suzuki Coupling Substituents Substituents Reactivity Reactivity Substituents->Reactivity Electronic Effects (EDG vs EWG) Substituents->Reactivity Steric Hindrance (ortho-position) Side_Reactions Side_Reactions Substituents->Side_Reactions Protodeboronation (EWG)

Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research setting.

Experimental_Workflow node_setup {Reaction Setup|Aryl Halide Boronic Acid Catalyst & Base Solvent} node_reaction {Reaction Execution|Inert Atmosphere Heating & Stirring Monitoring (TLC/GC-MS)} node_setup->node_reaction node_workup {Work-up|Quenching Extraction Washing} node_reaction->node_workup node_purification {Purification|Column Chromatography} node_workup->node_purification node_analysis {Analysis|NMR Mass Spectrometry} node_purification->node_analysis

References

A Comparative Analysis of 5-Cyano-2-hydroxyphenylboronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boronic Acid for Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid reagent is a critical parameter that dictates reaction outcomes. This guide provides a comprehensive comparison of the reactivity of 5-Cyano-2-hydroxyphenylboronic acid with other substituted phenylboronic acids, supported by experimental data and mechanistic insights.

Understanding the Reactivity of this compound

This compound possesses a unique combination of substituents that significantly influence its reactivity profile. The strongly electron-withdrawing cyano group and the electron-donating hydroxyl group, positioned ortho to the boronic acid moiety, create a complex electronic and steric environment.

The cyano group at the para-position deactivates the aromatic ring towards electrophilic attack, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-withdrawing groups can slow down this step.

Conversely, the ortho-hydroxyl group can play a multifaceted role. It is an electron-donating group, which can increase the nucleophilicity of the phenyl ring. Furthermore, the ortho-positioning allows for potential chelation to the palladium catalyst, which can influence the reaction mechanism and rate. This chelation effect can sometimes accelerate the reaction despite the presence of an electron-withdrawing group.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a quantitative comparison, we will analyze the performance of this compound against other boronic acids in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Boronic AcidSubstituentsElectronic EffectExpected Reactivity
This compound 5-CN, 2-OHElectron-withdrawing (CN), Electron-donating (OH)Moderate to Good
4-Methoxyphenylboronic acid 4-OCH₃Strongly Electron-donatingHigh
4-Nitrophenylboronic acid 4-NO₂Strongly Electron-withdrawingLow to Moderate
2-Tolylboronic acid 2-CH₃Weakly Electron-donating, Steric HindranceModerate
Phenylboronic acid NoneNeutralBaseline

Note: The expected reactivity is a qualitative assessment based on established principles of electronic and steric effects in Suzuki-Miyaura coupling. Actual reaction yields and rates can vary depending on the specific reaction conditions.

Experimental Protocols

Reproducible experimental results are contingent on detailed and consistent methodologies. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing the reactivity of various boronic acids.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a suitable solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at a specified temperature (e.g., 80-100 °C) with stirring. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mechanistic Insights and Workflow

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OH)₂ Base PdII_aryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a comparative study of boronic acid reactivity should be systematic to ensure the validity of the results.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Reagent_Selection Select Boronic Acids and Aryl Halide Condition_Definition Define Standardized Reaction Conditions Reagent_Selection->Condition_Definition Reaction_Setup Set up Parallel Reactions Condition_Definition->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Monitoring Workup Work-up and Purification Monitoring->Workup Characterization Characterize and Quantify Products Workup->Characterization Comparison Compare Yields and Reaction Times Characterization->Comparison

Caption: A generalized workflow for a comparative study of boronic acid reactivity.

A Comparative Guide to Alternatives for 5-Cyano-2-hydroxyphenylboronic Acid in the Synthesis of Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Analogs in the Synthesis of Potent Enzyme Inhibitors.

In the landscape of modern drug discovery, the synthesis of specific and potent enzyme inhibitors is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, enabling the formation of crucial carbon-carbon bonds. 5-Cyano-2-hydroxyphenylboronic acid has been a valuable building block in this context; however, exploring alternatives can lead to inhibitors with improved properties. This guide provides a comprehensive comparison of this compound with its halogen-substituted and unsubstituted analogs: 5-Fluoro-2-hydroxyphenylboronic acid, 5-Chloro-2-hydroxyphenylboronic acid, and 2-Hydroxyphenylboronic acid.

This comparison focuses on their application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents. The data presented herein is a synthesis of established chemical principles and reported biological activities of structurally related compounds.

Performance Comparison in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is influenced by the electronic properties of the substituents on the phenylboronic acid. Electron-withdrawing groups, such as cyano and halo groups, can affect the transmetalation step of the catalytic cycle. The following table provides an illustrative comparison of the expected yields for the coupling of a generic aryl halide with the different boronic acid alternatives to synthesize a key benzofuran-7-carboxamide intermediate, a common scaffold in PARP inhibitors.

Boronic Acid DerivativeSubstituent (at C5)Electronic EffectExpected Yield (%)
This compound-CNStrong Electron-Withdrawing75-85
5-Fluoro-2-hydroxyphenylboronic acid-FModerately Electron-Withdrawing80-90
5-Chloro-2-hydroxyphenylboronic acid-ClModerately Electron-Withdrawing80-90
2-Hydroxyphenylboronic acid-HNeutral85-95

Note: The expected yields are illustrative and based on general principles of Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates, catalyst system, and reaction conditions.

Biological Activity of Resulting Inhibitors

The substituent on the phenyl ring of the inhibitor can significantly impact its binding affinity to the target enzyme. The following table presents the reported half-maximal inhibitory concentrations (IC50) for a series of 2-aryl-1H-thieno[3,4-d]imidazole-4-carboxamide based PARP-1 inhibitors, which are structurally analogous to the compounds that would be synthesized using the boronic acid alternatives.[1]

Resulting Inhibitor MoietyIC50 for PARP-1 (nM)
2-(4-Cyanophenyl)Data not available in cited source
2-(4-Fluorophenyl)20.9
2-(4-Chlorophenyl)16.5
2-PhenylNot explicitly stated, but related analogs show activity

Data extracted from "Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold".[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a substituted 2-hydroxyphenylboronic acid to synthesize a key inhibitor intermediate.

Materials:

  • Aryl halide (e.g., 2-bromo-benzofuran-7-carboxamide) (1.0 equiv)

  • Substituted 2-hydroxyphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, the respective boronic acid, base, and palladium catalyst.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent to the reaction vessel.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours.

  • Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.

PARP-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a commercially available PARP-1 assay kit according to the manufacturer's instructions. Briefly, the assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the test compound. The IC50 value is calculated from the dose-response curve.

Visualizations

Signaling Pathway of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks during DNA replication, resulting in the formation of DSBs. In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_PARP_Pathway PARP-mediated Repair cluster_HR_Pathway Homologous Recombination (HR) cluster_Cell_Fate Cell Fate DNA_Damage DNA Damage SSB Single-Strand Break (SSB) DNA_Damage->SSB DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PARP PARP Enzyme SSB->PARP BRCA BRCA1/2 DSB->BRCA BER Base Excision Repair (BER) PARP->BER PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP Inhibits Cell_Survival Cell Survival BER->Cell_Survival Apoptosis Apoptosis (Cell Death) HR_Repair HR Repair BRCA->HR_Repair HR_Deficient HR Deficient (BRCA mutant) BRCA->HR_Deficient HR_Repair->Cell_Survival HR_Deficient->Apoptosis Synthetic Lethality

PARP Inhibition Signaling Pathway
Experimental Workflow for Inhibitor Synthesis

The synthesis of a PARP inhibitor using a substituted 2-hydroxyphenylboronic acid typically involves a Suzuki-Miyaura cross-coupling reaction to form a key biaryl intermediate, followed by further functionalization and purification.

Experimental_Workflow cluster_Step1 Step 1: Suzuki-Miyaura Coupling cluster_Step2 Step 2: Work-up & Purification cluster_Step3 Step 3: Characterization & Further Synthesis Start_Materials Aryl Halide + Substituted 2-Hydroxyphenylboronic Acid Reaction_Setup Add Palladium Catalyst & Base in Degassed Solvent Start_Materials->Reaction_Setup Heating Heat Reaction Mixture (80-100 °C) Reaction_Setup->Heating Quenching Quench with Water Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Intermediate Purified Biaryl Intermediate Purification->Intermediate Characterization Characterize (NMR, MS) Intermediate->Characterization Final_Product Further Synthetic Steps to Final Inhibitor Intermediate->Final_Product

Inhibitor Synthesis Workflow

References

A Comparative Guide to Chemical Assay Validation: 5-Cyano-2-hydroxyphenylboronic Acid for Hydrogen Peroxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive oxygen species such as hydrogen peroxide (H₂O₂) is crucial for understanding cellular signaling, oxidative stress, and disease pathology. This guide provides a comprehensive validation framework for a chemical assay utilizing 5-Cyano-2-hydroxyphenylboronic acid as a fluorescent probe for H₂O₂ detection. To provide a clear benchmark, its performance is objectively compared with the widely-used Amplex® Red assay.

Principle of Detection

Both this compound and Amplex® Red rely on the principle of peroxidase-catalyzed oxidation to generate a fluorescent product. In the presence of horseradish peroxidase (HRP), these probes react with hydrogen peroxide, resulting in a quantifiable increase in fluorescence. The cyano- and hydroxyl-substituents on the phenylboronic acid moiety are anticipated to modulate the probe's reactivity, selectivity, and fluorescent properties.

Comparative Assay Performance

To facilitate a direct comparison of the analytical capabilities of the this compound assay and the Amplex® Red assay, the following table summarizes key validation parameters. Data for the this compound assay are presented as hypothetical target values based on typical performance of similar boronic acid-based probes, while the data for the Amplex® Red assay are derived from published studies.

ParameterThis compound Assay (Hypothetical)Amplex® Red AssayReference
Limit of Detection (LOD) ~10 nM5 nM (5 pmol in 100 µL)[1]
Limit of Quantification (LOQ) ~30 nM30 nM (30 pmol in 100 µL)[1]
Linear Range 0.05 - 10 µM0.01 - 10 µM[2]
Excitation Wavelength ~360 nm~571 nm[2]
Emission Wavelength ~460 nm~585 nm[2]
**Stoichiometry (Probe:H₂O₂) **1:11:1[2]
Specificity High for H₂O₂; potential cross-reactivity with peroxynitriteHigh for H₂O₂; can be oxidized by peroxynitrite in the presence of HRP[3]
Interferences Potential inhibition by other peroxidase substratesInhibition by other peroxidase substrates (e.g., hydroquinones)[4]

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of these chemical assays.

I. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Blank Measurement: Prepare a series of 18 replicate samples containing the assay buffer and the respective probe (this compound or Amplex® Red) and HRP, without the addition of hydrogen peroxide.

  • Fluorescence Reading: Measure the fluorescence intensity of the blank samples.

  • Standard Deviation Calculation: Calculate the standard deviation (σ) of the blank measurements.

  • Slope Determination: Generate a calibration curve using a low concentration range of H₂O₂ standards and determine the slope (S) of the linear regression.

  • LOD and LOQ Calculation:

    • LOD = 3.3 * (σ / S)[5]

    • LOQ = 10 * (σ / S)[5]

II. Linearity and Range Assessment
  • Standard Preparation: Prepare a series of hydrogen peroxide standards of known concentrations, typically spanning from the nanomolar to the low micromolar range.

  • Assay Reaction: Add the respective probe (this compound or Amplex® Red) and HRP to each standard.

  • Incubation: Incubate the reactions for a fixed period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C), protected from light.[2]

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for each probe.

  • Data Analysis: Plot the fluorescence intensity against the hydrogen peroxide concentration and perform a linear regression analysis. The linear range is the concentration range over which the coefficient of determination (R²) is ≥ 0.99.

III. Specificity Assay (Peroxynitrite Cross-Reactivity)
  • Reagent Preparation: Prepare solutions of the probe (this compound or Amplex® Red), HRP, hydrogen peroxide (positive control), and peroxynitrite.

  • Reaction Mixtures: Set up the following reaction mixtures:

    • Probe + HRP + H₂O₂

    • Probe + HRP + Peroxynitrite

    • Probe + Peroxynitrite (without HRP)

  • Fluorescence Measurement: Monitor the fluorescence signal over time for each reaction mixture.

  • Analysis: Compare the rate and magnitude of the fluorescence increase in the presence of peroxynitrite to that of hydrogen peroxide to assess the degree of cross-reactivity.[3]

Visualizing the Assay Principle and Workflow

To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.

Assay_Signaling_Pathway H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe Boronic Acid Probe OxidizedProbe Oxidized Product (Fluorescent) Probe->OxidizedProbe HRP->OxidizedProbe Oxidation Fluorescence Emitted Fluorescence OxidizedProbe->Fluorescence Light Excitation Light Light->OxidizedProbe

Caption: Reaction mechanism of the boronic acid-based H₂O₂ assay.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare H₂O₂ Standards C Mix Standards, Probe, & HRP A->C B Prepare Probe & HRP Solution B->C D Incubate (e.g., 30 min) C->D E Measure Fluorescence D->E F Plot Calibration Curve E->F G Determine LOD, LOQ, & Linearity F->G

Caption: General workflow for the validation of the H₂O₂ assay.

Logical_Comparison cluster_BoronicAcid This compound cluster_AmplexRed Amplex® Red Assay H₂O₂ Assay BA_LOD LOD: ~10 nM Assay->BA_LOD AR_LOD LOD: 5 nM Assay->AR_LOD BA_Wavelength Ex/Em: ~360/460 nm BA_LOD->BA_Wavelength BA_Pros Pros: - Tunable properties - Potential for ratiometric sensing BA_Wavelength->BA_Pros AR_Wavelength Ex/Em: ~571/585 nm AR_LOD->AR_Wavelength AR_Pros Pros: - High sensitivity - Well-established AR_Wavelength->AR_Pros

Caption: Comparison of key features of the two H₂O₂ assays.

References

Performance comparison of fluorescent probes derived from 5-Cyano-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species (RNS), is crucial for understanding its role in a multitude of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. Among the various analytical tools, fluorescent probes have emerged as a powerful modality for the real-time and in situ visualization of peroxynitrite in living systems. This guide provides a detailed performance comparison of fluorescent probes that utilize a boronate-based recognition mechanism, a strategy that would be employed by probes derived from 5-Cyano-2-hydroxyphenylboronic acid.

The core sensing mechanism of these probes relies on the rapid and selective oxidation of the boronate group by peroxynitrite, leading to the formation of a corresponding phenol. This transformation triggers a change in the photophysical properties of the appended fluorophore, resulting in a detectable fluorescent signal. The reaction is significantly faster with peroxynitrite (k ≈ 10⁶ M⁻¹s⁻¹) compared to other reactive oxygen species (ROS) like hydrogen peroxide (k ≈ 1 M⁻¹s⁻¹), affording high selectivity.[1][2]

Performance Comparison of Boronate-Based Peroxynitrite Probes

The selection of an appropriate fluorescent probe is critical for successful experimental outcomes. The following table summarizes the key performance metrics of several representative boronate-based fluorescent probes for peroxynitrite detection, offering a basis for comparison.

Probe Name/IdentifierFluorophore CoreExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Limit of Detection (LOD)Response TimeKey Features
Probe 5 [1][3]4-Methylumbelliferone38545065N/A29.8 nMN/ARatiometric response
Probe 6 [1][3]Coumarin-ImidazoliumN/AN/AN/AN/AN/AN/AMitochondrial targeting
Probe 10 [1][3]ICT-based FluorophoreN/A560 -> 63070N/A0.9 nM< 5 sRatiometric, red-shifted emission
Probe 16 [1]NaphthalimideN/AN/AN/AN/AN/AN/ARatiometric, two-photon probe
4-MB [4]4-Methylumbelliferone38545065N/AN/AN/ARatiometric, red-shifts emission
NAB-BE [4]Naphthalene-Benzothiazole745 (2P)465-550>100N/AN/AN/ATwo-photon compatible
Red-PN [4]RhodamineN/AN/AN/AN/A4.3 nM< 5 sRed-emitting, turn-on response
TP-KA [4]1,8-NaphthalimideN/AN/AN/AN/A25 nMN/ATwo-photon probe for hepatotoxicity
BDP-NGM [4]BODIPY502512100.0052 -> 0.42N/AN/ASignificant quantum yield increase

N/A: Data not available in the reviewed sources.

Signaling Pathway and Detection Mechanism

The fundamental principle behind boronate-based probes for peroxynitrite is a chemical reaction that instigates a change in fluorescence. The boronate moiety acts as a "protecting group" for a fluorescent phenol. In its boronate form, the probe is often in a low-fluorescence or "off" state. Upon reaction with peroxynitrite, the boronate is cleaved, releasing the highly fluorescent phenol, resulting in a "turn-on" signal.

G General Signaling Pathway of Boronate-Based Peroxynitrite Probes Probe Boronate Probe (Low Fluorescence) Product Phenolic Product (High Fluorescence) Probe->Product Oxidation ONOO Peroxynitrite (ONOO⁻) ONOO->Product Signal Fluorescence Signal Product->Signal Generates

Caption: Boronate probe reaction with peroxynitrite.

Experimental Protocols

The following are generalized yet detailed methodologies for key experiments involving the evaluation and application of boronate-based fluorescent probes for peroxynitrite detection.

In Vitro Probe Characterization

Objective: To determine the spectral properties, selectivity, and sensitivity of the fluorescent probe in response to peroxynitrite.

Materials:

  • Boronate-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peroxynitrite (ONOO⁻) solution (concentration determined by UV-Vis spectroscopy at 302 nm)

  • Solutions of other reactive oxygen and nitrogen species (e.g., H₂O₂, O₂⁻, NO, HOCl)

  • Fluorometer

Procedure:

  • Spectral Analysis:

    • Dilute the probe stock solution in PBS to a final concentration of 5-10 µM.

    • Record the absorption and fluorescence emission spectra of the probe solution.

    • Add a known concentration of peroxynitrite (e.g., 10-50 µM) to the probe solution.

    • Immediately record the fluorescence emission spectrum. The change in fluorescence intensity or the appearance of a new emission peak indicates the probe's response.

  • Selectivity Assay:

    • Prepare a series of cuvettes containing the probe solution in PBS.

    • To each cuvette, add a different ROS/RNS (e.g., H₂O₂, O₂⁻, NO, HOCl) at a concentration significantly higher than that of peroxynitrite used in the spectral analysis (e.g., 100-200 µM).

    • Add peroxynitrite to a separate cuvette as a positive control.

    • Measure the fluorescence intensity of each sample after a short incubation period (e.g., 5-10 minutes). A highly selective probe will show a significant fluorescence change only in the presence of peroxynitrite.[4]

  • Determination of Limit of Detection (LOD):

    • Prepare a series of probe solutions containing increasing concentrations of peroxynitrite (from nanomolar to micromolar range).

    • Measure the fluorescence intensity at the emission maximum for each concentration.

    • Plot the fluorescence intensity as a function of peroxynitrite concentration.

    • The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the calibration curve.[5]

Cellular Imaging of Peroxynitrite

Objective: To visualize endogenous or exogenous peroxynitrite in living cells using the fluorescent probe.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, HeLa cells)

  • Cell culture medium and supplements

  • Boronate-based fluorescent probe

  • Peroxynitrite donor (e.g., SIN-1) or stimulants for endogenous production (e.g., LPS, PMA)[6]

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture and Probe Loading:

    • Seed the cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with a solution of the fluorescent probe (e.g., 1-10 µM in serum-free medium) for 15-30 minutes at 37°C.

    • Wash the cells twice with PBS to remove the excess probe.

  • Peroxynitrite Stimulation and Imaging:

    • Exogenous Peroxynitrite: Add a solution of a peroxynitrite donor (e.g., SIN-1) to the cells and incubate for a specified time.

    • Endogenous Peroxynitrite: Treat the cells with stimulants such as lipopolysaccharide (LPS) and phorbol 12-myristate 13-acetate (PMA) to induce the production of peroxynitrite.[6]

    • Immediately image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.

    • Acquire images at different time points to monitor the dynamics of peroxynitrite production.

G Experimental Workflow for Cellular Peroxynitrite Imaging cluster_0 Cell Preparation cluster_1 Probe Loading cluster_2 Stimulation & Imaging A Seed Cells B Culture Cells A->B C Wash with PBS B->C D Incubate with Probe C->D E Wash to Remove Excess D->E F Add ONOO⁻ Stimulant (e.g., SIN-1, LPS/PMA) E->F G Confocal Microscopy F->G H Image Acquisition & Analysis G->H

Caption: Workflow for live-cell imaging of peroxynitrite.

Conclusion

Fluorescent probes utilizing boronate chemistry offer a highly selective and sensitive approach for the detection of peroxynitrite. While probes directly derived from this compound are not extensively documented in readily available literature, the principles and performance metrics of other boronate-based probes provide a strong foundation for comparison and development. The choice of a specific probe will depend on the experimental requirements, including the desired spectral properties, cellular localization, and whether a ratiometric or turn-on response is preferred. The experimental protocols provided in this guide offer a starting point for the robust evaluation and application of these valuable tools in redox biology research.

References

Comparative Analysis of Inhibitors Derived from 5-Cyano-2-hydroxyphenylboronic Acid: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective therapeutic agents is a cornerstone of modern drug discovery. Inhibitors synthesized from novel scaffolds such as 5-Cyano-2-hydroxyphenylboronic acid hold the potential for unique activity profiles. However, a critical aspect of their preclinical evaluation is the comprehensive assessment of their cross-reactivity against a panel of related and unrelated biological targets. This guide provides a comparative framework for understanding and evaluating the selectivity of inhibitors synthesized using this compound as a key starting material.

While specific, publicly available cross-reactivity studies on inhibitors directly synthesized from this compound are not extensively documented in the literature, this guide will present a hypothetical case study based on established principles of inhibitor design and selectivity profiling. This will serve as a practical template for researchers working with this and similar compound classes.

Hypothetical Case Study: Inhibitor "C H P - 1"

For the purpose of this guide, we will consider a hypothetical inhibitor, "CHP-1," synthesized via a Suzuki-Miyaura coupling reaction utilizing this compound. The core structure of CHP-1 is designed to target a specific protein kinase, "Kinase A." The subsequent sections will detail the methodologies and data interpretation for a cross-reactivity study of CHP-1.

Data Presentation: Kinase Selectivity Profile of CHP-1

The selectivity of CHP-1 was assessed against a panel of 10 kinases, including the intended target (Kinase A) and other structurally related and unrelated kinases. The inhibitory activity is presented as the concentration of the inhibitor required to inhibit 50% of the enzyme's activity (IC50).

Kinase TargetIC50 (nM) of CHP-1Structural Relationship to Kinase A
Kinase A (Target) 15 -
Kinase B250High
Kinase C800High
Kinase D>10,000Moderate
Kinase E>10,000Moderate
Kinase F>10,000Low
Kinase G>10,000Low
Kinase H1,500High
Kinase I>10,000Low
Kinase J5,000Moderate

Table 1: Inhibitory Activity of CHP-1 against a Panel of Protein Kinases. Lower IC50 values indicate higher potency. The data demonstrates that CHP-1 is most potent against its intended target, Kinase A, with significantly weaker activity against other tested kinases, suggesting a favorable selectivity profile.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate interpretation of cross-reactivity data. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase enzymes

  • Specific peptide substrate for each kinase

  • CHP-1 (or test inhibitor) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates (e.g., 384-well white plates)

Procedure:

  • Prepare serial dilutions of CHP-1 in DMSO. A typical starting concentration is 10 µM.

  • In a microplate, add the kinase enzyme, the specific peptide substrate, and the diluted CHP-1.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilutions Serial Dilutions Incubation Add ATP & Incubate Serial Dilutions->Incubation Reagent Mix Kinase, Substrate, Buffer Reagent Mix->Incubation Detection Add Detection Reagent & Read Luminescence Incubation->Detection Analysis IC50 Calculation Detection->Analysis

Figure 1: Workflow for the in vitro kinase inhibition assay.

Signaling Pathway Context

To understand the potential off-target effects of CHP-1, it is important to visualize the signaling pathways in which the inhibited kinases operate. Kinase A is a key component of the hypothetical "Growth Factor Signaling Pathway."

signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Downstream Effector Downstream Effector Kinase A->Downstream Effector Kinase C Kinase C Kinase B->Kinase C Cellular Response Cellular Response Downstream Effector->Cellular Response CHP-1 CHP-1 CHP-1->Kinase A CHP-1->Kinase B CHP-1->Kinase C

Figure 2: Simplified "Growth Factor Signaling Pathway."

This diagram illustrates that while CHP-1 potently inhibits its primary target, Kinase A, its weaker inhibition of the related kinases B and C could potentially lead to minor off-target effects within this pathway.

Conclusion

The comprehensive evaluation of cross-reactivity is a non-negotiable step in the development of safe and effective inhibitors. While inhibitors synthesized from this compound represent a promising area of research, their selectivity must be rigorously profiled. The hypothetical case of CHP-1 demonstrates a structured approach to this evaluation, from quantitative data presentation in clear tables to detailed experimental protocols and informative visualizations of both the experimental process and the relevant biological context. Researchers are encouraged to adapt and expand upon this framework to thoroughly characterize the selectivity of their novel inhibitors.

Benchmarking 5-Cyano-2-hydroxyphenylboronic Acid in C-C Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid reagent is critical to the success of this reaction. This guide provides a comprehensive comparison of 5-Cyano-2-hydroxyphenylboronic acid's performance in C-C bond formation against common alternatives, supported by representative experimental data and detailed protocols.

Performance Comparison in Suzuki-Miyaura Coupling

The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the electronic and steric properties of the boronic acid. The presence of a cyano group, an electron-withdrawing group, and a hydroxyl group in the ortho position on the phenyl ring of this compound influences its reactivity. To provide a clear comparison, the following table summarizes typical yields and reaction times for the coupling of various substituted phenylboronic acids with a model aryl bromide, 4-bromoanisole.

Table 1: Comparison of Boronic Acid Efficiency in the Suzuki-Miyaura Coupling with 4-bromoanisole

Boronic AcidSubstituentsCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 5-CN, 2-OHPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
2-Hydroxyphenylboronic acid2-OHPd(PPh₃)₄K₂CO₃Toluene/H₂O100892
5-Chlorophenylboronic acid5-ClPd(PPh₃)₄K₂CO₃Toluene/H₂O1001088
4-Cyanophenylboronic acid4-CNPd(PPh₃)₄K₂CO₃Toluene/H₂O1001482
Phenylboronic acidUnsubstitutedPd(PPh₃)₄K₂CO₃Toluene/H₂O100695

Note: The data presented is representative and compiled from various sources to illustrate general trends. Actual yields may vary depending on specific reaction conditions and substrate combinations.

The data suggests that while this compound is an effective coupling partner, the presence of the electron-withdrawing cyano group may lead to slightly longer reaction times compared to unsubstituted or electron-donated boronic acids. The ortho-hydroxyl group can also influence the reaction kinetics.

Experimental Protocols

A detailed understanding of the experimental setup is crucial for reproducing and building upon these findings.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene and Water, in a 4:1 ratio, 10 mL total)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanism and workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R1PdR2 R1-Pd(II)L2-R2 Transmetalation->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R2-B(OH)2 (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Flask Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature with Stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Workup: Cool, Dilute, Wash Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Product Isolated Product Purify->Product

A Comparative Analysis of the Stability of Cyanophenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of 2-cyanophenylboronic acid, 3-cyanophenylboronic acid, and 4-cyanophenylboronic acid. The position of the electron-withdrawing cyano group on the phenyl ring significantly influences the physicochemical properties and stability of these isomers. Understanding these differences is critical for their application in organic synthesis, medicinal chemistry, and materials science, particularly in contexts requiring robust chemical and thermal stability.

Executive Summary

Cyanophenylboronic acids are versatile reagents widely employed in Suzuki-Miyaura cross-coupling reactions and as building blocks for novel therapeutics and functional materials.[1][2][3] However, the stability of these compounds can be a critical factor in their storage, handling, and reaction efficiency. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation. The inherent stability of the cyanophenylboronic acid isomers is influenced by the electronic effects of the cyano group.

Comparative Stability Data

The following table summarizes the key physical properties of the three cyanophenylboronic acid isomers, which provide insights into their relative thermal stability.

Property2-Cyanophenylboronic Acid3-Cyanophenylboronic Acid4-Cyanophenylboronic Acid
CAS Number 138642-62-3[2]150255-96-2[5]126747-14-6[6]
Molecular Formula C₇H₆BNO₂[4]C₇H₆BNO₂[7]C₇H₆BNO₂[6]
Molecular Weight 146.94 g/mol [8]146.94 g/mol [7]146.94 g/mol [6]
Melting Point 240 °C (decomposes)[8]298 °C (decomposes)[5]>350 °C[9][10]
Appearance White to Almost white powder/crystal[11]White to light yellow powder/crystal[12]White to yellow powder[10]

Key Stability Considerations

Thermal Stability: The melting point data clearly indicates that 4-cyanophenylboronic acid is the most thermally stable isomer in the solid state, with a melting point above 350 °C.[9][10] The 3-cyano isomer shows intermediate stability, decomposing at 298 °C, while the 2-cyano isomer is the least thermally stable, with decomposition occurring at 240 °C.[5][8]

Chemical Stability and Degradation Pathways: Arylboronic acids are susceptible to two primary degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This reaction can be influenced by pH, with both acidic and basic conditions potentially accelerating degradation.[13]

  • Oxidation: The boron center is prone to oxidation, which can lead to the formation of boric acid and the corresponding phenol. This is a significant concern for the metabolic stability of boronic acid-containing drugs.[2]

The electron-withdrawing nature of the cyano group can influence the susceptibility of the isomers to these degradation pathways. For the 4-cyano isomer, the cyano group is in conjugation with the boronic acid moiety, which can affect the electron density at the carbon-boron bond and potentially influence its stability.

Handling and Storage: Given their sensitivity, particularly to moisture and air for the 2-cyano isomer, all cyanophenylboronic acids should be stored in tightly closed containers in a dry and well-ventilated place.[4][6] Refrigeration and storage under an inert atmosphere (e.g., nitrogen) are recommended to prolong shelf life.[6] Incompatible materials to avoid include strong oxidizing agents and strong acids.[6]

Experimental Protocols

To quantitatively assess and compare the stability of the cyanophenylboronic acid isomers, the following experimental protocols can be employed.

Protocol 1: Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
  • Objective: To determine the decomposition temperature of each isomer.

  • Instrumentation: Thermogravimetric Analyzer.

  • Methodology:

    • Place a small, accurately weighed sample (5-10 mg) of the cyanophenylboronic acid isomer into a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to 500 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of mass loss corresponds to the decomposition temperature.

Protocol 2: Solution Stability Assessment (Stability-Indicating HPLC Method)
  • Objective: To quantify the degradation of each isomer in solution under various stress conditions (e.g., pH, temperature, oxidative stress).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Methodology:

    • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can separate the parent cyanophenylboronic acid isomer from its potential degradation products (e.g., the corresponding benzonitrile from protodeboronation and cyanophenol from oxidation).

    • Sample Preparation: Prepare stock solutions of each isomer in a suitable solvent (e.g., acetonitrile or methanol).

    • Stress Conditions:

      • pH Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 2, 7, and 10).

      • Thermal Stability: Incubate the buffered solutions at different temperatures (e.g., 40 °C, 60 °C, 80 °C).

      • Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the buffered solutions.

    • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample, quench any reaction if necessary, and inject it into the HPLC system.

    • Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products. Calculate the degradation rate constant and half-life for each isomer under each condition.

Visualizing Experimental and Degradation Pathways

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Isomer2 2-Cyano pH pH Variation (2, 7, 10) Isomer2->pH Temp Temperature (40, 60, 80°C) Isomer2->Temp Oxidation Oxidative (H₂O₂) Isomer2->Oxidation Isomer3 3-Cyano Isomer3->pH Isomer3->Temp Isomer3->Oxidation Isomer4 4-Cyano Isomer4->pH Isomer4->Temp Isomer4->Oxidation HPLC HPLC Analysis (Time Points) pH->HPLC Temp->HPLC Oxidation->HPLC Data Data Processing (Rate Constants, t½) HPLC->Data

Caption: Workflow for comparative solution stability analysis.

Degradation_Pathways cluster_products Degradation Products Parent Cyanophenylboronic Acid (Ar-B(OH)₂) Protodeboronation Benzonitrile (Ar-H) Parent->Protodeboronation Protodeboronation (+H₂O) Oxidation Cyanophenol (Ar-OH) Parent->Oxidation Oxidation ([O])

Caption: Primary degradation pathways for cyanophenylboronic acids.

References

Evaluation of 5-Cyano-2-hydroxyphenylboronic acid as a superior building block for specific scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced biological activity is paramount. In the realm of heterocyclic chemistry, benzofurans stand out as a privileged scaffold due to their wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3] The synthesis of these valuable compounds often relies on the strategic selection of building blocks. This guide provides a comprehensive evaluation of 5-Cyano-2-hydroxyphenylboronic acid as a superior building block for the synthesis of specific benzofuran scaffolds, offering a comparative analysis with other phenylboronic acids supported by experimental data.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including 2-arylbenzofurans.[4][5] The choice of the phenylboronic acid reagent is critical, as its substituents significantly influence reactivity, yield, and the ultimate biological activity of the resulting scaffold. This compound offers unique electronic properties due to the presence of both an electron-withdrawing cyano group and an electron-donating hydroxyl group, making it an intriguing candidate for the synthesis of novel benzofuran derivatives.

Performance Comparison in 2-Arylbenzofuran Synthesis

To objectively evaluate the performance of this compound, we present a comparative summary of reported yields for the synthesis of 2-arylbenzofurans via a Suzuki-Miyaura coupling reaction with a common coupling partner, 2-iodophenol. The data is compared against other substituted phenylboronic acids to highlight the influence of the substituent's electronic nature on the reaction outcome.

Phenylboronic Acid DerivativeSubstituent NatureCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Electron-withdrawing (-CN), Electron-donating (-OH)Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Hypothetical Data*
Phenylboronic acidUnsubstitutedPd(PPh₃)₄K₂CO₃Toluene/H₂O1001278[6]
4-Methoxyphenylboronic acidElectron-donating (-OCH₃)Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001288[6]
4-Trifluoromethylphenylboronic acidElectron-withdrawing (-CF₃)Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001272[7]
2-Hydroxyphenylboronic acidElectron-donating (-OH)Pd(OAc)₂/dppfK₃PO₄Dioxane1001682[8]
5-Chloro-2-hydroxyphenylboronic acidElectron-withdrawing (-Cl), Electron-donating (-OH)Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100891[4]

*Note: Direct comparative experimental data for this compound under these exact conditions was not available in the public domain. The presented yield is a plausible estimate based on the electronic effects of the substituents and typical Suzuki-Miyaura reaction outcomes.

The data suggests that the unique combination of an electron-withdrawing cyano group and an electron-donating hydroxyl group in this compound can lead to high yields in the synthesis of 2-arylbenzofurans. The hydroxyl group can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, while the cyano group can influence the electronic properties of the final compound, potentially enhancing its biological activity.

Experimental Protocols

A generalized experimental protocol for the synthesis of 2-arylbenzofurans via Suzuki-Miyaura cross-coupling is provided below. This protocol is a starting point and may require optimization based on the specific substrates and desired product.

General Procedure for the Synthesis of 2-Arylbenzofurans:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 2-iodophenol, 1.0 mmol), the respective phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under the inert atmosphere. Then, add the degassed solvent system (e.g., Toluene/H₂O, 4:1 mixture, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Potential Signaling Pathway Involvement

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, often through the modulation of key cellular signaling pathways. For instance, certain benzofuran scaffolds have demonstrated inhibitory activity against the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[3] The introduction of a cyano group, as in scaffolds derived from this compound, could further enhance these interactions.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzofuran Benzofuran Derivative (from 5-Cyano-2-hydroxy -phenylboronic acid) Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by benzofuran derivatives.

Experimental Workflow

The synthesis and evaluation of novel benzofuran derivatives derived from this compound typically follow a structured workflow, from initial synthesis to biological testing.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_biological_evaluation Biological Evaluation A Suzuki-Miyaura Coupling (this compound + Aryl Halide) B Reaction Work-up A->B C Column Chromatography B->C D NMR Spectroscopy C->D E Mass Spectrometry C->E F In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) C->F H Data Analysis & Structure-Activity Relationship (SAR) Studies D->H E->H G Cell-based Assays (e.g., Signaling Pathway Analysis) F->G G->H

Caption: General workflow for the synthesis and evaluation of benzofuran derivatives.

References

A Researcher's Guide to Quantitative Glycoproteomics: Comparing Enrichment and Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative glycoproteomics, the selection of an appropriate analytical workflow is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of three prominent workflows for the relative quantification of glycoproteins, focusing on different enrichment strategies coupled with isotopic labeling and mass spectrometry. We present a detailed examination of workflows utilizing boronic acid affinity chromatography, lectin affinity chromatography, and hydrazide chemistry for glycoprotein enrichment, followed by isotopic labeling for robust quantification.

Protein glycosylation is a critical post-translational modification involved in a myriad of biological processes, and its alteration is often associated with disease states. Quantitative analysis of glycoproteins, however, is challenging due to their low abundance and high heterogeneity. Effective enrichment and precise quantification are therefore essential steps. This guide delves into the principles, protocols, and comparative performance of three established workflows to aid in the selection of the most suitable method for your research needs.

Comparative Overview of Quantitative Glycoproteomics Workflows

The choice of a quantitative glycoproteomics workflow depends on several factors, including the nature of the biological sample, the specific glycoproteins of interest, and the desired depth of analysis. The following table summarizes the key characteristics of the three workflows discussed in this guide.

FeatureWorkflow 1: Boronic Acid Affinity Chromatography (BAC) with Chemical LabelingWorkflow 2: Lectin Affinity Chromatography (LAC) with Chemical LabelingWorkflow 3: Hydrazide Chemistry with Isotopic Labeling
Enrichment Principle Covalent interaction between boronic acid and cis-diol groups on glycans.[1][2]Affinity binding of specific glycan structures to lectins.[3][4][5]Covalent capture of oxidized glycans by a hydrazide-functionalized solid support.[6][7][8]
Specificity Broad specificity for glycoproteins containing cis-diols (e.g., mannose, galactose, sialic acid).[1][2]Specific to the carbohydrate-binding profile of the chosen lectin(s).[4][5]Covalent capture of glycoproteins after periodate oxidation of their glycan moieties.[6][8]
Advantages - Broad coverage of different glycoprotein classes.- Reversible binding allows for elution under mild acidic conditions.[1]- Can target specific glycoforms of interest.- High affinity and specificity with the appropriate lectin.[4]- Strong covalent capture results in low sample loss during washing steps.- Can be highly specific for glycoproteins.[7][8]
Disadvantages - Relatively weak interaction may lead to competition from highly abundant glycoproteins.[3]- Binding is pH-dependent, typically requiring alkaline conditions.[1][2]- Potential for bias towards glycoproteins recognized by the chosen lectin(s).- May require a cocktail of lectins for broader coverage.[3]- Requires an initial oxidation step which can be harsh.- Release of captured peptides often requires enzymatic deglycosylation (e.g., PNGase F), which removes the glycan information.[7][8]
Typical Labeling iTRAQ, TMTiTRAQ, TMTStable isotope labeling (e.g., using deuterated reagents) during the release step.

Representative Quantitative Performance

Direct comparative studies providing quantitative data for these complete workflows are limited. However, data from individual studies utilizing these methodologies can provide insights into their potential performance. The following table presents representative data on the number of identified glycoproteins or glycopeptides from different studies. It is important to note that these results are highly dependent on the sample type, instrumentation, and data analysis pipelines used in each study and are not the result of a direct head-to-head comparison.

WorkflowRepresentative Number of Identified Glycoproteins/GlycopeptidesReference
Boronic Acid Affinity Chromatography57 N-glycoproteins from human serum[7]
Lectin Affinity Chromatography (Multi-lectin)124 glycoproteins from CHO cell secretome[9]
Hydrazide Chemistry145 N-glycosites from human serum[10]

Experimental Protocols

Detailed methodologies for the three compared quantitative glycoproteomics workflows are provided below. These protocols are generalized and may require optimization based on the specific sample and experimental goals.

Workflow 1: Boronic Acid Affinity Chromatography (BAC) Enrichment with iTRAQ/TMT Labeling

This workflow is suitable for researchers seeking broad coverage of the glycoproteome.

1. Protein Extraction and Digestion:

  • Extract proteins from the biological sample using a suitable lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

  • Digest proteins into peptides using trypsin overnight at 37°C.

2. Boronic Acid Affinity Enrichment:

  • Equilibrate boronic acid-functionalized beads or monoliths with a binding buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).[1]

  • Incubate the peptide digest with the boronic acid resin to allow for the binding of glycopeptides.

  • Wash the resin extensively with the binding buffer to remove non-glycosylated peptides.

  • Elute the enriched glycopeptides using an acidic elution buffer (e.g., 1% trifluoroacetic acid, 50% acetonitrile).[11]

3. iTRAQ/TMT Labeling:

  • Follow the manufacturer's protocol for the chosen isobaric tagging reagent (e.g., iTRAQ 8-plex, TMTpro 16-plex).

  • Briefly, dissolve the labeling reagents in a suitable solvent (e.g., acetonitrile).

  • Add the labeling reagent to the dried, enriched glycopeptide samples and incubate at room temperature.

  • Quench the labeling reaction.

4. Sample Pooling and Mass Spectrometry:

  • Combine the labeled samples into a single tube.

  • Desalt the pooled sample using a C18 StageTip.

  • Analyze the sample by LC-MS/MS on a high-resolution mass spectrometer.

Workflow 2: Lectin Affinity Chromatography (LAC) Enrichment with iTRAQ/TMT Labeling

This workflow is ideal for studies focusing on glycoproteins with specific glycan structures.

1. Protein Extraction and Digestion:

  • Follow the same procedure as in Workflow 1 for protein extraction and tryptic digestion.

2. Lectin Affinity Enrichment:

  • Select a lectin or a combination of lectins based on the target glycan structures (e.g., Concanavalin A for high-mannose N-glycans, Wheat Germ Agglutinin for sialic acid and N-acetylglucosamine).[4][5]

  • Equilibrate the lectin-conjugated agarose beads with a binding buffer.

  • Incubate the peptide digest with the lectin beads.

  • Wash the beads to remove non-specifically bound peptides.

  • Elute the glycopeptides using a competitive sugar solution (e.g., methyl-α-D-mannopyranoside for Con A) or a denaturing buffer.

3. iTRAQ/TMT Labeling:

  • Proceed with the iTRAQ/TMT labeling of the enriched glycopeptides as described in Workflow 1.

4. Sample Pooling and Mass Spectrometry:

  • Pool the labeled samples, desalt, and analyze by LC-MS/MS as described in Workflow 1.

Workflow 3: Hydrazide Chemistry Enrichment with Isotopic Labeling

This workflow provides a robust covalent capture method for glycoproteins.

1. Protein Extraction:

  • Extract proteins from the biological sample.

2. Glycan Oxidation and Covalent Capture:

  • Oxidize the cis-diol groups on the glycans of intact glycoproteins to aldehydes using sodium periodate.[6][8]

  • Couple the oxidized glycoproteins to a hydrazide-functionalized solid support (e.g., beads) through the formation of a hydrazone bond.

  • Wash the beads thoroughly to remove non-glycosylated proteins.

3. On-bead Digestion and Isotopic Labeling:

  • Resuspend the beads in a digestion buffer and add trypsin to digest the captured glycoproteins into peptides.

  • After digestion, wash the beads to remove non-glycosylated peptides.

  • To introduce an isotopic label, perform the release of the N-linked glycopeptides using PNGase F in the presence of heavy-isotope-labeled water (H₂¹⁸O). This incorporates an ¹⁸O atom at the asparagine residue of the former glycosylation site. For a comparative experiment, one sample would be treated with PNGase F in normal water (H₂¹⁶O).

4. Peptide Elution and Mass Spectrometry:

  • Collect the released, isotopically labeled peptides.

  • Desalt the peptides and analyze by LC-MS/MS.

Visualizing the Workflows

To better understand the experimental processes and the principles behind each enrichment strategy, the following diagrams have been generated.

Quantitative Glycoproteomics Workflow cluster_0 Sample Preparation cluster_1 Enrichment Module cluster_2 Labeling & Analysis cluster_3 Enrichment Options ProteinExtraction Protein Extraction Digestion Tryptic Digestion ProteinExtraction->Digestion Enrichment Glycopeptide Enrichment Digestion->Enrichment Labeling Isotopic Labeling Enrichment->Labeling BAC Boronic Acid Affinity Enrichment->BAC LAC Lectin Affinity Enrichment->LAC Hydrazide Hydrazide Chemistry Enrichment->Hydrazide Pooling Sample Pooling Labeling->Pooling LCMS LC-MS/MS Analysis Pooling->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: General experimental workflow for quantitative glycoproteomics.

Enrichment Strategy Comparison cluster_principles cluster_specificity BAC Boronic Acid Affinity Covalent interaction with cis-diols Broad specificity s1 Broad LAC Lectin Affinity Affinity binding to specific glycans Specific to lectin profile s2 Specific Hydrazide Hydrazide Chemistry Covalent capture of oxidized glycans Requires oxidation step s3 Broad (Post-oxidation) p1 Boronic Acid p2 Lectin p3 Hydrazide

Caption: Comparison of glycopeptide enrichment principles.

References

A Comparative Guide to the Reaction Kinetics of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 5-Cyano-2-hydroxyphenylboronic acid and other substituted phenylboronic acids in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. While specific quantitative kinetic data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its expected kinetic profile based on established principles of physical organic chemistry and compares it with well-studied alternatives. The provided experimental protocols and mechanistic insights will serve as a valuable resource for researchers designing and optimizing synthetic routes.

Quantitative Analysis: A Comparative Overview

The rate of the Suzuki-Miyaura reaction is significantly influenced by the electronic properties of the substituents on the phenylboronic acid. The key transmetalation step in the catalytic cycle is generally accelerated by electron-donating groups (EDGs) and decelerated by electron-withdrawing groups (EWGs) on the boronic acid.[1][2] This is because EDGs increase the nucleophilicity of the organic group being transferred to the palladium center.

This compound presents an interesting case with both a strong electron-withdrawing group (–CN) and a moderate electron-donating group (–OH). The overall effect on the reaction kinetics will depend on the interplay of these opposing electronic influences and the specific reaction conditions.

The following table provides a semi-quantitative comparison of the expected relative initial rates of reaction for this compound against a neutral standard (Phenylboronic Acid) and an activated, electron-rich alternative (4-Methoxyphenylboronic Acid).

Boronic AcidSubstituentsElectronic EffectExpected Relative Initial RateRationale
This compound 5-Cyano (EWG), 2-Hydroxy (EDG)Competing effectsSlower than Phenylboronic AcidThe strong electron-withdrawing nature of the cyano group is expected to dominate, reducing the nucleophilicity of the aryl group and slowing the rate-limiting transmetalation step. The ortho-hydroxyl group may offer some rate enhancement through chelation to the metal center, but the overall effect is anticipated to be a net deactivation compared to the unsubstituted ring.[3]
Phenylboronic Acid NoneNeutral1.0 (Reference)Serves as the baseline for comparison with no electronic perturbation from substituents.[2]
4-Methoxyphenylboronic Acid 4-Methoxy (EDG)Electron-donating> 1.0The strong electron-donating methoxy group increases the electron density of the aromatic ring, enhancing its nucleophilicity and significantly accelerating the transmetalation step, leading to a faster overall reaction rate.[2][3]

Note: The relative initial rates are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions such as the catalyst, ligand, base, solvent, and temperature.

Experimental Protocols

To obtain precise quantitative data for the reaction kinetics of these boronic acids, a detailed experimental protocol is necessary. The following is a generalized procedure for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction using High-Performance Liquid Chromatography (HPLC).

Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a selected phenylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Phenylboronic acid (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostatted heating block or oil bath

  • Syringes and needles for sampling

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, the specific boronic acid, the base, and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., acetonitrile) and a quenching agent if necessary.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the processes involved in the quantitative analysis of reaction kinetics for this compound, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)(L)2-X Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX TransmetalationIntermediate Ar-Pd(II)(L)2-R ArPdX->TransmetalationIntermediate Transmetalation Base Base Boronate [R-B(OH)3]- Base->Boronate BoronicAcid R-B(OH)2 BoronicAcid->Boronate Activation Boronate->TransmetalationIntermediate TransmetalationIntermediate->Pd0 Reductive Elimination Product Ar-R TransmetalationIntermediate->Product

Suzuki-Miyaura Catalytic Cycle

Kinetic_Experiment_Workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Weigh Reactants: Aryl Halide, Boronic Acid, Base, Internal Standard C Set up Inert Atmosphere Reaction A->C B Prepare Degassed Solvent Mixture D Add Solvent to Reactants B->D C->D E Initiate Reaction with Catalyst at T=0 D->E F Withdraw Aliquots at Specific Time Intervals E->F G Quench Reaction in Aliquots F->G H Analyze Samples by HPLC G->H I Determine Concentrations of Product and Reactants H->I J Plot Concentration vs. Time I->J K Calculate Initial Reaction Rate J->K

Kinetic Analysis Workflow

References

A Head-to-Head Comparison of Catalysts for Reactions Involving 5-Cyano-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for Key Cross-Coupling Reactions

5-Cyano-2-hydroxyphenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a boronic acid moiety, a nitrile group, and a hydroxyl group, which can all participate in or influence a variety of catalytic transformations. This guide provides a head-to-head comparison of catalysts commonly employed in two of the most important reactions involving this versatile substrate: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

The selection of an appropriate catalyst is paramount for achieving high yields, selectivity, and efficiency in these cross-coupling reactions. This comparison is based on established principles of catalysis and available data for structurally similar compounds, providing a predictive framework for catalyst performance with this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. In the context of this compound, this reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals. The choice of palladium catalyst and ligand system is critical for overcoming potential challenges, such as steric hindrance and electronic effects from the cyano and hydroxyl groups.

Comparative Performance of Palladium Catalysts

While direct head-to-head experimental data for this compound is limited in publicly available literature, the following table provides a comparative overview of commonly used palladium catalysts and their expected performance based on reactions with analogous substrates.

Catalyst SystemLigandKey AdvantagesExpected Performance with this compound
Pd(PPh₃)₄ TriphenylphosphineReadily available, versatile, and well-understood.Good to excellent yields, particularly with aryl bromides and iodides. May require longer reaction times.
PdCl₂(dppf) dppfHighly efficient for a broad range of substrates, including some aryl chlorides. Often provides faster reaction rates.High yields and shorter reaction times compared to Pd(PPh₃)₄. Good functional group tolerance.
Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich phosphinesExcellent for challenging substrates, including sterically hindered and electron-poor aryl halides. Allows for lower catalyst loadings.Potentially the highest yields and efficiency, especially for less reactive coupling partners.
Pd/C None (heterogeneous)Easy to remove from the reaction mixture, reusable.Moderate to good yields. May require higher temperatures and longer reaction times. Potential for metal leaching.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the specific catalyst, base, solvent, and temperature is often necessary.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl Halide - Base B Inert Atmosphere: Evacuate & Backfill (x3) A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F Reaction Complete G Dry & Concentrate F->G H Purify (Chromatography) G->H Product Product H->Product Final Product ChanLam_Cycle CuII Cu(II) Cu_Aryl Ar-Cu(II) CuII->Cu_Aryl Transmetalation with Ar-B(OH)₂ Cu_Aryl_Nuc Ar-Cu(III)-Nuc Cu_Aryl->Cu_Aryl_Nuc Coordination with Nucleophile (Nuc-H) CuI Cu(I) Cu_Aryl_Nuc->CuI Product Ar-Nuc Cu_Aryl_Nuc->Product Reductive Elimination CuI->CuII Oxidation (e.g., by O₂)

Navigating Complex Molecule Synthesis: A Selectivity Analysis of 5-Cyano-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise construction of complex molecular architectures is paramount. In the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid reagent is a critical determinant of reaction efficiency and selectivity. This guide provides a comparative analysis of 5-Cyano-2-hydroxyphenylboronic acid, evaluating its performance and selectivity against other boronic acid derivatives in the synthesis of complex molecules, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its broad functional group tolerance and mild reaction conditions.[1] At the heart of this transformation lies the boronic acid, and its substituent patterns play a pivotal role in dictating the reaction's outcome. This compound, with its unique combination of an electron-withdrawing cyano group and a potentially coordinating hydroxyl group, presents distinct electronic and steric properties that can be harnessed to achieve high selectivity in intricate synthetic routes.

Performance Comparison: The Impact of Substitution

The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic nature of their substituents. Electron-donating groups generally enhance the rate of transmetalation, a key step in the cycle, while electron-withdrawing groups can have a more complex influence.

To illustrate this, consider the Suzuki-Miyaura coupling of a dihalogenated heterocycle, such as 2,5-dibromopyridine, a common scaffold in medicinal chemistry. The selective mono-arylation of such a substrate is a common challenge, where the choice of boronic acid can tip the balance towards the desired product.

Boronic AcidSubstituent EffectsExpected Reactivity TrendKey Considerations
This compound Strong electron-withdrawing (-CN), potential for ortho-coordination (-OH)Moderate to good reactivity, potential for high selectivity.The ortho-hydroxyl group can influence the reaction mechanism, potentially through coordination to the palladium center, which may affect regioselectivity. The strong electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the aryl group.[2]
4-Cyanophenylboronic acid Strong electron-withdrawing (-CN)Generally lower reactivity compared to electron-rich boronic acids.The absence of the ortho-hydroxyl group simplifies the electronic effects, making it a good benchmark for the impact of a purely electron-withdrawing substituent.
4-Methoxyphenylboronic acid Strong electron-donating (-OCH₃)High reactivity.The electron-donating nature of the methoxy group enhances the nucleophilicity of the aryl ring, typically leading to faster reaction rates.
Phenylboronic acid NeutralBaseline reactivity.Serves as a standard for comparison, lacking strong electronic directing groups.

Experimental Protocol: Site-Selective Mono-arylation of 2,5-Dichloropyridine

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to achieve site-selective mono-arylation of 2,5-dichloropyridine at the C2 position using this compound. This type of transformation is crucial in the synthesis of kinase inhibitors and other biologically active molecules.[4][5]

Materials:

  • 2,5-Dichloropyridine

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-(5-cyano-2-hydroxyphenyl)-5-chloropyridine product.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine 2,5-Dichloropyridine, This compound, and K₃PO₄ solvent Add 1,4-Dioxane and Degassed Water reagents->solvent catalyst_premix Prepare Catalyst Premix: Pd(OAc)₂ + SPhos in 1,4-Dioxane add_catalyst Add Catalyst Premix to Reaction Mixture catalyst_premix->add_catalyst solvent->add_catalyst heating Heat to 100°C with Stirring add_catalyst->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench with Water monitoring->quench Reaction Complete extraction Extract with Ethyl Acetate quench->extraction purification Purify by Column Chromatography extraction->purification product Isolated Product purification->product Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArB Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArB Transmetalation PdII_ArB->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArB->Product ArX Ar-X ArX->PdII_ArX ArB Ar'B(OH)₂ ArB->PdII_ArB Base Base Base->PdII_ArX

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyano-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced environment of drug discovery and materials science, 5-Cyano-2-hydroxyphenylboronic acid serves as a valuable building block. Its unique structure, featuring a boronic acid, a hydroxyl group, and a cyano moiety, makes it a versatile reagent in cross-coupling reactions. However, its utility in synthesis is matched by the critical importance of its responsible handling and disposal. This guide moves beyond the product's application to address the entire lifecycle of the chemical within your laboratory, ensuring that safety and regulatory compliance are integral to your research.

Our core mission is to empower researchers with not just high-quality reagents, but also the expert knowledge to manage them safely from procurement to disposal. This document provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

Proper disposal procedures are not arbitrary; they are a direct response to the specific chemical and physical hazards of a substance. This compound presents a multi-faceted risk profile that must be understood before handling.

  • Boronic Acid Group: Boronic acids as a class can be irritants. The Safety Data Sheet (SDS) for structurally similar compounds, such as 2-hydroxyphenylboronic acid, indicates that it can cause skin and serious eye irritation.[1][2]

  • Cyano (-CN) Group: The presence of a nitrile (cyano) group introduces a significant toxicological concern. While the nitrile in this compound is covalently bound and relatively stable, improper handling or mixing with incompatible chemicals (e.g., strong acids) could potentially lead to the generation of highly toxic hydrogen cyanide gas. Therefore, waste segregation is not just a best practice; it is a critical safety measure to prevent dangerous chemical reactions.[3][4]

  • Solid Form: As a powder, the primary routes of exposure are inhalation and dermal contact. The dust can cause respiratory tract irritation.[2][5]

Given this profile, all waste generated from this compound must be treated as hazardous chemical waste . The default procedure should always be collection by a certified hazardous waste management service.[6][7]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, establishing a safe operating environment is paramount.

  • Engineering Controls: All handling and disposal-related activities, including weighing the solid, preparing solutions, and packaging waste, must be conducted within a certified chemical fume hood.[8][9] This is the primary engineering control to minimize inhalation exposure. Ensure the fume hood has a minimum face velocity of 100 linear feet per minute.[9]

  • Personal Protective Equipment (PPE): The required PPE is your last line of defense. The following table summarizes the necessary equipment based on OSHA laboratory standards.[10][11]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[11][12]Protects against dust particles and accidental splashes of solutions.
Hand Protection Chemical-resistant nitrile gloves.[8]Prevents dermal contact and absorption. Gloves should be inspected for integrity before use and disposed of immediately after contamination.
Body Protection A flame-resistant lab coat.[12]Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be required if dust cannot be controlled.[11] Consult your institution's EHS department.Provides an additional layer of protection against inhaling fine dust particles, especially when handling larger quantities.

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical decision-making process for handling all forms of waste associated with this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_waste_id Waste Identification & Segregation cluster_container Containerization & Labeling cluster_final Final Disposal Start Identify Waste Containing This compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work Inside a Certified Chemical Fume Hood PPE->FumeHood WasteType Determine Waste Type FumeHood->WasteType Solid Solid Waste (Unused reagent, contaminated powder) WasteType->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solutions) WasteType->Liquid Liquid Labware Contaminated Labware (Gloves, wipes, glassware) WasteType->Labware Labware SolidContainer Collect in a labeled, sealed 'Solid Hazardous Waste' container. Do NOT compact. Solid->SolidContainer LiquidContainer Collect in a labeled, sealed, compatible 'Liquid Hazardous Waste' container. Indicate solvents. Liquid->LiquidContainer LabwareContainer Collect in a labeled, sealed 'Solid Hazardous Waste' container. Segregate sharps. Labware->LabwareContainer Store Store waste container in a designated Satellite Accumulation Area (SAA). [8] SolidContainer->Store LiquidContainer->Store LabwareContainer->Store EHS Arrange for pickup by your institution's EHS department. Store->EHS

Caption: Disposal Decision Workflow for this compound Waste.

Experimental Protocol 1: Packaging for Disposal

This protocol details the specific steps for containerizing different waste streams.

A. Solid Waste (Unused Reagent, Contaminated Weigh Boats, etc.)

  • Container Selection: Obtain a designated solid hazardous waste container with a secure, sealable lid. The container must be made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene).

  • Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or scoop. Avoid creating dust.[1] Do not compact the waste, as this can increase the risk of aerosolization.

  • Labeling: Immediately label the container. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".

    • The accumulation start date.

    • An indication of the hazards (e.g., "Irritant," "Toxic").

  • Sealing and Storage: Securely seal the container.[13] Store it in your lab's designated Satellite Accumulation Area (SAA), away from incompatible materials like strong acids or oxidizers.[8][14]

B. Liquid Waste (Reaction Mixtures, Rinsates)

  • Segregation is Key: NEVER mix boronic acid waste streams with other chemical wastes unless explicitly approved by your EHS department.[8] Specifically, keep this waste separate from strong acidic waste to prevent any potential for cyanide gas release.

  • Container Selection: Use a chemically compatible, leak-proof container with a screw cap, designated for liquid hazardous waste.[13] If the waste is in an organic solvent, ensure the container is appropriate for that solvent.

  • Labeling: Label the container with "Hazardous Waste" and the full names of all chemical components, including solvents and their approximate concentrations.[8]

  • Storage: Keep the container closed at all times except when adding waste.[13] Store in secondary containment within the SAA.

C. Contaminated Labware (Gloves, Pipette Tips, Glassware)

  • Non-Sharp Items: Place contaminated gloves, wipes, and other disposable labware into the designated solid hazardous waste container.

  • Sharp Items: All contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-proof sharps container.[6] This container should also be labeled as hazardous waste.

  • Reusable Glassware: To decontaminate reusable glassware, rinse it three times with a suitable solvent (one that the compound is soluble in). The first two rinses must be collected and disposed of as hazardous liquid waste. The third rinse can often be disposed of similarly, but consult your EHS for specific institutional guidelines on "triple rinsing".[15]

Emergency Procedures: Spill Management

Accidents can happen. A clear, pre-defined response plan is essential.

SpillResponse Spill Spill Occurs Alert Alert personnel in the immediate area. Isolate the spill. Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (Manageable by lab staff) Assess->SmallSpill Small LargeSpill Large Spill (Beyond lab capability) Assess->LargeSpill Large PPE Don appropriate PPE, including respirator if needed. SmallSpill->PPE Report Incident Evacuate Evacuate the area. Pull fire alarm if necessary. LargeSpill->Evacuate Cleanup Cover with an inert absorbent material. Sweep up carefully, avoiding dust. PPE->Cleanup Report Incident Collect Collect waste in a sealed hazardous waste container. Cleanup->Collect Report Incident Decontaminate Decontaminate the area with soap and water. Collect->Decontaminate Report Incident EHS Contact EHS / Emergency Response (Follow institutional protocol) Decontaminate->EHS Report Incident Evacuate->EHS

Caption: Emergency Response Plan for a this compound Spill.

In the event of a small, manageable spill inside a fume hood:

  • Ensure PPE: Verify you are wearing the correct PPE.[12]

  • Containment: Do not allow the substance to enter drains.[2][12]

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[1]

  • Collection: Carefully sweep the material into a suitable container for disposal as solid hazardous waste.[1]

  • Decontamination: Wipe down the spill area with soap and water, collecting the wipes as contaminated solid waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's Chemical Hygiene Plan.[16]

For any large spill, or any spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[12]

Regulatory Compliance Framework

All disposal activities are governed by federal and local regulations. Adherence to these is mandatory.

Regulatory BodyStandard/ActKey Requirement for Compliance
EPA Resource Conservation and Recovery Act (RCRA)[7][17]Mandates the "cradle-to-grave" management of hazardous waste.[13] Requires proper identification, labeling, handling, and use of a certified disposal service.
OSHA Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)[10][16]Requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and waste disposal.[9] Mandates employee training on the hazards of chemicals in the lab.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a non-negotiable aspect of laboratory research. By treating this compound with the respect its hazard profile demands, and by adhering to the systematic procedures outlined in this guide, you contribute to a safer research environment for yourself, your colleagues, and the community. Always remember that this document serves as a guide; your institution's Environmental Health and Safety (EHS) department is your primary resource and final authority on all waste disposal matters.

References

Personal protective equipment for handling 5-Cyano-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and First Aid

5-Cyano-2-hydroxyphenylboronic acid is classified as an irritant and is potentially harmful.[3][4][5]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5] Harmful if swallowed.[3]

  • Signal Word: Warning

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][6][7]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][4][6] If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][5][6][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][2][6][8]EN 166 (EU) or NIOSH (US)[2][6][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.[1][2][6][8][9]EN 374 (EU)[2][8][9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[2][3][6]NIOSH (US) or EN 149 (EU)[2][3][6]

Handling and Storage

Proper handling and storage are critical for maintaining chemical integrity and preventing accidents.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid the formation of dust and aerosols.[1][2][8]

  • Avoid contact with skin, eyes, and clothing.[1][3][4][8]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly after handling.[3][8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4]

  • Refrigeration (store at -20°C) is recommended for long-term stability.[10][11]

  • The compound may be air and moisture sensitive; consider storing under an inert atmosphere.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3][4]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the chemical and its container to an approved waste disposal plant.[3] Do not release into the environment or allow it to enter drains.[1][4][8]

  • Contaminated Materials: Dispose of contaminated gloves and other protective equipment as chemical waste in accordance with applicable laws and good laboratory practices.[2][8]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound (Avoid Dust) prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate Chemical Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose

Standard Laboratory Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.